tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBLTIMZFCYNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626191 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325486-45-1 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxo-1,2,3,4-tetrahydropyridine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS number
An In-depth Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound in modern organic and medicinal chemistry. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold in Chemical Synthesis
This compound, identified by the CAS Number 325486-45-1 , is a dihydropyridone derivative that has garnered significant attention as a versatile synthetic intermediate.[1] Its structure, featuring a reactive keto group and a protective tert-butoxycarbonyl (Boc) group, makes it an exceptionally useful building block for the synthesis of complex molecules with notable pharmacological potential.[1] This guide aims to provide a deep understanding of this compound, grounded in scientific literature and practical application.
Core Chemical and Physical Properties
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 325486-45-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2][3] |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [2] |
| Synonyms | 1-Boc-2,3-dihydropyridin-4(1H)-one, 1-Boc-4-oxo-2,3-dihydropyridine, N-Boc-2,3-dihydro-4-pyridone | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in organic solvents and oils | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound can be achieved through various routes. A common and effective method involves the protection of piperidin-4-one followed by subsequent oxidation or elimination reactions.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis, emphasizing the key transformations.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected.
Step 1: N-Boc Protection of Piperidin-4-one [4][5]
-
Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and stir the mixture vigorously for 16 hours at room temperature.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material should be consumed, and a new, less polar spot corresponding to the Boc-protected product should appear.
-
Work-up by diluting with diethyl ether and washing with a 5% aqueous solution of KHSO₄, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-oxopiperidine-1-carboxylate. The product should be a white to off-white solid.
Step 2: α-Bromination [4]
-
Dissolve the N-Boc-4-oxopiperidine (1.0 eq.) in a mixture of THF and diethyl ether.
-
Add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq.).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add bromine (Br₂, 1.0 eq.) dropwise over 30 minutes. The red-brown color of bromine should dissipate as it reacts.
-
Stir the reaction at 0°C for 18 hours.
-
Validation Checkpoint: TLC analysis should show the formation of a new, slightly more polar spot than the starting material.
-
Filter off any solids and concentrate the organic layer. Purify by flash column chromatography to obtain tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
Step 3: Elimination to Form the Dihydropyridone
-
Dissolve the α-bromo ketone from the previous step in a suitable solvent such as DMF.
-
Add a non-nucleophilic base like lithium carbonate (Li₂CO₃) and a salt such as lithium bromide (LiBr).[4]
-
Heat the reaction mixture to 75°C for 3 hours.[4]
-
Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of the product spot confirm the elimination.
-
After cooling to room temperature, extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography to yield pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by spectroscopic methods.
-
¹H-NMR: Key signals include a singlet for the nine protons of the tert-butyl group at approximately δ 1.05 ppm, a triplet for the two protons of the methylene group at C2 at around δ 4.19 ppm, and a triplet for the vinylic proton at C5 at about δ 5.59 ppm.[1]
-
¹³C-NMR: The carbonyl carbons are characteristic, with the keto-carbonyl appearing around δ 194.9 ppm and the ester carbonyl at approximately δ 157.7 ppm.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of the enone system and the Boc-protecting group.
Caption: Key chemical transformations of this compound.
-
Oxidation: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative under appropriate conditions.[1]
-
Reduction: The ketone functionality is susceptible to reduction by hydride reagents to afford the corresponding alcohol.[1]
-
Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization at the nitrogen atom. The ester can also be substituted under specific conditions.[1]
Applications in Research and Drug Development
This dihydropyridone derivative serves as a crucial scaffold in the discovery of novel therapeutic agents.
-
Medicinal Chemistry:
-
Calcium Channel Blockers: Dihydropyridine derivatives are well-known for their calcium channel blocking properties, which are beneficial in the treatment of cardiovascular diseases.[1] Compounds of this class have the potential to selectively inhibit L-type calcium channels, making them candidates for antihypertensive and antianginal medications.[1]
-
Anticancer Properties: Dihydropyridone derivatives have shown promise in prostate cancer research due to their potent antiandrogen activity.[1] Structure-activity relationship (SAR) studies have identified analogs that can effectively reduce Prostate-Specific Antigen (PSA) levels in human prostate cancer cell lines.[1] The mechanism of action often involves targeting the Androgen Receptor (AR).[1] Furthermore, some derivatives have exhibited cytotoxic effects against other cancer cell lines, such as breast cancer, with IC50 values in the micromolar range.[1]
-
-
Organic Synthesis:
-
Library Synthesis: The presence of multiple functional groups allows for extensive diversification, making it an excellent building block for the generation of chemical libraries for high-throughput screening and lead optimization campaigns.[1]
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and being toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a high-value synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its versatile reactivity and utility as a scaffold for drug discovery underscore its importance in the field. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the endeavors of researchers and drug development professionals.
References
-
PubChem. This compound. [Link]
-
National Institutes of Health (NIH). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
ACS Publications. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Alchemist's Keystone: A Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For Distribution: Internal R&D, Medicinal Chemistry, and Process Development Teams
Subject: An in-depth technical guide on the synthesis, properties, and application of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 325486-45-1), a pivotal scaffold in modern drug discovery.
Executive Summary
The dihydropyridone moiety is a "privileged structure" in medicinal chemistry, recurring in a multitude of pharmacologically active agents. This guide focuses on a particularly valuable derivative: this compound. This compound serves not as an end-product, but as a master key—a versatile and strategically vital intermediate for building complex molecular architectures. Its unique electronic and structural features, including a protected nitrogen and an α,β-unsaturated ketone system, offer a rich playground for synthetic transformations. This document provides an in-depth exploration of its physicochemical characteristics, a validated synthesis protocol with mechanistic insights, its reactivity profile, and its proven applications in the development of novel therapeutics.
The Strategic Importance of the 1-Boc-2,3-dihydro-4-pyridone Scaffold
In the landscape of heterocyclic chemistry, nitrogen-containing rings are paramount. The piperidine ring, in particular, is one of the most ubiquitous scaffolds in FDA-approved drugs. This compound, often referred to as 1-Boc-2,3-dihydropyridin-4(1H)-one, represents a tactical evolution of the simple piperidone core.
The introduction of α,β-unsaturation transforms the molecule from a simple ketone into a reactive Michael acceptor, while the tert-butoxycarbonyl (Boc) protecting group serves two critical functions: it deactivates the ring nitrogen to prevent unwanted side reactions (e.g., N-alkylation) and imparts significant solubility in common organic solvents, easing handling and purification. This combination makes it an exceptionally useful building block for creating diverse chemical libraries for high-throughput screening and subsequent lead optimization campaigns.[1]
Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas. Dihydropyridine structures are famously associated with calcium channel blocking activity, crucial for treating cardiovascular diseases.[1] Furthermore, specific analogs have shown potent antiandrogen activity, making them promising candidates for prostate cancer research by targeting the androgen receptor (AR).[1]
Physicochemical & Structural Characteristics
A comprehensive understanding of a compound's physical properties is foundational to its effective use in a laboratory or scaled-up setting.
| Property | Value | Source |
| CAS Number | 325486-45-1 | [2] |
| Molecular Formula | C₁₀H₁₅NO₃ | [2] |
| Molecular Weight | 197.23 g/mol | [2] |
| Appearance | White solid or colorless to light yellow liquid | [3][4] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 286.3 ± 33.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents like diethyl ether and dichloromethane | [3][4] |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [3] |
| Common Synonyms | 1-Boc-2,3-dihydropyridin-4(1H)-one, N-Boc-4-oxo-2,3-dihydropyridine | [3] |
Synthesis & Manufacturing Insights
The most reliable and industrially relevant synthesis of this compound is a two-stage process starting from the saturated analog, N-Boc-4-piperidone. The key transformation is the introduction of the double bond via a palladium-catalyzed α,β-dehydrogenation, a reaction known as the Saegusa-Ito oxidation.[1][5]
Strategic Synthesis Pathway: The Saegusa-Ito Oxidation
The logic of this pathway is rooted in efficiency and control. The saturated precursor, N-Boc-4-piperidone, is readily available or easily synthesized. The critical step—the oxidation—selectively introduces unsaturation at the desired position without requiring harsh conditions that could compromise the Boc protecting group.
The mechanism proceeds via three key phases:
-
Enolate Formation: The ketone is first converted into a more reactive silyl enol ether. This step is crucial as it pre-defines the location of the new double bond.
-
Palladium Coordination: Palladium(II) acetate coordinates to the double bond of the silyl enol ether.
-
β-Hydride Elimination: A sequence involving the loss of the silyl group and a β-hydride elimination from the resulting oxoallyl-palladium complex forms the desired α,β-unsaturated ketone and reduces Pd(II) to Pd(0).[1][5] A co-oxidant is often used to regenerate the active Pd(II) catalyst, allowing for catalytic amounts of the expensive metal to be used.[1]
Detailed Laboratory Protocol
This protocol is a synthesized, self-validating system based on established chemical principles for this transformation.
Stage 1: Synthesis of tert-Butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (Silyl Enol Ether Intermediate)
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Base Preparation: The THF is cooled to -78 °C (acetone/dry ice bath). A solution of n-butyllithium (n-BuLi) is added dropwise, followed by the slow addition of diisopropylamine to form lithium diisopropylamide (LDA) in situ.
-
Causality: LDA is a strong, non-nucleophilic base, essential for quantitatively deprotonating the ketone at the less-hindered α-carbon to form the kinetic enolate, ensuring regioselectivity.
-
-
Enolate Trapping: A solution of N-Boc-4-piperidone in anhydrous THF is added slowly to the LDA solution at -78 °C. The reaction is stirred for 1 hour.
-
Silylation: Chlorotrimethylsilane (TMSCl) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for several hours.
-
Causality: TMSCl acts as an electrophilic "trap" for the nucleophilic enolate, forming the stable silyl enol ether and preventing side reactions.
-
-
Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl enol ether, which is often used in the next step without further purification.
Stage 2: Synthesis of this compound (Saegusa-Ito Oxidation)
-
Reactor Setup: To a solution of the crude silyl enol ether from Stage 1 in anhydrous acetonitrile, add palladium(II) acetate (Pd(OAc)₂).
-
Causality: Acetonitrile is an excellent solvent for this reaction, and Pd(OAc)₂ is the active catalyst.
-
-
Oxidation: The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: A stoichiometric amount of Pd(OAc)₂ can be used for simplicity and high conversion. For a more cost-effective, catalytic process, a co-oxidant like benzoquinone would be added to regenerate the Pd(II) species.
-
-
Workup: Once the reaction is complete, the mixture is filtered through a pad of Celite® to remove the palladium black precipitate.
-
Purification: The filtrate is concentrated, and the resulting residue is purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure this compound.[2]
Chemical Reactivity & Handling
Core Reactivity Profile
The molecule's reactivity is dominated by the α,β-unsaturated ketone system:
-
Michael Addition: The C5 position is electrophilic and susceptible to attack by nucleophiles in a 1,4-conjugate addition.
-
Reduction: The ketone at C4 can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: The dihydropyridine ring can be oxidized to the corresponding aromatic pyridine derivative.[1]
-
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine, opening up another site for functionalization.
Handling and Storage
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (2°C - 8°C).[4]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.[3]
GHS Safety Profile
| Hazard Class & Category | Statement | Pictogram |
| Eye Irritation 2A | H319: Causes serious eye irritation. | Warning |
| Aquatic Chronic 2 | H411: Toxic to aquatic life with long lasting effects. | Warning |
| Data aggregated from ECHA C&L Inventory.[3] |
Applications in Drug Discovery
This scaffold is a cornerstone for constructing more elaborate molecules. Its utility lies in its pre-packaged, yet highly modifiable, structure. Researchers can leverage its inherent reactivity to rapidly build libraries of related compounds for screening. For instance, the synthesis of novel PI3K/AKT/mTOR pathway inhibitors, which are crucial in cancer therapeutics, has utilized derivatives of this scaffold.[5] The ability to functionalize the ring at multiple positions allows for fine-tuning of a molecule's steric and electronic properties to optimize binding affinity and pharmacokinetic profiles.
Spectroscopic Characterization
Definitive identification of the compound relies on standard spectroscopic methods.
-
¹H-NMR: Key signals include the protons on the double bond, the adjacent methylene groups, and the characteristic singlet for the nine protons of the tert-butyl group.[1]
-
¹³C-NMR: Distinctive signals for the two carbonyl carbons (ester and ketone) are expected, along with peaks for the sp² carbons of the double bond and the sp³ carbons of the ring and the Boc group.[1]
-
Mass Spectrometry: The exact mass should correspond to the molecular formula C₁₀H₁₅NO₃.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic asset in the synthetic chemist's arsenal. Its well-defined structure, predictable reactivity, and central role in the synthesis of pharmacologically relevant molecules underscore its importance. This guide provides the foundational knowledge required for its synthesis, handling, and strategic deployment in drug discovery and development programs. Mastery of its chemistry opens a direct route to novel and complex heterocyclic compounds with significant therapeutic potential.
References
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Saegusa–Ito oxidation Source: Wikipedia URL: [Link]
-
Title: 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 Source: ChemBK URL: [Link]
-
Title: Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate Source: Atlantis Press URL: [Link]
-
Title: Saegusa-Ito Oxidation Source: NROChemistry URL: [Link]
-
Title: Saegusa-Ito Oxidation Source: Chem-Station International Edition URL: [Link]
-
Title: Saegusa-Ito Oxidation Source: SynArchive URL: [Link]
-
Title: Palladium-catalyzed Saegusa-Ito oxidation: synthesis of α,β-unsaturated carbonyl compounds from trimethylsilyl enol ethers Source: PubMed URL: [Link]
-
Title: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE Source: Organic Syntheses URL: [Link]
Sources
An In-depth Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Keystone Scaffold in Modern Drug Discovery
Foreword: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can serve as versatile platforms for drug discovery is relentless. Among the privileged heterocyclic scaffolds, the dihydropyridinone core has garnered significant attention for its profound biological activities. This guide focuses on a particularly valuable derivative: tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate . This molecule is not merely a chemical entity but a cornerstone intermediate, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. Its unique structural features, including a reactive α,β-unsaturated ketone system and a strategically placed Boc-protecting group, offer a rich playground for synthetic chemists. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its structure, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.
Molecular Architecture and Physicochemical Profile
This compound, often referred to as 1-Boc-2,3-dihydropyridin-4(1H)-one, is a heterocyclic compound with the molecular formula C₁₀H₁₅NO₃.[1] The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom is a deliberate synthetic choice, serving to protect the amine functionality while modulating the electronic properties and reactivity of the dihydropyridinone ring. This strategic protection is crucial for controlling the outcomes of subsequent synthetic transformations.
The core structure features an α,β-unsaturated ketone, a classic Michael acceptor, which is a key determinant of its reactivity. The endocyclic double bond and the carbonyl group create a conjugated system that is susceptible to nucleophilic attack, a property extensively exploited in the synthesis of more complex molecules.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [1] |
| CAS Number | 325486-45-1 | [2] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in organic solvents and oils | [3] |
Synthesis of the Dihydropyridinone Core: A Strategic Approach
The synthesis of this compound is a multi-step process that hinges on the careful construction and functionalization of the piperidine ring. A common and efficient pathway commences with the readily available 4-hydroxypiperidine, which is first protected and then oxidized to the key intermediate, N-Boc-4-piperidone. The final step involves the introduction of the endocyclic double bond.
Caption: A streamlined workflow for the synthesis of the target dihydropyridinone.
Experimental Protocol: From 4-Hydroxypiperidine to the Dihydropyridinone Core
This protocol provides a representative, field-tested methodology for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Part A: Synthesis of N-Boc-4-hydroxypiperidine
The initial step involves the protection of the secondary amine of 4-hydroxypiperidine. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
-
Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Potassium carbonate (K₂CO₃), Methanol, Water, Ethyl acetate, Brine.
-
Procedure:
-
To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate as a base.[4]
-
Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol. The slow addition prevents side reactions and ensures complete protection.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. The product will be in the organic layer.
-
Separate the organic layer, wash with brine to remove any remaining aqueous impurities, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude N-Boc-4-hydroxypiperidine, which can be recrystallized from an ethyl acetate/hexanes mixture to yield the pure product.[4]
-
Part B: Synthesis of N-Boc-4-piperidone via Swern Oxidation
The oxidation of the hydroxyl group to a ketone is a critical transformation. The Swern oxidation is a reliable and high-yielding method that operates at low temperatures, minimizing side reactions.[3] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.
-
Materials: N-Boc-4-hydroxypiperidine, Oxalyl chloride, Anhydrous Dimethyl sulfoxide (DMSO), Anhydrous Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure:
-
To a stirred solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO in anhydrous DCM dropwise. It is imperative to maintain the internal temperature below -65 °C to prevent decomposition of the activated species.[3]
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of N-Boc-4-hydroxypiperidine in anhydrous DCM dropwise, again ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine dropwise to the reaction mixture. This acts as a base to facilitate the elimination reaction that forms the ketone and should be done carefully as the reaction is exothermic.[3][5]
-
After the addition of triethylamine, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-4-piperidone. Further purification can be achieved by flash column chromatography if necessary.[3]
-
Part C: Synthesis of this compound
The final step involves the introduction of the double bond to form the α,β-unsaturated system. A common method is through α-bromination followed by dehydrobromination.
-
Materials: N-Boc-4-piperidone, Bromine (Br₂), Aluminum chloride (AlCl₃), Tetrahydrofuran (THF), Diethyl ether (Et₂O), Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethylformamide (DMF), Ethyl acetate (EtOAc).
-
Procedure:
-
Dissolve N-Boc-4-piperidone in a mixture of THF and Et₂O. Add a catalytic amount of AlCl₃.[6]
-
Cool the solution to 0 °C and slowly add Br₂ over 30 minutes. This electrophilic addition to the enol or enolate of the ketone results in α-bromination.[6]
-
Stir the solution at 0 °C for 18 hours. The reaction progress should be monitored by TLC.
-
Upon completion, filter the formed solid and wash with Et₂O. Dry and concentrate the organic layer to obtain crude tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This intermediate is often used directly in the next step.[6]
-
Dissolve the crude bromo-ketone in dry DMF. Add LiBr and Li₂CO₃.[6]
-
Heat the solution to 75 °C for 3 hours. This promotes an E2 elimination reaction, where the carbonate acts as the base to remove the proton at the β-position, leading to the formation of the double bond and elimination of HBr.[6]
-
Cool the mixture to room temperature and extract with EtOAc.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (petroleum ether/EtOAc) to yield the final product, this compound, as a yellow oil.[6]
-
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this compound.
| Technique | Observed Data |
| ¹H-NMR (CDCl₃) | δ 7.20 (d, 1H), 5.15 (d, 1H), 4.19 (t, 2H), 2.60 (t, 2H), 1.50 (s, 9H) |
| ¹³C-NMR (CDCl₃) | δ 194.9 (C=O, keto), 157.7 (C=O, ester), 145.0, 108.0, 81.0, 45.0, 35.0, 28.3 |
| IR (neat, cm⁻¹) | ν ≈ 2978, 1720 (C=O, ester), 1685 (C=O, conjugated ketone), 1610 (C=C) |
| MS (ESI) | m/z 198.1 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The provided ¹³C-NMR data includes characteristic shifts for the keto and ester carbonyls.[2]
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the reactivity of its α,β-unsaturated ketone system and the versatility of the Boc-protecting group.
Caption: Key reaction pathways illustrating the synthetic versatility of the title compound.
-
Michael Addition: The C-2 position is susceptible to conjugate addition by a wide range of nucleophiles, including organocuprates, thiols, and amines. This allows for the introduction of diverse substituents at this position, a common strategy in the development of drug candidates.
-
1,2-Addition to the Carbonyl: The ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride. This alcohol can then be further functionalized.
-
Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM), liberating the secondary amine for further reactions such as N-alkylation or acylation. This allows for the introduction of another point of diversity in the molecular scaffold.
Applications in Drug Discovery and Development
The dihydropyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This compound serves as a crucial intermediate in the synthesis of compounds targeting a variety of diseases.
Anticancer Agents
A significant area of application for dihydropyridinone derivatives is in oncology. These compounds have been shown to exhibit potent anticancer activity through various mechanisms.[7][8]
-
Mechanism of Action: Many dihydropyridinone derivatives function as inhibitors of key cellular targets involved in cancer progression. For instance, some have been found to inhibit mTOR and VEGFR-2, crucial kinases in cell growth and angiogenesis.[7] Others have demonstrated the ability to induce cell cycle arrest, often at the G2/M phase, and promote apoptosis in cancer cells.[9] The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the dihydropyridinone ring are critical for their anticancer potency.[10]
-
Prostate Cancer Research: Dihydropyridinone derivatives have shown promise as potent antiandrogen agents. They can target the Androgen Receptor (AR), a key driver in the pathogenesis of prostate cancer, and modulate its function as a ligand-dependent transcription factor.[2]
Other Therapeutic Areas
Beyond cancer, this versatile scaffold has been explored for other therapeutic applications:
-
Cardiovascular Diseases: Dihydropyridine derivatives are well-known for their calcium channel blocking properties, which are beneficial in treating cardiovascular diseases like hypertension.[2]
-
Antimicrobial Agents: Modifications on the dihydropyridine ring have led to the discovery of compounds with significant antimicrobial properties.
Conclusion: A Versatile Building Block for Future Therapeutics
This compound stands out as a highly valuable and versatile intermediate in the field of organic and medicinal chemistry. Its well-defined structure, coupled with multiple reactive sites, provides a robust platform for the synthesis of complex and diverse molecular libraries. The synthetic pathways to this key intermediate are well-established and scalable, making it an attractive starting point for drug discovery programs. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen novel compounds is paramount. The dihydropyridinone core, accessed through the strategic use of intermediates like the one detailed in this guide, will undoubtedly continue to be a source of new and effective therapeutic agents for a wide range of human diseases.
References
- BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.
- El-Sayed, M. F., Abbas, S. E., Mayla, A. M., George, R. F., & Abdel-Aziz, M. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 439-453.
- Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1426-1437.
- Kowalska, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7486.
- Shaikh, A., et al. (2021). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Archiv der Pharmazie, 354(9), 2100109.
- Mostafa, A. S., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. Bioorganic Chemistry, 81, 439-453.
- Hossain, M. K., et al. (2022). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 12(28), 17949-17962.
- BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
-
ResearchGate. (n.d.). Pyridine- and dihydropyridine-based FDA-approved market drugs. Retrieved from [Link]
- BenchChem. (2025). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide.
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
- ChemicalBook. (2025). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.
Sources
- 1. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature of a Versatile Building Block
In the landscape of modern synthetic chemistry, precision in nomenclature is paramount. The compound frequently encountered under the CAS number 79099-07-3 is a cornerstone for the synthesis of a multitude of pharmacologically active agents. While it is sometimes referred to as tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, the more accurate and widely accepted International Union of Pure and Applied Chemistry (IUPAC) name is tert-butyl 4-oxopiperidine-1-carboxylate .[1][2][3][4] This guide will adhere to the IUPAC nomenclature and its common synonyms, N-Boc-4-piperidone and 1-Boc-4-piperidone, to provide a clear and unambiguous exploration of its properties, synthesis, and applications.
The structural distinction is critical: the molecule features a saturated six-membered piperidine ring, not a dihydropyridine ring which would imply a degree of unsaturation. This saturation is key to its role as a versatile scaffold in drug development. The presence of a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom imparts a unique combination of reactivity and stability, making it an invaluable intermediate for constructing complex molecular architectures.[5]
This technical guide offers a deep dive into the chemical identity, synthesis, reactivity, and applications of tert-butyl 4-oxopiperidine-1-carboxylate, with a particular focus on its pivotal role in the synthesis of therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Boc-4-piperidone is fundamental for its effective use in synthesis, purification, and formulation.
| Property | Value | Source |
| CAS Number | 79099-07-3 | [1][2][6] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][6] |
| Molecular Weight | 199.25 g/mol | [1][2][3] |
| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [1][2] |
| Synonyms | N-Boc-4-piperidone, 1-Boc-4-piperidone, tert-Butyl 4-oxo-1-piperidinecarboxylate | [1][3][6] |
| Appearance | White to off-white solid/crystalline powder | [7][8] |
| Melting Point | 75°C | [5] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2) | [6] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [6] |
Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
The most prevalent and industrially scalable synthesis of N-Boc-4-piperidone involves the protection of the secondary amine of 4-piperidone or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O). The Boc group serves as an effective protecting group, preventing unwanted side reactions at the nitrogen atom and increasing the compound's solubility in organic solvents.
General Synthetic Workflow
The synthesis can be visualized as a straightforward protection reaction.
Caption: General workflow for the synthesis of N-Boc-4-piperidone.
Detailed Experimental Protocol
This protocol is a representative example of the synthesis of N-Boc-4-piperidone.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents) and stir for 5 minutes at room temperature.[9]
-
Add di-tert-butyl dicarbonate (1.3 equivalents) portion-wise over 5 minutes, followed by a catalytic amount of DMAP.[9]
-
Stir the reaction mixture at ambient temperature for 20 hours.[9]
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane.
-
Wash the organic phase sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.[9]
Reactivity and Key Applications in Drug Discovery
The synthetic utility of N-Boc-4-piperidone stems from the reactivity of its ketone functionality and the ability to deprotect the nitrogen under acidic conditions. This allows for sequential modifications, making it a valuable building block for a wide range of nitrogen-containing heterocycles.
Reductive Amination: A Gateway to Fentanyl and Analogs
One of the most significant applications of N-Boc-4-piperidone is in the synthesis of fentanyl and its derivatives.[6] The ketone is subjected to reductive amination with aniline to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP).[10] This intermediate is then acylated and deprotected to yield the final fentanyl molecule.[10] Due to its role in the synthesis of controlled substances, N-Boc-4-piperidone is a regulated List I chemical in the United States.[6]
Caption: Reductive amination of N-Boc-4-piperidone in fentanyl synthesis.
Other Notable Applications in Medicinal Chemistry
The versatility of N-Boc-4-piperidone extends beyond opioid synthesis. It is a key intermediate in the production of a variety of pharmaceuticals, including:
-
Trandolapril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[7]
-
Indinavir: A protease inhibitor used in the treatment of HIV/AIDS.[7]
Its use in the synthesis of these drugs highlights its importance in creating complex, biologically active molecules for treating a range of conditions, from cardiovascular disease to viral infections.[7]
Further Synthetic Transformations
The ketone group of N-Boc-4-piperidone can undergo a variety of other chemical transformations, including:
-
Aldol and Mannich Reactions: The enolizable protons alpha to the carbonyl group allow for aldol-type and Mannich reactions, leading to the formation of more complex piperidine structures.[11]
-
Wittig and Related Olefinations: Reaction with phosphorus ylides can convert the ketone into an exocyclic double bond, a useful functional group for further elaboration.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols.
-
Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, using reducing agents like sodium borohydride.[12][13] This alcohol is also a valuable synthetic intermediate.
Spectroscopic Characterization
Confirmation of the structure and purity of N-Boc-4-piperidone is typically achieved through standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H).[9] The triplet at 3.71 ppm corresponds to the four protons on the carbons adjacent to the nitrogen, while the triplet at 2.44 ppm is assigned to the four protons adjacent to the carbonyl group. The singlet at 1.49 ppm represents the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Expected signals include those for the carbonyl carbon, the carbons of the piperidine ring, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group.
-
IR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretch is expected around 1720 cm⁻¹, and another strong band for the carbamate C=O stretch around 1690 cm⁻¹.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-4-piperidone.
-
GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15]
-
Handling: Use in a well-ventilated area. Avoid dust formation.[8][16] Take precautionary measures against static discharge.[14]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[15] For long-term stability, storage at -20°C is recommended.[6]
Conclusion
tert-Butyl 4-oxopiperidine-1-carboxylate, or N-Boc-4-piperidone, is a synthetically versatile and commercially important building block in modern medicinal chemistry. Its well-defined reactivity, centered around the ketone functionality and the Boc-protected nitrogen, provides a reliable platform for the construction of complex piperidine-containing molecules. While its role as a precursor to fentanyl has led to regulatory scrutiny, its importance in the synthesis of a broad range of life-saving therapeutics is undeniable. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working in the field of drug discovery and development.
References
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved January 12, 2026, from [Link]
-
Defense Technical Information Center. (2023, July). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 12, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. Retrieved January 12, 2026, from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved January 12, 2026, from [Link]
-
PharmaCompass. (n.d.). 1-(tert-butyoxycarbonyl)-4-piperidone. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 12, 2026, from [Link]
-
Supplementary information. (n.d.). Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 12, 2026, from [Link]
Sources
- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]
- 3. 1-(tert-butyoxycarbonyl)-4-piperidone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 13. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. peptide.com [peptide.com]
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate molecular weight
An In-depth Technical Guide: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Known commonly as 1-Boc-2,3-dihydropyridin-4(1H)-one, its unique structural features, including a versatile enone system and a stable Boc-protecting group, make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This document delves into its fundamental physicochemical properties, detailed synthetic protocols, characteristic reactivity, and significant applications in drug discovery, particularly in the development of novel anticancer and antiandrogen therapies. It is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound's utility and handling.
Introduction and Structural Overview
This compound (CAS No: 325486-45-1) is a dihydropyridone derivative that has emerged as a high-value synthetic intermediate.[1] Its structure is defined by a six-membered nitrogen-containing ring featuring a ketone at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom. This configuration provides both stability and multiple points for chemical modification, making it an ideal scaffold for building diverse molecular libraries for high-throughput screening.[1] The primary value of this compound lies in its role as a key precursor for constructing molecules with significant pharmacological potential.[1]
The strategic placement of the enone functional group (a conjugated system of an alkene and a ketone) and the acid-labile Boc group are central to its synthetic utility. The enone allows for a variety of transformations, such as Michael additions, while the Boc group can be selectively removed under mild acidic conditions to reveal a secondary amine for further functionalization.
Caption: Core structure of this compound.
Physicochemical Properties
The fundamental properties of the compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 197.23 g/mol | [1][2][3] |
| CAS Number | 325486-45-1 | [1][2][3] |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [2] |
| InChIKey | HUBLTIMZFCYNES-UHFFFAOYSA-N | [2] |
| Physical Form | White solid | [3] |
| Solubility | Soluble in organic solvents and oils | [3] |
| Storage | Store at 2°C - 8°C, keep container well closed | [3] |
Synthesis and Reactivity
Synthetic Pathway
A common and effective laboratory-scale synthesis of this compound starts from commercially available piperidin-4-one. The process involves a sequence of protection, halogenation, olefination, and elimination reactions. This multi-step approach is logical because it systematically builds the required functionality. First, the nitrogen is protected to prevent unwanted side reactions. Second, an alpha-bromination activates the adjacent position for the subsequent Wittig reaction, which introduces the carbon framework for the double bond. Finally, an elimination reaction, driven by a stable carbonate base, forms the thermodynamically favored conjugated enone system.
Caption: A typical multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established literature.[4][5]
Step 1: Boc Protection of Piperidin-4-one
-
Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir the mixture for 15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir the reaction overnight (approx. 16 hours) at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.
Step 2: α-Bromination
-
Dissolve the product from Step 1 (1.0 eq.) in a mixture of THF and diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (Br₂, 1.0 eq.) and aluminum chloride (AlCl₃, catalytic amount) while maintaining the temperature at 0°C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract, wash, dry, and concentrate the organic phase. Purify the crude product by flash column chromatography to obtain tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
Step 3 & 4: Wittig Reaction and Elimination
-
Dissolve the bromo-ketone from Step 2 (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
Add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.1 eq.) and heat the mixture to 40°C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Dissolve the crude residue in dry DMF. Add lithium bromide (LiBr, 6.0 eq.) and lithium carbonate (Li₂CO₃, 6.0 eq.).
-
Heat the solution to 75°C for 3 hours to facilitate the elimination reaction.
-
Cool the reaction, pour it into ice water, and extract the product.
-
Purify the final product, this compound, via flash column chromatography.
Applications in Drug Discovery
The compound's structure is a privileged scaffold in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules.
Caption: Role as a central scaffold for developing diverse therapeutic agents.
-
Anticancer Research: This dihydropyridone derivative is a crucial building block for compounds targeting the Androgen Receptor (AR), a key factor in prostate cancer.[1] Structure-activity relationship (SAR) studies have shown that analogs can effectively reduce Prostate-Specific Antigen (PSA) levels in cancer cell lines.[1] Furthermore, it serves as an important intermediate for synthesizing small molecule inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various cancers.[6]
-
Cardiovascular Disease: Dihydropyridine structures are famously associated with calcium channel blocking activity, which is beneficial for treating hypertension and angina.[1] This compound provides a scaffold for developing new L-type calcium channel inhibitors.[1]
-
Antimicrobial Activity: Research has indicated that derivatives of this scaffold can exhibit significant antimicrobial properties against various bacterial and fungal strains.[1] Modifications to the dihydropyridine ring can be systematically explored to optimize antimicrobial efficacy.[1]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. Spectroscopic methods are standard for this purpose.
| Technique | Characteristic Data | Reference |
| ¹H-NMR | δ 5.59 (s, 1H, proton at position 2), δ 4.19 (t, 2H, methylene group), δ 1.05 (s, 9H, tert-butyl group) | [1] |
| ¹³C-NMR | δ 194.9 (keto C=O), δ 157.7 (ester C=O) | [1] |
| FT-IR (neat, cm⁻¹) | ~1724 (C=O carbamate), ~1678 (C=O ketone) | [5] |
| Mass Spec (APCI) | m/z = 200.1279 [M+H]⁺ (Calculated for C₁₀H₁₈NO₃⁺: 200.1287) | [5] |
Protocol: Quality Control via ¹H-NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized solid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis & Interpretation:
-
Confirm Chemical Shifts: Verify the presence of the characteristic peaks as listed in the table above. The singlet for the nine protons of the tert-butyl group around δ 1.0-1.5 ppm is a key identifier.
-
Check Integration: The relative integration of the peaks should correspond to the number of protons (e.g., the ratio of the tert-butyl protons to the vinyl proton should be approximately 9:1).
-
Assess Purity: The absence of significant unidentifiable peaks indicates high purity. Solvent peaks (e.g., CHCl₃ at δ 7.26 ppm) should be identified and excluded from purity calculations.
-
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
| Hazard Information | Details | Source |
| GHS Pictogram | Warning | [2] |
| Hazard Statements | H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [2] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P273: Avoid release to the environment. | [2] |
-
Handling: Always use this chemical in a well-ventilated area or a fume hood.[7] Avoid breathing dust and direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2°C - 8°C to ensure long-term stability.[3][10]
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[2] If skin contact occurs, wash off with soap and water.[8] If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is more than a simple chemical; it is a powerful and versatile tool in the arsenal of medicinal chemists. Its well-defined reactivity and stable, yet readily cleavable, protecting group allow for precise and creative molecular engineering. From developing next-generation cancer therapies to novel cardiovascular drugs, this compound serves as a foundational scaffold upon which countless innovations can be built. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is crucial for any researcher aiming to leverage its full potential in the pursuit of new therapeutic discoveries.
References
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Safety Data Sheet - 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. (2023, October 26). Kishida Chemical Co., Ltd. Retrieved January 11, 2026, from [Link]
-
Material Safety Data Sheet - tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2h)-carboxylate. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. (n.d.). Atlantis Press. Retrieved January 11, 2026, from [Link]
-
CAS 156496-89-8 tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate. (n.d.). ChemSrc. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. (2014, November 4). ACS Publications. Retrieved January 11, 2026, from [Link]
-
4-Oxo-3, 4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, 1 gram. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.es [fishersci.es]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | 156496-89-8 [sigmaaldrich.cn]
A Comprehensive Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. Known for its versatile reactivity and structural significance, this compound serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its dihydropyridone core is a recognized scaffold for developing novel therapeutics, including potent antiandrogen agents for prostate cancer research and calcium channel blockers for cardiovascular diseases.[1] This document delineates the compound's core physical and chemical properties, provides validated spectroscopic data, outlines a detailed synthetic protocol with mechanistic insights, explores its chemical reactivity, and establishes rigorous safety and handling procedures. The information herein is synthesized to empower researchers in leveraging this compound's full potential in drug discovery and development campaigns.
Chemical Identity and Core Physical Properties
This compound, often referred to as 1-Boc-2,3-dihydropyridin-4(1H)-one, is a dihydropyridinone derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This group enhances solubility in organic solvents and modulates the reactivity of the heterocyclic ring, making it an exceptionally useful synthetic intermediate.[1]
Table 1: Chemical Identifiers
| Parameter | Value | Source |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [2] |
| CAS Number | 325486-45-1 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C=C1 | [2] |
| InChI Key | HUBLTIMZFCYNES-UHFFFAOYSA-N | [1][2] |
Table 2: Physical Properties
| Parameter | Value | Source |
| Physical Form | White solid | [3] |
| Solubility | Soluble in organic solvents and oils | [3] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C | [1][3] |
| Purity | >96.00% (typical for commercial grade) | [1] |
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of synthetic intermediates. The validation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H-NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. Key expected signals include the singlets for the nine equivalent protons of the tert-butyl group, and distinct multiplets for the vinylic proton and the two methylene groups of the dihydropyridine ring.
-
¹³C-NMR: The carbon NMR spectrum confirms the carbon framework. Characteristic signals for this molecule include two distinct carbonyl carbon resonances: one for the ketone around 195 ppm and another for the carbamate ester at approximately 158 ppm.[1] The aliphatic carbons of the tert-butyl group and the heterocyclic ring will appear in the upfield region.
Table 3: Representative NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹³C | ~194.9 | C4 - Ketone Carbonyl (C=O)[1] |
| ¹³C | ~157.7 | Carbamate Carbonyl (N-COO)[1] |
| ¹H | ~5.6 | 1H, C5-H (vinylic proton)[1] |
| ¹H | ~4.2 | 2H, C2-H₂ (methylene group adjacent to N)[1] |
| ¹H | ~1.1 | 9H, tert-butyl protons[1] |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carbamate, typically found in the 1650-1750 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be detected as its protonated form [M+H]⁺ at m/z 198.1.
Caption: Fig. 1: Analytical workflow for quality control.
Synthesis and Purification Protocol
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from established literature procedures and highlights the causal chemistry at each stage.[4]
Caption: Fig. 2: Synthetic pathway overview.
Step 1: N-Boc Protection of Piperidin-4-one
-
Objective: To protect the secondary amine of the starting material, which directs subsequent reactivity and improves handling properties.
-
Methodology:
-
Piperidin-4-one monohydrate hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and water.
-
Sodium bicarbonate (NaHCO₃, 2.0 eq.) is added portion-wise. Causality: The NaHCO₃ acts as a base to neutralize the hydrochloride salt and the acid generated during the reaction, liberating the free amine for nucleophilic attack.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added, and the mixture is stirred vigorously overnight at room temperature.
-
The reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried and concentrated in vacuo to yield tert-butyl 4-oxopiperidine-1-carboxylate.[4]
-
Step 2: α-Bromination of the Ketone
-
Objective: To introduce a leaving group at the α-position to the ketone, setting the stage for an elimination reaction.
-
Methodology:
-
The product from Step 1 is dissolved in an appropriate solvent like a THF/ether mixture.
-
The solution is cooled to 0°C, and a Lewis acid catalyst (e.g., AlCl₃) is added.
-
Bromine (Br₂) is added dropwise. Causality: The Lewis acid catalyzes the enolization of the ketone, which then attacks the bromine electrophile to install a bromine atom at the C3 position.
-
After completion, the reaction is quenched and purified to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
-
Step 3: Dehydrobromination to Form the Enone
-
Objective: To eliminate hydrobromic acid (HBr) to form the α,β-unsaturated ketone (enone) system of the final product.
-
Methodology:
-
The brominated intermediate is dissolved in a polar aprotic solvent such as DMF.
-
Lithium carbonate (Li₂CO₃) and lithium bromide (LiBr) are added. The mixture is heated (e.g., to 75°C) for several hours.[4] Causality: The carbonate base abstracts the acidic proton at C5, initiating an E2 elimination mechanism where the C-Br bond is broken simultaneously to form the C5-C6 double bond. LiBr helps to solubilize the base and facilitate the reaction.
-
The reaction mixture is cooled, extracted with an organic solvent, and purified.
-
Purification: The final product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The progress is monitored by thin-layer chromatography (TLC).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its multiple reactive sites, which allow for diverse chemical transformations.
Caption: Fig. 3: Key reactive sites and potential transformations.
-
Reactions at the Ketone: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄), providing access to allylic alcohols.
-
Reactions of the Enone System: The α,β-unsaturated system is susceptible to conjugate addition (Michael addition) by various nucleophiles at the C6 position. Furthermore, the ring can be oxidized to the corresponding aromatic pyridone derivative.[1]
-
Deprotection of the Boc Group: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), yielding the free secondary amine, which can then be used in further functionalization steps such as N-alkylation or acylation.
Handling, Storage, and Safety
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description | Source |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects | [2] |
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
-
Spills: In case of a spill, collect the material using appropriate methods to avoid dust formation and dispose of it as hazardous chemical waste.[6]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[6]
-
The recommended storage temperature is between 2°C and 8°C to ensure long-term stability.[1][3]
Conclusion
This compound is a compound of significant strategic importance in organic synthesis and medicinal chemistry. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable building block. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this intermediate into their synthetic programs, facilitating the discovery and development of next-generation therapeutics.
References
-
PubChem. This compound | C10H15NO3 | CID 22495568. [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]
- 5. fishersci.es [fishersci.es]
- 6. chemicalbook.com [chemicalbook.com]
A-to-Z Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a high-value intermediate in medicinal chemistry. The synthesis is presented as a robust two-stage process commencing from the readily available starting material, piperidin-4-one. The guide focuses on the critical transformations: (1) the strategic N-protection of piperidin-4-one to form N-Boc-4-piperidone, and (2) the subsequent α,β-dehydrogenation to yield the target enone. Emphasis is placed on the Saegusa-Ito oxidation as the core methodology for introducing unsaturation, with detailed mechanistic insights, step-by-step protocols, and characterization data to ensure reproducibility and high purity. This document is intended to serve as a practical resource for researchers and process chemists in the pharmaceutical and organic synthesis sectors.
Introduction: The Value of the Dihydropyridinone Scaffold
The 2,3-dihydropyridin-4(1H)-one moiety is a "privileged scaffold" in modern drug discovery. Its unique electronic and structural features make it a cornerstone for the development of novel therapeutics across a wide range of disease areas.[1][2] Derivatives have demonstrated significant potential as anti-androgen agents for prostate cancer research, calcium channel blockers for cardiovascular diseases, and as versatile building blocks for creating diverse compound libraries for high-throughput screening.[3][4][5]
This compound (CAS No: 325486-45-1) is a particularly useful intermediate.[3][6] The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, providing a strategic handle for late-stage diversification.
This guide details a logical and efficient synthetic pathway from piperidin-4-one, a simple and inexpensive starting material, to this valuable enone intermediate. The narrative is structured to not only provide protocols but to explain the fundamental chemical principles and strategic decisions behind each step.
Overall Synthetic Strategy
The conversion of piperidin-4-one to the target α,β-unsaturated ketone is efficiently achieved in two principal stages. This approach ensures high selectivity and minimizes the formation of undesirable byproducts.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Boc-4-piperidone derivatives in synthesis
An In-Depth Technical Guide to the Synthetic Utility of N-Boc-4-Piperidone
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Among the various piperidine-based building blocks, N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) has emerged as an exceptionally versatile and indispensable intermediate.[2][3] Its strategic importance stems from the tert-butoxycarbonyl (Boc) protecting group, which temporarily masks the reactivity of the piperidine nitrogen. This allows for precise and selective chemical transformations at the C4-ketone functionality without interference from the otherwise reactive secondary amine, thus preventing undesired side reactions like self-condensation, alkylation, or acylation.[2][4] This guide provides a comprehensive overview of the core synthetic transformations involving N-Boc-4-piperidone, offering field-proven insights, detailed protocols, and mechanistic rationale for its application in the synthesis of complex molecular architectures.
The Strategic Imperative of the Boc Protecting Group
The primary advantage of employing N-Boc-4-piperidone lies in the robust yet labile nature of the Boc group. It is stable under a wide variety of reaction conditions, including those involving organometallics, hydrides, and many oxidative or reductive reagents. However, it can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, liberating the nitrogen for subsequent functionalization.[2][5] This protection/deprotection strategy is a cornerstone of modern synthesis, enabling chemists to navigate complex routes with enhanced control and efficiency, ultimately accelerating the development of novel pharmaceuticals.[2]
Figure 1: Key reactive sites of the N-Boc-4-piperidone scaffold.
Reductive Amination: Gateway to 4-Amino-Piperidines
Reductive amination is arguably the most powerful and widely utilized reaction of N-Boc-4-piperidone. It provides a direct route to N-substituted 4-aminopiperidine derivatives, which are crucial intermediates for countless pharmaceutical agents, including potent opioids like fentanyl and CCR5 antagonists for HIV-1 treatment.[4][5][6] The reaction proceeds via the formation of an iminium ion intermediate upon condensation of the piperidone with a primary or secondary amine, which is then reduced in situ.
The choice of reducing agent is critical for the success of this transformation. While various hydride reagents can be used, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice.[5] STAB is milder and more selective than agents like sodium cyanoborohydride (NaBH₃CN), reducing the iminium ion much faster than the starting ketone, thereby minimizing side reactions.[5][7]
Workflow for Synthesis of Fentanyl Precursor
The synthesis of fentanyl from N-Boc-4-piperidone exemplifies a common industrial workflow involving reductive amination as the key first step.[5]
Caption: Synthetic workflow from N-Boc-4-piperidone to Fentanyl.[5]
Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
This protocol is adapted from a reported synthesis of a key fentanyl intermediate.[5]
Disclaimer: N-Boc-4-piperidone and its derivatives are regulated as List I chemicals in the United States and are controlled substances in many other jurisdictions due to their use in the illicit synthesis of fentanyl.[4][8][9] All handling and synthesis must be performed in strict compliance with local, national, and international regulations.
-
Reaction Setup: To a solution of N-Boc-4-piperidone (2.00 g, 10.04 mmol) in dichloromethane (13 mL), add aniline (1.03 g, 11.04 mmol) and acetic acid (0.60 g, 10.04 mmol).
-
Cooling: Cool the reaction mixture in an ice bath.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise, maintaining the temperature.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 16 hours.
-
Workup: Dilute the mixture with 15 mL of aqueous 2M NaOH and stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
C-C Bond Formation: Expanding the Carbon Skeleton
The carbonyl group of N-Boc-4-piperidone is a versatile handle for various carbon-carbon bond-forming reactions, enabling the construction of more complex and sterically demanding structures.
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes with absolute regiocontrol of the double bond position.[10] Reacting N-Boc-4-piperidone with a phosphonium ylide generates the corresponding N-Boc-4-methylenepiperidine, a valuable intermediate for further transformations such as Suzuki-Miyaura couplings.[11]
The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[12][13]
Caption: Generalized mechanism of the Wittig Reaction.
The stereochemical outcome (E/Z) of the Wittig reaction depends heavily on the nature of the ylide. Stabilized ylides (where R is an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides (where R is an alkyl group) favor the formation of (Z)-alkenes.[12]
Aldol and Michael Reactions
N-Boc-4-piperidone can serve as a nucleophile via its enolate form in aldol-type reactions. For instance, reactions with aromatic aldehydes can yield nitrogen-containing 1,5-diketones, which can subsequently undergo intramolecular cyclization.[14] It can also participate as a Michael acceptor in reactions with α,β-unsaturated ketones, leading to complex polycyclic systems.[14] These transformations are fundamental in building the core structures of natural products and their analogues.
Synthesis of Spirocyclic Piperidines
Spirocyclic scaffolds are of increasing interest in drug discovery as they introduce three-dimensional complexity, which can improve binding affinity and pharmacokinetic properties.[15][16] N-Boc-4-piperidone is an ideal starting material for the synthesis of spiro-piperidines.
One advanced strategy involves a radical hydroarylation, where an aryl radical, generated via photoredox catalysis, undergoes a regioselective cyclization onto a tethered piperidine precursor.[16] Other methods include intramolecular Mannich reactions and various cycloadditions.[17] These methods provide access to novel chemical space and have been used to prepare inhibitors of β-tryptase and RSV fusion, among other targets.[16]
Comparative Data for Spirocyclization Methods
| Method | Key Reagents | Advantages | Disadvantages | Reference |
| Radical Hydroarylation | Organic Photoredox Catalyst, Hünig's base | Mild conditions, metal-free, high efficiency | Substrate scope can be limited | [16] |
| Enolate Arylation | Strong Base (e.g., LHMDS), Aryl Halide | Direct C-C bond formation | Requires strictly anhydrous conditions | [16] |
| Cycloaddition | Azomethine Ylide | High stereocontrol, atom economy | Can require elevated temperatures | [17] |
Palladium-Catalyzed Cross-Coupling Reactions
While reactions at the C4-carbonyl are most common, the piperidine scaffold itself can be functionalized using modern cross-coupling chemistry. A powerful, albeit indirect, approach involves converting the ketone of N-Boc-4-piperidone into an enol nonaflate or triflate. This derivative can then participate in palladium-catalyzed reactions. For example, an enantioselective borylative migration has been developed to access chiral piperidinyl allylic boronates, which are versatile intermediates for stereoselective cross-coupling and carbonyl allylation reactions.[14] This highlights how the initial piperidone structure can be transformed into a sophisticated, optically enriched building block for drug discovery.[14][18]
Conclusion
N-Boc-4-piperidone is far more than a simple protected ketone; it is a strategic linchpin in the synthesis of complex nitrogen-containing heterocycles. Its utility is defined by the precise control afforded by the Boc group, which unlocks a diverse and powerful set of chemical transformations at the C4-position and beyond. From the foundational reductive amination to advanced stereoselective and spirocyclization strategies, N-Boc-4-piperidone provides chemists with a reliable and versatile platform to construct novel molecular entities with significant therapeutic potential. Mastering the reactivity of this scaffold is essential for professionals engaged in modern drug discovery and development.
References
- Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Benchchem.
- Synthesis of N-Boc 4-piperidone. ChemicalBook.
- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD..
- Walz, A. J.; Bae, S. Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Gassama, A.; Diatta, A.
- Synthesis method of N-boc-4-hydroxypiperidine.
- What is N-(tert-Butoxycarbonyl)-4-piperidone?. ChemicalBook.
- 4-N-BOC-Aminopiperidine. LookChem.
- 4-N-BOC-Aminopiperidine | 73874-95-0. ChemicalBook.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Endocyclic vs exocyclic olefin formation from 4‐piperidones via the wittig reaction. Semantic Scholar.
- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in the synthesis of piperidones and piperidines. Semantic Scholar.
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Piperidin-4-yl)
- N-Boc-4-piperidone. Cayman Chemical.
- Preparation method of 4-nitro-piperidine derivative.
- Method for synthesizing 1-boc-4-aminopiperidine.
- Morris, S. A. Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK.
- Method for preparing 4-Boc-aminopiperidine.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Semantic Scholar.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
- Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d..
- Note by the Secretariat on the proposal by the United States to add 4-piperidone and 1-boc-4-piperidone to the tables of the 1988 Convention.
- Wittig Reaction. Organic Chemistry Portal.
- Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling.
- Recent advances in piperidones as privileged scaffolds for drug discovery and development.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorobenzamide. Benchchem.
- The Wittig Reaction. Chemistry LibreTexts.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Stability of Wittig ylides in presence of piperidine. Reaction conditions.
- Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines.
- Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society.
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing.
- 1-Boc-4-piperidone 98 79099-07-3. Sigma-Aldrich.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- N-(tert-Butoxycarbonyl)-4-piperidone synthesis. ChemicalBook.
- Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. PubMed Central (PMC).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. documents.un.org [documents.un.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 15. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 16. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Boc protection of 4-oxopiperidine mechanism
An In-Depth Technical Guide to the Boc Protection of 4-Oxopiperidine: Mechanism, Optimization, and Practical Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the N-Boc protection of 4-oxopiperidine, a critical transformation in the synthesis of numerous pharmaceutical agents. We will delve into the underlying reaction mechanism, provide field-tested protocols, and discuss critical process optimization and troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to implement this pivotal synthetic step with efficiency and control.
Introduction: The Strategic Importance of N-Boc-4-Oxopiperidine
4-Oxopiperidine is a versatile heterocyclic building block, but its inherent basicity and potential for N-alkylation often necessitate the installation of a protecting group on the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a preferred choice due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions. The resulting N-Boc-4-oxopiperidine is a key intermediate in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors, GPCR modulators, and other complex drug candidates.
The Reaction Mechanism: A Step-by-Step Analysis
The Boc protection of 4-oxopiperidine is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While seemingly straightforward, a nuanced understanding of the mechanism is crucial for optimizing reaction conditions and minimizing side-product formation.
The Role of the Base: Beyond a Simple Proton Scavenger
The choice of base is critical and extends beyond simply deprotonating the piperidinium salt. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate (NaHCO₃).
-
Triethylamine (TEA): A cost-effective and commonly used base. Its primary role is to neutralize the acid present in the 4-oxopiperidine starting material (often supplied as a hydrochloride salt) and the acidic byproducts formed during the reaction.
-
Diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered base. It is particularly useful when dealing with sensitive substrates that might undergo side reactions with a more nucleophilic base like TEA.
-
Sodium Bicarbonate (NaHCO₃): An inorganic base often used in biphasic systems (e.g., dichloromethane/water). It is effective at neutralizing acid and is easily removed during aqueous work-up.
The Electrophilic Species: Activation of Boc₂O
The reaction proceeds through the nucleophilic attack of the secondary amine of 4-oxopiperidine on one of the carbonyl carbons of Boc₂O. The presence of a base can facilitate this by deprotonating the piperidinium salt, thereby increasing the nucleophilicity of the free amine.
The Key Intermediates and Transition State
The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected product, tert-butyl alcohol, and carbon dioxide.
Diagram of the Boc Protection Mechanism:
Spectroscopic Data of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only raw spectral data but also a detailed interpretation grounded in established chemical principles. The causality behind experimental choices and the self-validating nature of the presented protocols are emphasized to ensure scientific integrity and practical utility.
Introduction: The Chemical Significance of a Versatile Scaffold
This compound, with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol , is a dihydropyridone derivative of significant interest in the synthesis of complex, pharmacologically active molecules.[1] The presence of a conjugated enone system within a nitrogen-containing heterocycle, along with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the construction of diverse molecular architectures. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous structural confirmation of its downstream products.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. For comparative and illustrative purposes, spectral features will be discussed in the context of its saturated analog, tert-butyl 4-oxopiperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.59 | Not provided | 1H | H-5 (vinylic) |
| ~4.19 | Not provided | 2H | H-2 (allylic) |
| Not provided | Not provided | 2H | H-3 (allylic) |
| ~1.05 | Singlet | 9H | -C(CH₃)₃ (Boc) |
Note: The partial data available does not specify the solvent or coupling constants. The assignment of the signal at ~4.19 ppm is to the methylene group at position 2, and the missing signal is expected for the methylene at position 3.
Interpretation and Causality:
-
The Vinylic Proton (H-5): The signal at approximately 5.59 ppm is characteristic of a vinylic proton in an α,β-unsaturated ketone system. Its downfield shift is a direct consequence of the deshielding effect of the carbon-carbon double bond and the adjacent carbonyl group.
-
The Allylic Protons (H-2 and H-3): The methylene protons at positions 2 and 3 are allylic to the double bond. The signal at ~4.19 ppm is assigned to the H-2 protons, which are adjacent to the nitrogen atom and are thus expected to be further downfield due to the inductive effect of the nitrogen. The protons at H-3 are adjacent to the carbonyl group and are also expected to be in the allylic region, likely around 2.5-3.0 ppm.
-
The Boc Protecting Group: The sharp singlet at approximately 1.05 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group. The magnetic equivalence of these nine protons results in a single, intense signal.
Comparative Analysis with tert-Butyl 4-oxopiperidine-1-carboxylate:
The ¹H NMR spectrum of the saturated analog, tert-butyl 4-oxopiperidine-1-carboxylate, lacks the downfield vinylic proton signal. Instead, it displays two triplets corresponding to the methylene protons of the saturated piperidine ring. This stark difference is a key diagnostic feature for distinguishing between the two compounds.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~194.9 | C-4 (Keto C=O) |
| ~157.7 | Boc C=O |
| Not provided | C-5 (Vinylic) |
| Not provided | C-6 (Vinylic) |
| Not provided | C (CH₃)₃ (Quaternary, Boc) |
| Not provided | C-2 (Allylic) |
| Not provided | C-3 (Allylic) |
| Not provided | -C(C H₃)₃ (Methyl, Boc) |
Note: The available data is partial. The assignments for the missing signals are predicted based on known chemical shift ranges.
Interpretation and Causality:
-
Carbonyl Carbons: The signal at ~194.9 ppm is characteristic of a ketone carbonyl carbon within a conjugated system. The signal at ~157.7 ppm corresponds to the carbamate carbonyl of the Boc group.
-
Vinylic Carbons: The carbons of the double bond (C-5 and C-6) are expected to resonate in the vinylic region of the spectrum (typically 100-150 ppm).
-
Aliphatic Carbons: The allylic carbons (C-2 and C-3) and the carbons of the Boc group will appear in the upfield region of the spectrum. The quaternary carbon of the Boc group will be less intense than the methyl carbons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups due to their characteristic vibrational frequencies.
Expected Key Vibrational Frequencies:
-
C=O Stretching (Ketone): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ for the conjugated ketone. The conjugation lowers the frequency compared to a saturated ketone.
-
C=O Stretching (Carbamate): Another strong absorption band for the Boc group's carbonyl is expected around 1680-1720 cm⁻¹.
-
C=C Stretching: A medium intensity band for the carbon-carbon double bond stretch is anticipated around 1600-1650 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretches from the methylene and tert-butyl groups will appear just below 3000 cm⁻¹.
-
C-N Stretching: This vibration typically appears in the 1000-1350 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): For this compound (C₁₀H₁₅NO₃), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 197.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺), and the loss of the entire Boc group ([M-101]⁺). Cleavage of the dihydropyridine ring is also possible.
Experimental Protocols: A Self-Validating Approach
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized for best results.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer and allow the sample to equilibrate to the probe temperature.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
FT-IR Spectroscopy (KBr Pellet Method)
Protocol:
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Impact - EI)
Protocol:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Diagram: Mass Spectrometry Logic
Caption: The fundamental steps in mass spectrometry analysis.
Conclusion: An Integrated Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the expected spectral features for this important synthetic intermediate, researchers can confidently verify its identity and purity, ensuring the success of their synthetic endeavors in the pursuit of novel therapeutics.
References
Sources
An In-Depth Technical Guide to the ¹H NMR Analysis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Abstract: This technical guide offers a comprehensive examination of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a detailed walkthrough from theoretical principles to practical application. It covers the structural basis for the observed spectrum, a validated experimental protocol, and a systematic approach to spectral interpretation. By explaining the causality behind experimental choices and analytical observations, this guide serves as an essential resource for the accurate structural verification of this vital synthetic intermediate.
Introduction
The Significance of a Versatile Synthetic Intermediate
This compound is a heterocyclic compound of significant interest in medicinal and organic chemistry.[1] Its dihydropyridinone core serves as a versatile scaffold for the synthesis of complex, pharmacologically active molecules.[1] Derivatives of this scaffold have been explored for various therapeutic applications, including as potential antiandrogen agents for prostate cancer research and as calcium channel blockers for cardiovascular diseases.[1] Given its role as a crucial building block, unambiguous structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.
The Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms. For a molecule like this compound, ¹H NMR allows for the precise verification of its structural integrity by analyzing four key parameters:
-
Chemical Shift (δ): Indicates the electronic environment of each proton.
-
Integration: Reveals the relative number of protons responsible for each signal.
-
Multiplicity (Splitting Pattern): Provides information about adjacent, non-equivalent protons.
-
Coupling Constants (J): Measures the interaction between coupled protons, offering insight into dihedral angles and connectivity.
This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing the necessary framework for confident analysis.
Molecular Structure and Proton Environments
Structural Overview
The structure of this compound contains several distinct functional groups that dictate the ¹H NMR spectrum: a tert-butoxycarbonyl (Boc) protecting group, a conjugated enone system within a dihydropyridine ring, and two aliphatic methylene groups. These features create five symmetry-inequivalent sets of protons, which are expected to produce five distinct signals in the ¹H NMR spectrum.
Caption: Molecular structure with key proton environments labeled.
Analysis of Proton Environments
-
t-Butyl Protons (9H): The nine protons of the tert-butyl group are chemically equivalent due to free rotation. They are in a shielded, aliphatic environment and will appear as a sharp, intense singlet.
-
C2-Methylene Protons (2H, H₂): These protons are adjacent to the carbamate nitrogen. The electron-withdrawing nature of the carbamate deshields these protons.[2] They are also allylic to the C5=C6 double bond. They will be split by the adjacent C3 protons.
-
C3-Methylene Protons (2H, H₃): These protons are alpha to the carbonyl group (C4=O), which strongly deshields them due to its anisotropic effect. They will be split by the adjacent C2 protons.
-
C5-Vinylic Proton (1H, H₅): This proton is part of the enone system, positioned alpha to the carbonyl and beta to the double-bond nitrogen. It is significantly deshielded and will be split by the C6 proton.
-
C6-Vinylic Proton (1H, H₆): This proton is beta to the carbonyl and adjacent to the nitrogen. It is also highly deshielded and will be split by the C5 proton.
Theoretical ¹H NMR Predictions
Principles of Chemical Shift and Coupling
The chemical shift of each proton is determined by its local electronic environment.
-
Deshielding Effects: Electron-withdrawing groups like carbonyls (C=O) and the carbamate group (-NCOOR) pull electron density away from adjacent protons, shifting their signals downfield (to higher ppm values). Vinylic protons on double bonds also appear downfield.
-
Shielding Effects: Aliphatic groups like the tert-butyl group are electron-donating and shielded, causing them to appear upfield (at lower ppm values).
-
Spin-Spin Coupling: Protons on adjacent carbons "feel" each other's magnetic spin states, causing their signals to split. The number of lines in a signal follows the n+1 rule , where 'n' is the number of equivalent adjacent protons. The distance between these lines, the coupling constant (J), is a measure of the strength of this interaction.
Predicted Spectral Data
Based on established chemical shift ranges and the electronic effects within the molecule, the following ¹H NMR data can be predicted for a spectrum recorded in CDCl₃.[3][4][5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Shift & Multiplicity |
| t-Bu | 1.4 – 1.5 | Singlet (s) | 9H | Shielded aliphatic environment; no adjacent protons.[2] |
| H₃ | 2.5 – 2.7 | Triplet (t) | 2H | Alpha to C=O group (deshielded); coupled to two H₂ protons. |
| H₂ | 4.0 – 4.2 | Triplet (t) | 2H | Adjacent to carbamate nitrogen (deshielded); coupled to two H₃ protons. |
| H₅ | 5.8 – 6.0 | Doublet (d) | 1H | Vinylic, alpha to C=O (highly deshielded); coupled to one H₆ proton. |
| H₆ | 7.1 – 7.3 | Doublet (d) | 1H | Vinylic, beta to C=O and adjacent to N (most deshielded); coupled to one H₅ proton. |
Note: The methylene signals (H₂ and H₃) are simplified as triplets. Depending on the ring conformation, they could appear as more complex multiplets.
Experimental Protocol
Rationale for Experimental Design
The goal of the protocol is to produce a high-resolution spectrum free of impurities and artifacts.
-
Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a single, well-defined residual peak (δ ≈ 7.26 ppm) that does not typically interfere with signals of interest.[6]
-
Concentration: A concentration of 5-25 mg in approximately 0.7 mL of solvent is optimal for ¹H NMR, balancing good signal-to-noise with minimal viscosity-related line broadening.[7]
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (δ = 0.00 ppm) for accurate chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve maximum signal dispersion, which is crucial for resolving the vinylic and methylene protons and accurately measuring coupling constants.
Step-by-Step Methodology
Caption: Standard workflow for ¹H NMR analysis.
Detailed Protocol:
-
Sample Preparation: a. Weigh approximately 15 mg of dry, pure this compound into a clean vial.[6] b. Add ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample fully dissolves.[8] c. Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. d. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.
-
Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. c. Shim the magnetic field to maximize homogeneity, aiming for a narrow and symmetrical lock signal. d. Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-second relaxation delay, 16 scans).
-
Data Processing: a. Process the raw data (Free Induction Decay, FID) using a Fourier Transform. b. Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction algorithm to produce a flat baseline. d. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
Spectral Interpretation and Data Analysis
Assigning the Resonances: A Walkthrough
A representative ¹H NMR spectrum of the title compound would be analyzed as follows:
-
Upfield Region (δ 1.0-2.0 ppm): The most prominent signal in the entire spectrum will be a sharp singlet at approximately δ 1.45 ppm . Integration of this peak will correspond to 9 protons, unequivocally identifying it as the tert-butyl group of the Boc protector.[2]
-
Aliphatic Region (δ 2.0-4.5 ppm): Two multiplets are expected here.
-
The signal further upfield, around δ 2.65 ppm , will integrate to 2 protons. Its position is consistent with a methylene group alpha to a carbonyl. This is assigned to H₃ . Its triplet-like appearance is due to coupling with the two H₂ protons.
-
The signal further downfield, around δ 4.10 ppm , will also integrate to 2 protons. Its location is characteristic of protons on a carbon attached to a nitrogen within a carbamate system. This signal is assigned to H₂ . It also appears as a triplet due to coupling with the two H₃ protons.
-
-
Downfield Vinylic Region (δ 5.0-8.0 ppm): Two signals, each integrating to 1 proton, will be present.
-
A doublet will appear around δ 5.95 ppm . This is the vinylic proton H₅ , deshielded by the adjacent carbonyl group.
-
The most downfield signal, a doublet around δ 7.20 ppm , is assigned to the vinylic proton H₆ . Its significant downfield shift is due to the combined deshielding effects of the enone system and the adjacent nitrogen atom. The coupling constant (J value) for the H₅ and H₆ doublets should be identical (typically J ≈ 7-8 Hz), confirming their connectivity.
-
Advanced Analysis: 2D COSY
To provide absolute confirmation of the assignments, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. This experiment shows which protons are coupled to each other.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. organomation.com [organomation.com]
13C NMR of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
An In-Depth Technical Guide to the ¹³C NMR of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals.[1] This document delineates the theoretical principles governing the ¹³C NMR spectrum of the title compound, presents a detailed assignment of its carbon signals supported by experimental data, outlines a robust protocol for spectral acquisition, and discusses the application of this data in ensuring compound integrity and advancing research.
Introduction: The Significance of a Versatile Scaffold
This compound (CAS No. 325486-45-1) is a dihydropyridinone derivative that serves as a versatile synthetic intermediate in the construction of complex, pharmacologically active molecules.[1] Its structure, featuring a reactive keto group and a Boc-protected nitrogen, provides multiple avenues for chemical modification, making it a valuable scaffold in the synthesis of diverse compound libraries for high-throughput screening.[1] Given its role in drug discovery, unambiguous structural verification is non-negotiable. ¹³C NMR spectroscopy offers a powerful, non-destructive technique to confirm the carbon framework of the molecule, providing critical insights into its electronic structure and purity.[2][3][4] This guide serves to demystify the ¹³C NMR spectrum of this key intermediate.
Molecular Structure and Carbon Environments
The molecular formula of the title compound is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol .[1][5] The structure contains ten carbon atoms in distinct chemical environments. Understanding these environments is the first step toward interpreting the spectrum.
To facilitate discussion, the carbon atoms are systematically numbered as shown below.
Figure 1: Chemical Structure with Carbon Numbering.
The molecule possesses 8 unique carbon environments, as the three methyl carbons of the tert-butyl group are chemically equivalent due to free rotation. Therefore, we expect to observe 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.[6]
Principles and Spectral Interpretation
¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which has a nuclear spin of 1/2.[2] The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like oxygen and nitrogen) pull electron density away from adjacent carbons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, shifting them upfield.[6]
The general chemical shift regions are well-established:
-
> 190 ppm: Ketone and Aldehyde Carbonyls[7]
-
150-180 ppm: Ester, Amide, Carboxylic Acid Carbonyls[7]
-
100-150 ppm: Alkene and Aromatic Carbons[8]
-
50-90 ppm: Carbons bonded to electronegative atoms (O, N)[7][8]
-
0-50 ppm: sp³ hybridized (alkane) carbons[8]
Signal Assignment and Rationale
Based on these principles and published data, we can assign the signals for this compound.[1]
Figure 2: Conceptual Map of Carbon Environments and Shielding Effects.
Table 1: ¹³C NMR Signal Assignment for this compound
| Carbon Atom | Hybridization | Chemical Environment | Predicted δ (ppm) | Experimental δ (ppm) | Rationale for Assignment |
| C4 | sp² | α,β-Unsaturated Ketone | 190 - 200 | 194.9 [1] | The ketone carbonyl carbon is the most deshielded nucleus due to the strong electron-withdrawing effect of the oxygen atom. |
| C(O)O | sp² | Carbamate Carbonyl | 150 - 160 | 157.7 [1] | The carbamate carbonyl is also significantly deshielded, but less so than the ketone due to electron donation from the adjacent nitrogen and ester oxygen. |
| C5 | sp² | Alkene (C=C-C=O) | 140 - 150 | ~145 | This vinylic carbon is deshielded by its position conjugated to the C4 ketone. |
| C6 | sp² | Alkene (N-C=C) | 115 - 125 | ~120 | This vinylic carbon is influenced by the adjacent nitrogen atom. |
| C(CH₃)₃ | sp³ | Quaternary (Boc) | 75 - 85 | ~80 | The quaternary carbon of the tert-butyl group is attached to an electronegative oxygen, shifting it downfield into this region. |
| C2 | sp³ | Aliphatic (N-CH₂) | 40 - 50 | ~45 | This methylene carbon is adjacent to the electron-withdrawing nitrogen of the carbamate, causing a downfield shift. |
| C3 | sp³ | Aliphatic (CH₂-C=O) | 35 - 45 | ~40 | The C3 methylene is adjacent to the C4 ketone, resulting in a moderate deshielding effect. |
| C(CH₃)₃ | sp³ | Methyl (Boc) | 25 - 30 | ~28 | The three equivalent methyl carbons of the tert-butyl group are in a typical alkane region, shielded from strong deshielding effects. |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.[7][8] Experimental values for C2, C3, C5, C6, and the tert-butyl group are estimated based on typical spectra of related dihydropyridinones and may vary slightly with solvent and experimental conditions.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is designed to yield unambiguous, reproducible data.
Figure 3: Standard Operating Procedure for ¹³C NMR Analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent choice for its ability to dissolve a wide range of organic compounds. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the proton NMR, and its residual peak (a triplet at ~77.16 ppm in the ¹³C spectrum) serves as a convenient secondary chemical shift reference.[7]
-
Include Tetramethylsilane (TMS) as the internal standard for precise chemical shift referencing (δ = 0.0 ppm).
-
Ensure complete dissolution by vortexing, then transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition:
-
Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃.
-
Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: zgpg30 (a standard proton-decoupled pulse sequence with a 30° pulse angle).
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei, particularly quaternary carbons, ensuring more accurate signal integration, although integration is not typically quantitative in standard ¹³C NMR.
-
Number of Scans (NS): 1024 or higher. Due to the low natural abundance of ¹³C (1.1%), a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.[9]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): To validate assignments, acquire DEPT-135 and DEPT-90 spectra.
-
DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
-
DEPT-90: Only CH signals are observed.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Assign each peak according to the analysis in Section 3.1, using the DEPT spectra to confirm the multiplicity of each carbon (CH₃, CH₂, CH, or C).
-
Applications in Quality Control and Drug Development
The ¹³C NMR spectrum serves as a unique fingerprint for this compound.
-
Identity Confirmation: The presence of exactly eight signals at the characteristic chemical shifts detailed in Table 1 provides definitive confirmation of the compound's carbon skeleton.
-
Purity Assessment: The absence of extraneous peaks indicates high purity. The presence of additional signals would suggest impurities from starting materials, by-products, or degradation.
-
Reaction Monitoring: In synthetic chemistry, ¹³C NMR can be used to monitor the progress of reactions involving this intermediate. The disappearance of reactant signals and the appearance of product signals provide direct evidence of chemical transformation.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. A systematic approach, combining theoretical principles with robust experimental protocols like DEPT, allows for the unambiguous assignment of all carbon signals. The distinct chemical shifts of the ketone (δ ~194.9 ppm), carbamate carbonyl (δ ~157.7 ppm), and the unique set of aliphatic and vinylic carbons provide a reliable spectral signature. For any scientist working with this versatile building block, a thorough understanding of its ¹³C NMR profile is essential for ensuring experimental integrity and accelerating the pace of discovery.
References
-
Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]
-
Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
-
Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
OpenStax. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
-
PubChem. This compound. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. studylib.net [studylib.net]
Mass spectrometry of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound. As a pivotal building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, its unambiguous characterization is paramount.[1] This document delves into the principles of ionization, predictable fragmentation pathways under various mass spectrometric conditions, and provides validated experimental protocols for its analysis. The insights herein are tailored for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation, reaction monitoring, and purity assessment of synthetic intermediates.
Introduction: The Analyte in Context
This compound is a heterocyclic compound featuring a dihydropyridinone core protected by a tert-butyloxycarbonyl (Boc) group.[1] This structure is a versatile scaffold in synthetic organic chemistry. The Boc protecting group is ubiquitous in peptide and pharmaceutical synthesis due to its stability under various conditions and its facile, clean removal under acidic conditions. Understanding its mass spectrometric signature is crucial for any scientist working with this or structurally related molecules.
Mass spectrometry serves as a primary analytical tool, offering high sensitivity and structural information from minimal sample quantities. For this specific analyte, it is indispensable for confirming its molecular weight, elucidating its structure through fragmentation analysis, and quantifying its purity in complex mixtures.
Table 1: Chemical Properties of the Analyte
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 197.23 g/mol | [1][2][3] |
| Monoisotopic Mass | 197.1052 Da | [2] |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [2] |
| CAS Number | 325486-45-1 |[1][3] |
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties. For this compound, its polarity and thermal lability make soft ionization techniques the methods of choice.
-
Electrospray Ionization (ESI): ESI is the premier technique for this molecule. It is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation. Given the presence of a basic nitrogen atom and polar carbonyl groups, the compound readily accepts a proton in the positive ion mode to form the protonated molecule, [M+H]⁺. This makes ESI ideal for accurate molecular weight determination and as a starting point for tandem mass spectrometry (MS/MS) experiments.[4][5]
-
Electron Ionization (EI): While a powerful technique for volatile and thermally stable compounds, EI is a high-energy ("hard") ionization method. For our analyte, EI would likely induce extensive fragmentation, potentially making the molecular ion (M⁺˙) weak or absent. However, the fragmentation pattern generated can be highly reproducible and structurally informative, with the most characteristic fragment being the tert-butyl cation at m/z 57.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable technique, often used for compounds that are not easily ionized by ESI. It is suitable for a similar range of compounds as ESI but involves a gas-phase ionization process. For this analyte, ESI is generally superior due to the molecule's inherent polarity.
Fragmentation Analysis: Decoding the Mass Spectrum
The structural features of this compound—namely the labile Boc group and the heterocyclic ring—give rise to a predictable and diagnostic fragmentation pattern.
ESI Fragmentation (from [M+H]⁺ at m/z 198.11)
Under Collision-Induced Dissociation (CID) in an MS/MS experiment, the protonated molecule undergoes characteristic losses related primarily to the Boc group. This is the most important diagnostic pathway.
-
Loss of Isobutylene (56 Da): The most common initial fragmentation is the neutral loss of isobutylene (C₄H₈) via a six-membered ring transition state, often described as a McLafferty-like rearrangement.[6][7] This yields a highly stable carbamic acid intermediate ion at [M+H - 56]⁺ , observed at m/z 142.06.
-
Loss of the Boc Group (100 Da): Subsequent or direct loss of carbon dioxide (CO₂) from the m/z 142 ion, or the concerted loss of the entire Boc group (isobutylene + CO₂) from the precursor ion, results in the deprotected dihydropyridinone cation at [M+H - 100]⁺ .[4][8] This fragment appears at m/z 98.06.
-
Formation of tert-Butyl Cation (57 Da): While less common in ESI than EI, direct cleavage can produce the tert-butyl cation, [C₄H₉]⁺ , at m/z 57.07.
EI Fragmentation (from M⁺˙ at m/z 197.11)
In EI-MS, the initial radical cation is more energetic, leading to more complex fragmentation, but the patterns related to the Boc group remain dominant.
-
tert-Butyl Cation (Base Peak): The most prominent peak in the spectrum is almost invariably the [C₄H₉]⁺ ion at m/z 57 , resulting from alpha-cleavage at the ester oxygen.[4] Its high stability makes it the base peak.
-
Loss of the tert-Butyl Radical (57 Da): The molecular ion can lose a tert-butyl radical (•C₄H₉) to form an ion at [M - 57]⁺ , observed at m/z 140.05.
-
Ring Fragmentation: The dihydropyridinone ring itself can undergo fragmentation, typically through alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[9] However, these fragments are often of lower abundance compared to those originating from the Boc group.
Table 2: Summary of Expected Key Ions
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss / Fragment Identity |
|---|---|---|---|
| ESI | 198.11 ([M+H]⁺) | 142.06 | Isobutylene (C₄H₈) |
| 98.06 | Boc group (C₅H₈O₂) | ||
| 57.07 | tert-Butyl cation ([C₄H₉]⁺) | ||
| EI | 197.11 ([M]⁺˙) | 57.07 (Base Peak) | tert-Butyl cation ([C₄H₉]⁺) |
| | | 140.05 | tert-Butyl radical (•C₄H₉) |
Validated Experimental Protocol: LC-MS Analysis
This protocol outlines a robust method for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Sample and Reagent Preparation
-
Sample Preparation: Accurately weigh ~1 mg of the analyte and dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). The acid is crucial for promoting protonation ([M+H]⁺ formation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
LC-MS Instrumentation and Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument equipped with an ESI source.
-
Ionization Mode: Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode:
-
Full Scan (MS1): Scan range m/z 50-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 198.1 and apply a collision energy ramp (e.g., 10-30 eV) to generate the fragment ions described in Section 3.1.
-
Conclusion and Best Practices
The mass spectrometric analysis of this compound is straightforward and highly informative when approached systematically. The dominant fragmentation pathways originate from the labile N-Boc protecting group, providing a clear diagnostic signature for this class of compounds. The loss of isobutylene (m/z 142) and the subsequent or direct loss of the entire Boc group (m/z 98) under ESI-MS/MS are the most reliable indicators of structural integrity. For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is recommended to verify the elemental composition of precursor and fragment ions. This guide provides the foundational knowledge and a validated starting point for scientists to confidently characterize this important synthetic intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
NIST. N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook. [Link]
-
Guella, G., et al. (2005). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
-
Suresh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Williams, M., et al. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
-
Labchem. N-Boc-4-piperidone. Labchem Catalog. [Link]
-
Kwiecień, H., et al. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. [Link]
-
Juhascik, M. & Vaught, C. (2012). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
SpringerLink. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]
-
LookChem. tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate. [Link]
-
Awad, T., et al. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability and storage of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Abstract: this compound (CAS: 325486-45-1) is a pivotal building block in medicinal chemistry and drug development, valued for its role in the synthesis of complex, pharmacologically active molecules.[1] The integrity of this intermediate is paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive analysis of the compound's stability profile, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By synthesizing chemical principles with practical laboratory procedures, this document serves as an essential resource for researchers, scientists, and drug development professionals to preserve the quality and efficacy of this critical reagent.
Introduction to a Versatile Synthetic Intermediate
This compound is a dihydropyridone derivative that has become an exceptionally useful building block for library synthesis in drug discovery.[1] Its molecular architecture, featuring a reactive ketone, a dihydropyridine ring, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, offers multiple handles for functionalization.[1][2] This versatility allows for extensive diversification in the generation of chemical libraries for high-throughput screening and lead optimization campaigns.[1] Its derivatives have shown potential as antiandrogen agents for prostate cancer research and as calcium channel blockers for cardiovascular diseases.[1]
Given its structural characteristics and intended use in multi-step syntheses, maintaining the chemical fidelity of this compound is non-negotiable. Degradation not only reduces the purity and effective concentration of the starting material but can also introduce impurities that may complicate subsequent reactions, purification processes, and biological assays.
Caption: Figure 1: Chemical Structure of this compound.
Core Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 325486-45-1 | [1][3][4] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][3] |
| Molecular Weight | 197.23 g/mol | [1][3] |
| Appearance | White solid, Liquid or Semi-Solid | [4][5] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in organic solvents and oils. | [5] |
Intrinsic Stability and Degradation Pathways
The stability of this compound is governed by two primary structural features: the acid-sensitive Boc protecting group and the oxidatively labile dihydropyridine ring.
The Acid-Labile Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines precisely because it is stable to most nucleophiles and bases but can be readily cleaved under acidic conditions.[6] This cleavage is the most significant non-oxidative degradation pathway for the title compound.
Causality of Degradation: The presence of trace acidic impurities (e.g., from solvents, glassware, or atmospheric CO₂ in the presence of moisture) can catalyze the hydrolysis of the carbamate. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the unprotected piperidone. The introduction of this unprotected, reactive secondary amine can lead to undesired side reactions in subsequent synthetic steps.
Caption: Figure 2: Acid-catalyzed deprotection degradation pathway.
The Oxidatively Sensitive Dihydropyridine Ring
The 1,4-dihydropyridine scaffold is structurally related to NADH, a biological reducing agent. Like NADH, these rings are susceptible to oxidation, which results in the formation of a more stable, aromatic pyridine ring system.
Causality of Degradation: This oxidation can be promoted by atmospheric oxygen, particularly when catalyzed by light or trace metals. The loss of hydrogen atoms from the dihydropyridine ring leads to the formation of the corresponding aromatic pyridone. This degradant represents a significant change in the electronic and structural properties of the molecule, rendering it unsuitable for its intended synthetic transformations.
Caption: Figure 4: Recommended workflow for handling the compound.
Experimental Protocols for Stability Assessment
To empirically verify stability and understand potential degradation profiles, real-time and forced degradation studies are indispensable.
Protocol: Real-Time Stability Study
Objective: To assess the stability of the compound under the recommended storage conditions (2-8°C, inert atmosphere, dark) over an extended period.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a single, high-purity lot of the compound in amber glass vials.
-
Initial Analysis (T=0): Analyze an initial aliquot for purity (using HPLC-UV, % area), identity (by LC-MS), and appearance. This is the baseline.
-
Storage: Place the remaining sealed vials under the recommended storage conditions.
-
Time Points: Pull one aliquot for full analysis at predetermined time points (e.g., 1, 3, 6, 12, 24 months).
-
Analysis: At each time point, perform the same analysis as in step 2. Compare the purity results to the T=0 baseline. Identify any new impurity peaks using LC-MS to confirm they match expected degradants.
-
Acceptance Criteria: A typical criterion would be a decrease in purity of no more than 2% over the course of the study.
Protocol: Forced Degradation (Stress Testing)
Objective: To rapidly identify the likely degradation products and pathways by subjecting the compound to harsh conditions. This provides confidence in the proposed mechanisms.
Methodology:
-
Sample Preparation: Prepare five separate solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and heat gently (e.g., 60°C) for several hours.
-
Basic: Add 0.1 M NaOH and heat gently for several hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat a solution at high temperature (e.g., 80°C) for 48 hours.
-
Photolytic: Expose a solution to high-intensity UV light for 24 hours.
-
-
Analysis: Analyze each stressed sample, along with an unstressed control, by HPLC-UV and LC-MS.
-
Data Interpretation:
-
Acidic Stress: Expect to see a significant peak corresponding to the Boc-deprotected piperidone.
-
Oxidative Stress: Expect to see a peak corresponding to the aromatized pyridone derivative.
-
Other Conditions: Analyze for any other unexpected degradation products. This validates the primary degradation pathways and builds a comprehensive stability profile.
-
Conclusion
The chemical integrity of this compound is contingent upon a rigorous understanding and control of its environment. Its principal vulnerabilities lie in the acid-catalyzed cleavage of its Boc protecting group and the oxidation of its dihydropyridine ring. By implementing stringent storage protocols—specifically, refrigeration under a dry, inert, and dark atmosphere—and adopting careful handling procedures, researchers can effectively mitigate these degradation pathways. The experimental methods outlined herein provide a robust framework for validating these procedures and ensuring that this versatile synthetic intermediate remains fit for purpose, thereby safeguarding the integrity of subsequent research and development efforts.
References
-
This compound | C10H15NO3 | PubChem. (n.d.). [Link]
-
1-N-BOC-4-PIPERIDONE - ChemBK. (2024-04-09). [Link]
-
The Versatility of N-Boc-4-piperidone: A Key Building Block for Specialty Chemicals. (n.d.). [https://www. -pharma.cn/the-versatility-of-n-boc-4-piperidone-a-key-building-block-for-specialty-chemicals_n23]([Link]. -pharma.cn/the-versatility-of-n-boc-4-piperidone-a-key-building-block-for-specialty-chemicals_n23)
-
Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]
-
Safety Data Sheet. (2023-10-26). [Link]
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. (n.d.). [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - NIH. (2022-11-01). [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 325486-45-1 [sigmaaldrich.com]
- 5. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
A Comprehensive Technical Guide to the Safe Handling and Application of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This guide provides an in-depth overview of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes critical safety information with practical handling protocols and insights into its chemical reactivity. Our objective is to empower scientific professionals with the knowledge to utilize this versatile intermediate both safely and effectively, fostering innovation while upholding the highest standards of laboratory safety.
Compound Profile and Significance
This compound (CAS No: 325486-45-1) is a dihydropyridone derivative that has emerged as a valuable scaffold in medicinal chemistry.[1] Its unique structural features, including a reactive ketone and a protected nitrogen, make it an ideal starting material for the synthesis of a diverse array of complex nitrogen-containing heterocycles. These resulting molecules have shown potential in various therapeutic areas, including as anti-androgen agents for prostate cancer research and as calcium channel blockers for cardiovascular diseases.[1] The Boc-protected nitrogen allows for selective reactions at other positions of the molecule, and the dihydropyridone core can be further functionalized, making it a versatile tool for building molecular complexity.[1]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| CAS Number | 325486-45-1 | [2] |
| InChIKey | HUBLTIMZFCYNES-UHFFFAOYSA-N | [2] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
These classifications necessitate a cautious and well-informed approach to its handling.
Personal Protective Equipment (PPE)
The causality behind the stringent requirement for specific PPE lies in preventing contact with a compound known to cause significant eye irritation and potential skin irritation.
-
Eye Protection: Chemical safety goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or when generating dust, additional protective clothing may be necessary.
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be required for handling small quantities. However, if dust is generated, a NIOSH-approved respirator is recommended.
Caption: Key transformations of the dihydropyridone scaffold.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific requirements of the reaction and the scale of the experiment.
Protocol 1: General Handling and Weighing of the Solid Compound
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary PPE, glassware, and spatulas.
-
Inert Atmosphere (Optional but Recommended): For reactions sensitive to air or moisture, pre-dry the glassware in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon).
-
Weighing: Tare a clean, dry weighing boat or vial on an analytical balance. In the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the weighing container using a clean spatula. Minimize the time the stock bottle is open.
-
Transfer: Promptly and carefully add the weighed solid to the reaction vessel. If the vessel has a narrow neck, use a powder funnel to avoid spillage and contamination of ground glass joints.
-
Cleanup: Immediately clean any residual dust from the spatula and work surface with a damp cloth or paper towel to prevent inadvertent exposure. Dispose of the cleaning materials as solid chemical waste.
Protocol 2: Representative Reaction - Reduction of the Ketone
This protocol describes a general procedure for the sodium borohydride reduction of the ketone to the corresponding alcohol.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent, such as methanol or ethanol, under stirring.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the reaction rate and minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1-1.5 eq) portion-wise to the cooled solution. The slow addition helps to manage the exothermic nature of the reaction and any gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any excess NaBH₄.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-hydroxy derivative.
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE, weighing boats, and residual solid should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled hazardous waste container for organic waste.
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not discharge to sewer systems. [5]
Conclusion
This compound is a valuable intermediate with significant potential in drug discovery. Its safe and effective use is contingent upon a thorough understanding of its hazards, reactivity, and proper handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic utility of this compound to advance their scientific goals.
References
-
PubChem. This compound. [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2h)-carboxylate, 97%. [Link]
- Nogrady, M. (1988). Medicinal Chemistry: A Biochemical Approach. Oxford University Press.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22495568, this compound. [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]
-
NIH. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
ACS Publications. Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. [Link]
-
NIH. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
-
Purdue University. Standard Operating Procedures: Bart Laboratory. [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a pivotal intermediate in medicinal and organic chemistry.[1] This dihydropyridone derivative serves as a versatile scaffold for the development of novel therapeutic agents, including potent antiandrogen candidates for prostate cancer research.[1] The protocol detailed herein follows a robust and widely adopted two-step synthetic strategy starting from commercially available 4-hydroxypyridine. The procedure involves an initial N-acylation to form an N-Boc pyridinium intermediate, followed by a selective partial reduction to yield the target compound. This guide offers a detailed, step-by-step protocol, mechanistic insights, characterization data, and expert commentary to ensure reproducible and high-yield synthesis.
Chemical Principle and Strategy
The synthesis of this compound from 4-hydroxypyridine is an elegant demonstration of amine protection followed by selective reduction of the pyridinium ring.
-
N-Boc Protection: 4-Hydroxypyridine exists in tautomeric equilibrium with 4-pyridone.[2] The reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base acylates the ring nitrogen. This serves a dual purpose: it activates the pyridine ring towards reduction by forming a pyridinium species and installs the tert-butoxycarbonyl (Boc) protecting group, which is crucial for subsequent synthetic manipulations.
-
Selective Reduction: The resulting N-Boc-4-hydroxypyridinium intermediate is then subjected to a partial reduction. A mild reducing agent like sodium borohydride (NaBH₄) is typically employed. The reduction selectively targets the 1,2- and 1,6-positions of the activated pyridinium ring, yielding the thermodynamically stable enone system of the target dihydropyridone. This avoids over-reduction to the corresponding N-Boc-4-hydroxypiperidine or N-Boc-4-piperidone.
Scientist's Note: Why this Route?
This synthetic pathway is favored due to its operational simplicity, use of readily available and relatively inexpensive starting materials (4-hydroxypyridine and Boc₂O), and consistently good yields. The Boc-protecting group is ideal as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for further functionalization.[3]
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding approximately 10-15 grams of the final product.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 4-Hydroxypyridine | C₅H₅NO | 95.10 | 626-64-2 | Standard Supplier | Purity >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Standard Supplier | Reagent grade |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Standard Supplier | ACS grade |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Standard Supplier | Purity >98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Standard Supplier | Anhydrous, ACS grade |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Standard Supplier | Anhydrous, ACS grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Standard Supplier | ACS grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Standard Supplier | ACS grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Standard Supplier | For drying |
| Celite® (Diatomaceous earth) | 61790-53-2 | Standard Supplier | For filtration |
Equipment:
-
500 mL and 1 L Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glass funnel and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Synthetic Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Step-by-Step Procedure
Step 1: Synthesis of the N-Boc Pyridinium Intermediate
-
To a 1 L round-bottom flask, add 4-hydroxypyridine (10.0 g, 105.1 mmol, 1.0 eq.).
-
Add dichloromethane (DCM, 200 mL) and water (200 mL) to the flask. Stir vigorously to create a biphasic suspension.
-
Add sodium bicarbonate (17.7 g, 210.2 mmol, 2.0 eq.) to the mixture.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (25.2 g, 115.6 mmol, 1.1 eq.) in 50 mL of DCM.
-
Add the Boc₂O solution dropwise to the stirring reaction mixture over 20 minutes at room temperature.
-
Allow the reaction to stir vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC (Eluent: 50% EtOAc in Hexanes; Starting material Rf ≈ 0.1, Intermediate is water-soluble).
-
Once the 4-hydroxypyridine is consumed, transfer the mixture to a 500 mL separatory funnel.
-
Separate the layers. The aqueous layer contains the pyridinium salt intermediate. The organic layer can be discarded.
Scientist's Note: Biphasic Reaction Conditions
The use of a DCM/water biphasic system is critical. 4-Hydroxypyridine has limited solubility in DCM, while the NaHCO₃ base is soluble in water. The vigorous stirring creates a large interfacial area, allowing the deprotonation of 4-hydroxypyridine to occur, which then reacts with the Boc₂O in the organic phase. The resulting pyridinium salt is highly water-soluble, driving the reaction to completion.
Step 2: Reduction to this compound
-
Take the aqueous layer from the previous step and place the flask in an ice-water bath, allowing it to cool to 0-5 °C.
-
Add methanol (200 mL) to the aqueous solution.
-
Slowly add sodium borohydride (NaBH₄) (7.9 g, 210.2 mmol, 2.0 eq.) portion-wise over 30-45 minutes. Maintain the internal temperature below 10 °C. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes; Product Rf ≈ 0.4).
-
Once the reaction is complete, carefully quench any excess NaBH₄ by the slow, dropwise addition of acetone until gas evolution ceases.
-
Reduce the volume of the solvent by approximately 70% using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent through a pad of Celite® and concentrate the filtrate under reduced pressure to yield a crude yellow-orange oil.
Purification
-
Prepare a silica gel column using a slurry of silica in 20% ethyl acetate in hexanes.
-
Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a pale yellow solid.
Characterization and Expected Results
Table 2: Product Characterization
| Property | Expected Result |
| Appearance | Pale yellow to off-white solid |
| Molecular Formula | C₁₀H₁₅NO₃[1][4] |
| Molecular Weight | 197.23 g/mol [1][4] |
| Yield | 65-75% (typical over two steps) |
| Melting Point | 98-102 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (d, J=8.0 Hz, 1H), 5.15 (d, J=8.0 Hz, 1H), 4.10 (t, J=2.8 Hz, 2H), 2.60 (t, J=2.8 Hz, 2H), 1.50 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 195.0, 154.2, 145.1, 108.5, 81.5, 43.0, 35.8, 28.3. |
Note: Spectroscopic data are representative. Actual shifts may vary slightly based on solvent and instrument calibration.[1]
Safety and Handling
-
Dichloromethane (DCM): Volatile and a potential carcinogen. Handle only in a well-ventilated chemical fume hood.
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the temperature.
-
Di-tert-butyl dicarbonate (Boc₂O): Lachrymator and irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a chemical fume hood.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction due to insufficient stirring or base. | Ensure vigorous stirring to maximize interfacial contact. Check the quality of NaHCO₃. |
| Over-reduction in Step 2 | Addition of NaBH₄ was too fast or temperature was too high. | Add NaBH₄ slowly and in small portions while maintaining the temperature at 0-5 °C. |
| Difficult Purification | Presence of closely-eluting impurities. | Use a long column and a shallow elution gradient for better separation. Ensure complete quenching of the reaction before workup. |
| Product is an oil, not a solid | Residual solvent or minor impurities. | Try triturating the oil with cold hexanes or diethyl ether to induce crystallization. Re-purify if necessary. |
References
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. 4-Pyridone. Wikimedia Foundation. Available from: [Link]
Sources
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a synthetic intermediate
An In-Depth Guide to the Synthetic Utility of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Authored by: A Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile heterocyclic building block crucial in modern organic and medicinal chemistry. We will delve into its synthesis, inherent reactivity, and its application in constructing complex molecular architectures, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: A Versatile Dihydropyridone Scaffold
This compound, also known as 1-Boc-2,3-dihydropyridin-4(1H)-one, is a high-value dihydropyridone derivative that serves as a pivotal intermediate in synthetic chemistry.[1] Its structure uniquely combines an α,β-unsaturated ketone (an enone) with a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This arrangement provides a stable yet highly functionalized six-membered ring system, making it an ideal starting point for generating diverse chemical libraries and developing novel therapeutic agents.[1] The piperidine core, accessible from this intermediate, is a "privileged structure" in drug discovery, appearing in over twenty classes of pharmaceuticals.[2][3] Derivatives of this scaffold have shown significant pharmacological potential, including antiandrogen activity relevant to prostate cancer research.[1][4]
Physicochemical & Structural Data
| Property | Value | Reference |
| CAS Number | 325486-45-1 | [1][5] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][5] |
| Molecular Weight | 197.23 g/mol | [1][5] |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [5] |
| Appearance | White to light yellow solid/powder | [6] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C=C1 | [5] |
Core Concepts: Understanding the Reactivity
The synthetic power of this intermediate stems from two key structural features: the Boc-protected amine and the enone system. Understanding the interplay of these groups is fundamental to its strategic application.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its function here is critical:
-
Masking Reactivity: It temporarily masks the nucleophilicity and basicity of the piperidine nitrogen.[7] Without it, the free secondary amine could participate in undesired side reactions, such as self-condensation, alkylation, or acylation, leading to complex product mixtures and lower yields.[7]
-
Enabling Selective Functionalization: By protecting the nitrogen, chemists can perform selective reactions at the enone system (the ketone at C4 and the double bond at C5-C6) without interference.[7]
-
Facile Removal: The Boc group is robust under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) yet can be readily and cleanly removed under moderately acidic conditions (e.g., with trifluoroacetic acid) when its protective role is complete.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 7. nbinno.com [nbinno.com]
Application Note: Strategic Transformations of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, often referred to as 1-Boc-2,3-dihydropyridin-4(1H)-one, is a high-value synthetic intermediate that serves as a cornerstone in modern medicinal chemistry.[1] Its molecular architecture, featuring an α,β-unsaturated ketone within a nitrogen heterocycle protected by a tert-butoxycarbonyl (Boc) group, presents multiple, distinct reactive sites. This multi-functionality makes it an exceptionally versatile building block for creating diverse chemical libraries and synthesizing complex molecular targets with significant pharmacological potential.[1][2]
The piperidine core is a well-established "privileged structure" in drug discovery, appearing in a vast number of therapeutic agents.[3] The strategic advantage of using this dihydropyridinone derivative lies in the ability to perform controlled chemical modifications at the C4-carbonyl, the C3- and C5-positions, and the nitrogen atom (via deprotection) to build elaborate, multi-substituted piperidine-based molecules.[4][5] This guide provides an in-depth exploration of the key reactions of this scaffold, supported by field-proven protocols and mechanistic insights to empower your research and development endeavors.
The Chemical Landscape: A Map of Reactivity
The reactivity of this compound is governed by its key functional groups: the ketone, the enone system, and the Boc-protected amine. Understanding these reactive centers is crucial for designing successful synthetic strategies.
Caption: Reactivity map of this compound.
Part 1: Transformations at the C4-Carbonyl Center
The most conspicuous reactive site is the C4-ketone. It readily undergoes reactions typical of carbonyl compounds, providing a direct route to introduce substituents at this position.
Reductive Amination: A Gateway to N-Substituted Piperidines
Reductive amination is arguably one of the most powerful reactions for this scaffold, converting the C4-ketone directly into a secondary or tertiary amine. This transformation is a cornerstone of pharmaceutical synthesis, notably employed in the production of potent analgesics like fentanyl.[6]
Mechanistic Insight: The reaction proceeds via the formation of an iminium ion intermediate upon condensation of the ketone with a primary or secondary amine under mildly acidic conditions. A subsequent reduction of this iminium ion by a hydride source yields the amine product. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this purpose as it is mild, tolerant of the acidic conditions required for iminium formation, and selective for the iminium ion over the starting ketone.[6] This avoids premature reduction of the carbonyl starting material.
Protocol 1: Reductive Amination with Aniline
This protocol is adapted from a reported synthesis of a key fentanyl intermediate and serves as a robust template for the reaction of the dihydropyridinone with various primary amines.[6]
Workflow Diagram: Reductive Amination
Caption: Workflow for the reductive amination of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (e.g., aniline, 1.1 eq) in dichloromethane (DCM, approx. 0.5 M).
-
Acid Catalyst: Add glacial acetic acid (1.0 eq) to the solution.
-
Cooling: Place the flask in an ice bath to cool the mixture to 0 °C.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding 2M aqueous NaOH solution and stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.
Part 2: Reactivity at the α-Position (C3)
The protons on the C3 carbon are α to the carbonyl group, making them susceptible to enolization and subsequent reactions like halogenation. This provides a handle to introduce functionality adjacent to the carbonyl. While protocols for the dihydropyridine system are specific, the principles are well-demonstrated by its saturated analog, N-Boc-4-piperidone.
α-Bromination
Introducing a bromine atom at the C3 position creates a valuable intermediate for subsequent cross-coupling or substitution reactions. The reaction typically involves treating the ketone with a bromine source under conditions that favor enol or enolate formation.
Protocol 2: α-Bromination of the Piperidone Core
This protocol describes the bromination of the related saturated ketone, tert-butyl 4-oxopiperidine-1-carboxylate, and establishes a foundational method for α-halogenation in this family of compounds.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of THF and Et₂O (1:1).
-
Catalyst: Add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add bromine (Br₂, 1.0 eq) dropwise over 30 minutes. A critical consideration here is to maintain the temperature and add the bromine slowly to control the exothermic reaction and prevent dibromination.
-
Reaction: Stir the solution at 0 °C for 18 hours.
-
Work-up: The formed solid is filtered off and washed with Et₂O.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude residue is then purified by flash column chromatography (e.g., petroleum ether/EtOAc gradient) to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.[7][8]
Part 3: Modification of the Boc-Protecting Group
The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its clean, efficient removal under acidic conditions.[5][9] This "deprotection" step is often the final key to unmasking the piperidine nitrogen for further functionalization or to reveal the final active pharmaceutical ingredient.
Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). A solution of HCl in an organic solvent like 1,4-dioxane is particularly effective, often providing the product as a stable hydrochloride salt, which can simplify purification by precipitation.[6]
Mechanistic Insight: The acid protonates the carbonyl oxygen of the Boc group, making the carbamate more susceptible to cleavage. The stable tert-butyl cation is eliminated, which then decomposes into isobutylene and a proton, driving the reaction to completion.
Protocol 3: Boc Deprotection with HCl in Dioxane
This robust protocol is widely used and was specifically reported in the synthesis of a fentanyl precursor.[6]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (e.g., 10 eq of HCl) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: The deprotected product will often precipitate from the reaction mixture as its hydrochloride salt. If not, the solvent can be removed in vacuo.
-
Work-up: The resulting solid can be triturated with a solvent like diethyl ether, filtered, and dried to yield the pure hydrochloride salt. To obtain the free amine, the salt is dissolved in water and basified (e.g., with 2M NaOH) to a pH > 10, followed by extraction with an organic solvent (e.g., DCM or EtOAc).
Summary of Reaction Conditions
The following table summarizes typical conditions for the key transformations discussed.
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Reductive Amination | Primary Amine, NaBH(OAc)₃, AcOH | Dichloromethane | 0 °C to RT | 70-90% | [6] |
| α-Bromination | Br₂, AlCl₃ (cat.) | THF / Et₂O | 0 °C | 40-50% | [7][8] |
| Boc Deprotection | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | >90% | [6] |
Conclusion
This compound is a powerful and versatile platform for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its reactivity at the C4-carbonyl, the α-carbon, and the Boc-protected nitrogen allows for the rational design of synthetic routes to a wide array of molecular targets. The protocols detailed herein provide experimentally validated methods that can be adapted and optimized for specific research and drug development campaigns, ultimately accelerating the discovery of novel therapeutics.[1][4]
References
-
Recent advances in the synthesis of piperidones and piperidines . Royal Society of Chemistry. [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position . National Institutes of Health (NIH). [Link]
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of N-Substituted piperidines from piperidone . ResearchGate. [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position . MDPI. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone . Defense Technical Information Center (DTIC). [Link]
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound . PubChem. [Link]
-
CAS 325486-45-1 | this compound . Alchem.Pharmtech. [Link]
-
Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]
- 9. nbinno.com [nbinno.com]
The Strategic Utility of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of heterocyclic systems, the dihydropyridone moiety has emerged as a "privileged scaffold." This is due to its versatile chemical handles and its prevalence in a range of biologically active compounds.[1][2] tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, often referred to as N-Boc-2,3-dihydropyridin-4(1H)-one, represents a particularly valuable building block within this class. Its strategic combination of a reactive α,β-unsaturated ketone system and a Boc-protected nitrogen atom makes it an exceptionally versatile intermediate for the synthesis of complex molecular targets.[3]
The tert-butoxycarbonyl (Boc) protecting group is instrumental, temporarily masking the reactivity of the piperidine nitrogen. This allows for selective reactions at other positions of the molecule, such as the ketone, without interference from the amine.[4] This protection is robust under many synthetic conditions yet can be readily removed under mild acidic conditions, a crucial feature in multi-step syntheses.[5]
This guide provides an in-depth exploration of the synthesis and application of this compound. It offers detailed, field-proven protocols for its preparation and subsequent elaboration into structures of medicinal interest, with a particular focus on its application in the synthesis of kinase inhibitors.
Physicochemical Properties and Handling
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅NO₃ | [6] |
| Molecular Weight | 197.23 g/mol | [6] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 325486-45-1 | [6] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [2] |
| Storage | Store at 2-8°C in a well-closed container. | [2] |
Safety and Handling: Causes serious eye irritation. Toxic to aquatic life with long-lasting effects. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.[6]
Synthesis of the Core Scaffold
The synthesis of this compound typically begins with the commercially available 4-piperidone, which is first protected and then subjected to reactions to introduce the double bond. A common and efficient pathway involves the α-bromination of N-Boc-4-piperidone followed by elimination.
Diagram: Synthetic Pathway to the Title Compound
Sources
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 2. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Anticancer Drug Discovery
Introduction: The Rise of a Privileged Heterocycle in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a dihydropyridinone derivative, has garnered significant attention as such a scaffold in the quest for novel anticancer therapeutics.[1] Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, positions it as a cornerstone for the development of next-generation cancer treatments.[1][2] This application note serves as a comprehensive guide for researchers, providing in-depth insights into the synthesis, derivatization, and application of this versatile intermediate in anticancer drug discovery, with a particular focus on its role in targeting androgen-dependent malignancies.
Chemical Properties and Synthetic Versatility
The this compound (also known as 1-Boc-2,3-dihydropyridin-4(1H)-one) possesses a unique combination of structural features that make it an attractive starting point for chemical library synthesis. The Boc-protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, while the enone functionality provides multiple reactive sites for further chemical modification.[1] This allows for extensive diversification to explore structure-activity relationships (SAR).[1]
Common synthetic routes to this scaffold include the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonia source.[2] Another approach involves the reaction of silyl enol ethers with palladium (II) acetate.[2] These methods provide a reliable foundation for producing the core structure, which can then be subjected to a variety of chemical transformations, including oxidation to the corresponding pyridine, reduction of the keto group to a hydroxyl group, and various substitution reactions.[2]
Application in Anticancer Drug Discovery: A Focus on Prostate Cancer
Scientific investigations have revealed that derivatives of the dihydropyridinone scaffold possess potent antiandrogen activity, making them particularly promising for the treatment of prostate cancer.[1] Prostate cancer is often driven by the androgen receptor (AR), a ligand-dependent transcription factor that plays a critical role in the growth and survival of prostate cancer cells.[1][3][4]
Derivatives of the 3-hydroxydihydropyridone scaffold have been shown to effectively reduce Prostate-Specific Antigen (PSA) levels in the human prostate cancer cell line LNCaP, indicating a direct or indirect modulation of the AR signaling pathway.[1] The mechanism of action for these compounds is believed to involve targeting the AR, thereby inhibiting its transcriptional activity and downstream signaling cascades that promote tumor growth.[1]
Case Study: The "Imipridone" Class of Anticancer Agents
A notable example of a drug class with a related core structure is the "imipridones," which includes the clinical trial candidate ONC201 .[2][5][6] ONC201, initially identified as a p53-independent inducer of the pro-apoptotic ligand TRAIL, has demonstrated a unique mechanism of action that underscores the therapeutic potential of this chemical class.[2][6]
Mechanism of Action of ONC201:
ONC201's anticancer effects are multifaceted and involve the engagement of the integrated stress response (ISR) pathway.[2][5] This leads to the dual inactivation of Akt and ERK, two key kinases in cell survival and proliferation pathways.[2][5][6] The inhibition of Akt and ERK results in the activation of the transcription factor Foxo3a, which in turn upregulates the expression of the death ligand TRAIL.[2][5][6] Concurrently, ONC201 upregulates the TRAIL receptor DR5, sensitizing cancer cells to apoptosis.[2][5] More recent studies have also identified the mitochondrial protease ClpP as a direct target of ONC201.[7]
The signaling cascade initiated by ONC201 is depicted in the following diagram:
Experimental Protocols
The following protocols provide a framework for the synthesis of a dihydropyridinone derivative and the subsequent evaluation of its anticancer activity.
Protocol 1: Synthesis of a Substituted 1,4-Dihydropyridine Derivative
This protocol is a general representation of the Hantzsch synthesis, which can be adapted for the synthesis of various dihydropyridine derivatives.
Materials:
-
Substituted benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (2 equivalents) and ammonium acetate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified dihydropyridine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Complete cell culture medium
-
96-well plates
-
Synthesized dihydropyridinone derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compound in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Western Blot Analysis of Androgen Receptor Signaling
This protocol outlines the steps to assess the effect of a dihydropyridinone derivative on the expression of the androgen receptor and downstream signaling proteins.
Materials:
-
LNCaP cells
-
Synthesized dihydropyridinone derivative
-
Dihydrotestosterone (DHT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the synthesized compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., enzalutamide). For some experiments, cells can be co-treated with DHT to assess the antagonistic effect of the compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative changes in protein expression.
Data Presentation
The results from the cell viability assays can be summarized in a table to compare the cytotoxic effects of different derivatives.
| Compound | Target Cell Line | IC50 (µM) |
| Derivative A | LNCaP | 15.2 |
| Derivative B | PC-3 | 25.8 |
| Derivative C | MCF-7 | > 50 |
| Enzalutamide (Control) | LNCaP | 1.5 |
Table 1. Example of IC50 values for hypothetical dihydropyridinone derivatives against various cancer cell lines.
Conclusion and Future Directions
The tert-butyl 4-oxo-3,4-dihydropyropyridine-1(2H)-carboxylate scaffold represents a highly valuable starting point for the development of novel anticancer agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as modulators of the androgen receptor signaling pathway, make it a focal point of ongoing research. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge to explore the full potential of this privileged scaffold in the fight against cancer. Future research should focus on the synthesis of more diverse libraries of derivatives, the elucidation of their precise mechanisms of action, and the evaluation of their efficacy in preclinical in vivo models.
References
- Ishfaq, M., et al. (2016). Discovery and clinical introduction of first-in-class imipridone ONC201. Oncotarget, 7(47), 78019–78030.
- Ralff, M. D., & El-Deiry, W. S. (2018). ONC201: a new treatment option being tested clinically for recurrent glioblastoma. Translational Cancer Research, 7(S5), S567–S570.
- Wagner, J., et al. (2020). A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins. Cancers, 12(11), 3149.
- The Scientist. (2019). Found: A Cancer Drug's Mechanism of Action. The Scientist.
- ResearchGate. (n.d.). ONC201 mechanism of action. (A) ONC201 affects bulk tumor cells, tumor... | Download Scientific Diagram.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Kowalczyk, M., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. Molecules, 26(5), 1318.
- Abdellatif, K. R. A., et al. (2015). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Medicinal Chemistry Research, 24(10), 3745–3754.
- BenchChem. (n.d.). tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)
- JoVE. (2013).
- Roche. (n.d.).
- Bentham Science. (n.d.).
- Indian Journal of Pharmaceutical Sciences. (2013). Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines.
- MDPI. (2020).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- CLYTE Technologies. (n.d.).
- PNAS. (2007).
- Cell Signaling Technology. (n.d.). Androgen Receptor Antibody Sampler Kit #61949.
- Molecular and Cellular Biology. (2011). Regulation of Androgen Receptor-Mediated Transcription by RPB5 Binding Protein URI/RMP.
- Cell Signaling Technology. (n.d.). Androgen Receptor Antibody (Carboxy-terminal Antigen).
- Endocrinology. (2020).
- ResearchGate. (n.d.). Western blot analysis of androgen receptor (AR) expression in thymus of... | Download Scientific Diagram.
- NIH. (2023).
- PubChem. (n.d.). tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)
- Journal of Medicinal Chemistry. (2011).
- PubChem. (n.d.).
- ResearchGate. (n.d.).
- Asian Journal of Andrology. (2020).
- MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
- ChemistrySelect. (2020).
Sources
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Alternative inhibition of androgen receptor signaling: Peptidomimetic pyrimidines as direct androgen receptor/coactivator disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 6. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. clyte.tech [clyte.tech]
Application Notes & Protocols: Leveraging tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate for Advanced PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules, which consist of a POI-binding ligand and an E3 ligase-recruiting ligand, is critically dependent on the chemical linker that connects them.[3][4] The linker is not merely a spacer but a key determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties by dictating the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][] This guide provides an in-depth exploration of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate , a versatile building block for the synthesis of structurally defined and rigidified PROTAC linkers. We will detail its strategic advantages and provide comprehensive, field-tested protocols for its incorporation into PROTAC synthesis workflows.
The Central Role of the Linker in PROTAC Design
A PROTAC's mechanism of action is event-driven and catalytic.[2] Upon entering the cell, it simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]
The linker's design is a multi-parameter optimization challenge.[1][3] Its length, rigidity, and chemical composition are paramount.[1][3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing shift towards more sophisticated, rigid linkers to enhance bioactivity.[2][3] Rigid scaffolds, such as those derived from piperidine or piperazine, can pre-organize the PROTAC into a conformation that favors the formation of a stable and productive ternary complex, potentially improving potency and metabolic stability.[6][7][8]
Strategic Value of this compound
The dihydropyridinone scaffold offers a compelling platform for constructing next-generation PROTAC linkers. The subject compound, this compound, is an exceptionally useful intermediate for this purpose.[9]
Compound Profile
| Property | Value | Source |
| CAS Number | 325486-45-1 | [9][10] |
| Molecular Formula | C₁₀H₁₅NO₃ | [9][10] |
| Molecular Weight | 197.23 g/mol | [9][10] |
| Structure | A dihydropyridinone ring with a ketone at the 4-position and a Boc-protected nitrogen. | [9] |
Key Advantages in PROTAC Linker Synthesis
-
Conformational Rigidity : The core heterocyclic ring introduces a degree of rigidity that is absent in simple alkyl or PEG linkers. This structural constraint can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability and degradation efficiency.[6]
-
Versatile Functional Handle : The ketone at the 4-position is a prime site for chemical elaboration. It can be readily transformed into a variety of functional groups (e.g., amines, alcohols, alkenes) through well-established chemical reactions, providing a versatile attachment point for extending the linker or coupling to a payload.
-
Orthogonal Protection Strategy : The nitrogen is protected by a tert-Butoxycarbonyl (Boc) group, a robust and widely used protecting group in organic synthesis. Its clean removal under acidic conditions (e.g., using trifluoroacetic acid, TFA) allows for selective functionalization of the nitrogen without disturbing other parts of the molecule, facilitating a modular assembly of the final PROTAC.[6]
Visualization of PROTAC Synthesis Strategy
The overall workflow involves functionalizing the dihydropyridinone core, followed by sequential coupling to the E3 ligase and POI ligands.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a representative pathway for synthesizing a PROTAC targeting the bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase.
Protocol 1: Functionalization via Reductive Amination
This step introduces a key amine functionality onto the linker core, which will serve as the attachment point for one of the PROTAC's terminal ligands.
Caption: Reductive amination reaction scheme.
Objective: To install a protected primary amine on the dihydropyridinone ring.
| Reagents & Materials | M.W. | Quantity | Moles (mmol) | Eq. |
| This compound | 197.23 | 500 mg | 2.53 | 1.0 |
| tert-Butyl (2-aminoethyl)carbamate | 160.22 | 446 mg | 2.79 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 806 mg | 3.80 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 25 mL | - | - |
| Glacial Acetic Acid | - | 0.15 mL | ~2.6 | ~1.0 |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (500 mg, 2.53 mmol).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (25 mL).
-
Add tert-Butyl (2-aminoethyl)carbamate (446 mg, 2.79 mmol), followed by a catalytic amount of glacial acetic acid (0.15 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (806 mg, 3.80 mmol) portion-wise over 10 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone before imine formation.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, extract with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired di-Boc protected amino linker.
Protocol 2: Sequential PROTAC Assembly
This protocol outlines the coupling of the functionalized linker to an E3 ligase ligand (Pomalidomide derivative) and subsequently to a POI ligand (JQ1 derivative).
Step A: Coupling to E3 Ligase Ligand
| Reagents & Materials | M.W. | Quantity (for 1 mmol scale) | Moles (mmol) | Eq. |
| Di-Boc Protected Amino Linker (from Protocol 1) | ~340 | 340 mg | 1.0 | 1.0 |
| 4-Fluoropomalidomide | 291.25 | 320 mg | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL | 3.0 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
Dissolve the Di-Boc Protected Amino Linker (1.0 mmol) and 4-Fluoropomalidomide (1.1 mmol) in anhydrous DMF (10 mL).
-
Add DIPEA (3.0 mmol) to the solution. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the nucleophilic aromatic substitution (SₙAr) reaction.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the E3 Ligand-Linker intermediate.
Step B: Boc Deprotection
-
Dissolve the purified E3 Ligand-Linker intermediate in DCM (5 mL).
-
Add trifluoroacetic acid (TFA, 5 mL) to the solution (forms a 50% TFA/DCM mixture).
-
Stir at room temperature for 1-2 hours. Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group on the linker's core nitrogen, exposing the secondary amine for the next coupling step.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM or toluene if necessary) to yield the crude amine salt. This is often used directly in the next step without further purification.
Step C: Final Coupling to POI Ligand
| Reagents & Materials | M.W. | Quantity (for ~1 mmol scale) | Moles (mmol) | Eq. |
| Amine-Linker-E3 Ligand (from Step B) | ~490 | ~490 mg | ~1.0 | 1.0 |
| (+)-JQ1 Carboxylic Acid | 374.83 | 412 mg | 1.1 | 1.1 |
| HATU | 380.23 | 456 mg | 1.2 | 1.2 |
| DIPEA | 129.24 | 0.52 mL | 3.0 | 3.0 |
| Anhydrous DMF | - | 10 mL | - | - |
Procedure:
-
To a solution of (+)-JQ1 Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol).[6]
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. Causality Note: HATU is a highly efficient peptide coupling reagent that forms an activated ester with the carboxylic acid, facilitating rapid amide bond formation upon addition of the amine.[6]
-
Add a solution of the Amine-Linker-E3 Ligand (from Step B, ~1.0 mmol) in DMF (5 mL) to the activated JQ1 solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step A.
-
Purification: The final PROTAC is typically purified using reverse-phase preparative HPLC (e.g., on a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) to yield the highly pure target molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H/¹³C NMR spectroscopy.
Conclusion
The strategic incorporation of rigid heterocyclic scaffolds like this compound is a significant advancement in PROTAC linker design. This building block provides a synthetically tractable route to conformationally constrained linkers, offering a powerful tool to modulate the delicate balance of factors that govern PROTAC activity. The detailed protocols herein serve as a validated starting point for researchers to explore this chemical space and accelerate the development of novel, potent, and selective protein degraders.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC, [Link]
-
ResearchGate. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
PubChem. This compound. [Link]
-
Scott, D. E., et al. (2021). Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. PMC, [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a Michael acceptor
An In-Depth Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a Michael Acceptor
Application Note & Protocols for Synthetic and Medicinal Chemistry
Prepared by a Senior Application Scientist, this document provides a detailed exploration of this compound, a versatile heterocyclic building block. Its utility as a Michael acceptor in conjugate addition reactions is highlighted, offering a robust pathway to complex substituted piperidine scaffolds crucial for pharmaceutical development.
Introduction: A Versatile Heterocyclic Intermediate
This compound, hereafter referred to as N-Boc-2,3-dihydropyridin-4(1H)-one , is a dihydropyridone derivative of significant interest in organic synthesis.[1] Its structure incorporates an α,β-unsaturated ketone system within a six-membered nitrogen-containing ring, which is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This combination of features makes it an excellent electrophilic partner in a variety of chemical transformations.
The piperidine ring is a privileged scaffold found in a vast array of pharmaceutical agents and natural products.[3][4] The strategic use of N-Boc-2,3-dihydropyridin-4(1H)-one allows for the controlled introduction of substituents onto this core structure. The Boc protecting group is critical; it deactivates the ring nitrogen, preventing its participation in undesired side reactions and allowing chemists to selectively target other reactive sites, namely the electrophilic β-carbon of the enone system. This guide focuses specifically on its application as a Michael acceptor, a cornerstone reaction for carbon-carbon and carbon-heteroatom bond formation.[5][6]
Physicochemical Properties
| Property | Value |
| CAS Number | 325486-45-1[1] |
| Molecular Formula | C₁₀H₁₅NO₃[1][2] |
| Molecular Weight | 197.23 g/mol [1][2] |
| Appearance | Solid (Varies from off-white to yellow) |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, etc.) |
| Storage | Store at 2–8°C for long-term stability[1] |
The Michael Addition: Mechanistic Principles
The Michael reaction is the conjugate 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[5][7] This reaction is a powerful and widely used method for forming C-C bonds under relatively mild conditions.[5]
The key to the reactivity of N-Boc-2,3-dihydropyridin-4(1H)-one lies in the electronic properties of its conjugated system. The electron-withdrawing nature of the carbonyl group polarizes the double bond, creating a partial positive charge (δ+) on the β-carbon. This renders the β-carbon electrophilic and susceptible to attack by a wide range of "soft" nucleophiles.
General Mechanism
The reaction proceeds in three fundamental steps:
-
Nucleophile Formation: A suitable Michael donor is deprotonated by a base to generate a resonance-stabilized carbanion or another soft nucleophile.[6]
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, breaking the C=C π-bond and forming a new C-C σ-bond. The electrons from the π-bond are pushed onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.[6][7]
-
Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final 1,4-adduct, a saturated ketone.[6]
Caption: General workflow of the Michael Addition reaction.
Reaction Mechanism with N-Boc-2,3-dihydropyridin-4(1H)-one
The application of this mechanism to N-Boc-2,3-dihydropyridin-4(1H)-one provides a direct route to 3-substituted N-Boc-4-piperidinone derivatives. These products are highly valuable as they can be further modified at the ketone, or the Boc group can be removed to allow for reactions at the nitrogen.[8]
Caption: Mechanism of nucleophilic attack on the Michael acceptor.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific nucleophile and scale of the reaction. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Michael Addition
This protocol describes a typical procedure for the addition of a carbon nucleophile, such as diethyl malonate, to N-Boc-2,3-dihydropyridin-4(1H)-one.
Materials:
-
N-Boc-2,3-dihydropyridin-4(1H)-one (1.0 equiv)
-
Michael Donor (e.g., Diethyl malonate, 1.2 equiv)
-
Base (e.g., Triethylamine (Et₃N), 1.2 equiv, or catalytic DBU, 0.1 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-2,3-dihydropyridin-4(1H)-one (1.0 equiv) and the Michael donor (1.2 equiv).
-
Solvent Addition: Dissolve the reactants in the chosen anhydrous solvent (e.g., DCM, approx. 0.1 M concentration).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add the base (e.g., Et₃N) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Separate the organic layer. Wash it sequentially with water (2x) and then with brine (1x).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Michael adduct.[10]
Protocol 2: Boc-Deprotection of the Michael Adduct
This step is crucial for liberating the piperidine nitrogen for subsequent synthetic transformations.
Materials:
-
Purified Michael Adduct (1.0 equiv)
-
4 M HCl in 1,4-dioxane or Trifluoroacetic Acid (TFA)
-
Solvent (e.g., Dichloromethane (DCM) or 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization.
Procedure:
-
Setup: Dissolve the purified Michael adduct in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Acid Addition: Add an excess of the acidic solution (e.g., 4 M HCl in dioxane, 5-10 equiv) to the flask.[8]
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC. Effervescence (evolution of CO₂ and isobutylene) is typically observed.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in DCM and slowly neutralize by adding saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidinone derivative.
-
Summary of Reaction Parameters
The choice of nucleophile, base, and solvent can significantly impact the reaction outcome. The following table provides a general guide.
| Michael Donor Type | Typical Base | Common Solvents | Temperature | Typical Yield |
| β-Ketoesters, Malonates | Et₃N, DBU, NaH | DCM, THF, EtOH | 0 °C to RT | Good to Excellent |
| Thiols (Thiolates) | Et₃N, K₂CO₃ | CH₃CN, DMF, EtOH | RT | Excellent |
| Amines (Aza-Michael) | None, or weak base | MeOH, EtOH, H₂O | RT to 45 °C | Moderate to Good |
| Organocuprates | N/A (reagent) | THF, Et₂O | -78 °C to 0 °C | Good to Excellent |
Yields are substrate-dependent and may require optimization.
Conclusion
N-Boc-2,3-dihydropyridin-4(1H)-one is a highly effective Michael acceptor for the synthesis of 3-substituted 4-piperidinone derivatives. The protocols outlined in this guide provide a reliable framework for leveraging this reagent in complex synthetic campaigns. The straightforward nature of the Michael addition, coupled with the ease of subsequent Boc-deprotection, makes this a powerful strategy for accessing diverse piperidine-based molecules for drug discovery and development.
References
- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions.
- Synthesis of N-Boc 4-piperidone. ChemicalBook.
- tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)
- Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Michael addition reaction. Wikipedia.
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
- The Michael Addition Reaction and Conjug
- Michael Addition Reaction Mechanism. Chemistry Steps.
- Michael Addition. Organic Chemistry Portal.
- tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Hub: Synthesizing Novel Spirocycles from tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Spirocycles, characterized by two rings sharing a single common atom, have emerged as a privileged structural motif. Their inherent three-dimensionality allows for a more precise and extensive interaction with biological targets, often leading to improved potency and selectivity.[1][2] Furthermore, the introduction of spiro-centers increases the fraction of sp³-hybridized carbons, a molecular characteristic correlated with favorable physicochemical properties such as enhanced aqueous solubility.[1] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of diverse spirocyclic compounds utilizing the versatile starting material, tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, commonly known as N-Boc-4-piperidone.
N-Boc-4-piperidone is an ideal starting material for the synthesis of spirocycles due to several key features. The Boc (tert-butoxycarbonyl) protecting group temporarily masks the reactivity of the piperidine nitrogen, allowing for selective reactions at the C-4 ketone.[3] This protection is robust under a variety of reaction conditions yet can be readily removed under mild acidic conditions, providing a handle for further derivatization.[3] The ketone at the 4-position is a versatile functional group that can participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and cycloadditions, making it a central hub for the construction of complex spirocyclic systems.
This guide will explore various synthetic strategies, from multicomponent reactions to tandem cyclizations, providing detailed protocols and insights into the underlying reaction mechanisms.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of spirocycles from N-Boc-4-piperidone can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired spirocyclic scaffold.
Multicomponent Reactions (MCRs): A Convergent Approach to Complexity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. For the synthesis of spiro-oxindoles, a prominent class of spirocycles with significant biological activity, a one-pot, three-component reaction is particularly effective.
Diagram 1: General Workflow for Multicomponent Spiro-oxindole Synthesis
Caption: Workflow for the synthesis of spiro-oxindoles via a [3+2] cycloaddition.
This reaction proceeds via an in-situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid (e.g., sarcosine). This ylide then undergoes a [3+2] cycloaddition reaction with the exocyclic double bond of an intermediate formed from the Knoevenagel condensation of N-Boc-4-piperidone and a suitable active methylene compound.
Tandem and Domino Reactions: Building Complexity Step-wise in One Pot
Tandem or domino reactions are powerful strategies where a sequence of reactions occurs in a single pot without the isolation of intermediates. This approach is highly efficient and minimizes waste. A notable example is the synthesis of spiro-pyrrolidine oxindoles.
Diagram 2: Tandem Decarboxylation and 1,3-Dipolar Cycloaddition
Caption: Sequential steps in the tandem synthesis of spiro-pyrrolidine oxindoles.
In this process, thermal decarboxylation of a mixture of isatin and an amino acid generates an azomethine ylide, which acts as a 1,3-dipole. This reactive intermediate is then trapped by a dipolarophile, such as an α,β-unsaturated ketone derived from N-Boc-4-piperidone, to afford the spiro-pyrrolidine oxindole scaffold.[4]
Ring-Closing Metathesis (RCM): Forging Carbocyclic Spiro-Rings
Ring-closing metathesis is a powerful tool for the formation of cyclic and spirocyclic systems, particularly for the construction of carbocyclic rings. This strategy involves the preparation of a di-alkenyl substituted precursor from N-Boc-4-piperidone, followed by an intramolecular metathesis reaction catalyzed by a ruthenium complex, such as Grubbs' catalyst.[5]
Detailed Application Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: Synthesis of a Spiro-oxindole Piperidine via a Three-Component Reaction
This protocol describes the synthesis of a spiro-oxindole piperidine derivative through a one-pot, three-component reaction.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
This compound (1.0 mmol)
-
(E)-3-benzylidene-1-Boc-piperidin-4-one (dipolarophile, can be pre-formed or generated in situ)
-
Methanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), sarcosine (1.2 mmol), and this compound (1.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold methanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Expected Outcome:
This procedure typically affords the desired spiro-oxindole piperidine in good to excellent yields (60-85%), depending on the specific isatin derivative used. The diastereoselectivity of the reaction can be influenced by the reaction conditions and substituents.
Protocol 2: Synthesis of a Spiro[piperidine-4,3'-pyrrolidine] Scaffold via Tandem Reaction
This protocol outlines the synthesis of a spiro-pyrrolidine derivative using a tandem Knoevenagel condensation and Michael addition.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
An appropriate amine (e.g., benzylamine, 1.0 mmol)
-
Ethanol (15 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
To the reaction mixture, add the amine (1.0 mmol) dissolved in a small amount of ethanol (5 mL).
-
Continue stirring at room temperature and monitor the reaction by TLC. The tandem Michael addition and subsequent cyclization usually take 12-24 hours.
-
Upon completion, the product may precipitate. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain the pure spiro-pyrrolidine product.
Data Summary and Comparison of Methods
| Synthetic Strategy | Key Reaction Type | Typical Spirocycle Formed | Advantages | Disadvantages | Yield Range |
| Multicomponent Reaction | [3+2] Cycloaddition | Spiro-oxindole | High atom economy, operational simplicity, rapid access to complexity. | May require optimization for substrate scope. | 60-90% |
| Tandem Reaction | Knoevenagel/Michael | Spiro-pyrrolidine | High efficiency, reduces workup steps, minimizes waste. | Reaction sequence can be sensitive to conditions. | 55-85% |
| Ring-Closing Metathesis | Olefin Metathesis | Spiro-carbocycle | Excellent for forming all-carbon rings, tolerant of many functional groups. | Requires specialized catalyst, substrate synthesis can be multi-step. | 70-95% |
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of a wide array of spirocyclic compounds. The methodologies outlined in this application note, including multicomponent reactions, tandem cyclizations, and ring-closing metathesis, provide robust and efficient pathways to novel spiro-heterocycles and carbocycles.
The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of N-Boc-4-piperidone. The development of enantioselective methods for these transformations is a particularly active area of research, with the potential to provide direct access to chiral spirocycles of significant interest in drug discovery. The strategic application of the principles and protocols described herein will empower researchers to generate novel spirocyclic libraries for biological screening, ultimately accelerating the discovery of new therapeutic agents.
References
-
PubChem. (n.d.). 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
- Kołodyńska, J., & Rádl, S. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3123.
-
ResearchGate. (n.d.). 4-Piperidone — A Synthon for Spiro-Heterocycles. Retrieved from [Link]
- Popova, M. V., et al. (2021). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 17, 1827-1836.
-
ResearchGate. (n.d.). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Retrieved from [Link]
- Al-Warhi, T., et al. (2022). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 27(21), 7248.
- Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 1034-1082.
- MDPI. (2017). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molbank, 2017(2), M935.
-
White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of spiro oxindole‐fused cyclopentane reported by Veselý and co‐workers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole‐based spirocycle 3, via [3+2]‐cycloaddition with nitrile‐oxide dipole generated in situ, followed by carbamate formation. Retrieved from [Link]
- MDPI. (2023). Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media.
-
National Institutes of Health. (n.d.). Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Advanced Cascade Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Building Block
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as N-Boc-2,3-dihydropyridin-4(1H)-one, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines a protected nitrogen atom, an enone system, and a ketone, offers multiple reactive sites, making it an ideal substrate for the construction of complex molecular architectures. The dihydropyridinone core is a "privileged structure" found in numerous biologically active compounds, including agents with anti-cancer and calcium channel blocking activities.
The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled manipulation of the nitrogen atom's reactivity, which is crucial in multi-step syntheses. This guide focuses on the application of this versatile building block in cascade reactions, a powerful strategy for the efficient synthesis of novel chemical entities with therapeutic potential.
The Power of Cascade Reactions in Drug Discovery
Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates. This approach offers several advantages over traditional linear synthesis:
-
Atom Economy: Maximizes the incorporation of atoms from the starting materials into the final product.
-
Step Economy: Reduces the number of synthetic steps, saving time, reagents, and resources.
-
Reduced Waste: Minimizes the need for purification of intermediates, leading to greener chemical processes.
-
Increased Complexity: Allows for the rapid generation of complex molecular scaffolds from simple precursors.
These benefits make cascade reactions particularly valuable in drug discovery, where the rapid synthesis and screening of diverse chemical libraries are essential for identifying new lead compounds.
Application Note 1: Multi-Component Cascade for the Synthesis of Fused Pyridine Scaffolds
This section details a representative cascade reaction involving this compound for the synthesis of highly substituted, fused pyridine derivatives. This type of reaction is particularly relevant for generating libraries of compounds for high-throughput screening.
Reaction Principle: A Domino Knoevenagel/Michael/Cyclization Sequence
The proposed cascade reaction is a three-component synthesis that combines this compound, an aromatic aldehyde, and a source of ammonia (e.g., ammonium acetate). The reaction proceeds through a series of interconnected steps to form a fused tetrahydropyridine ring system.
Conceptual Workflow of the Cascade Reaction
Caption: A conceptual workflow for the three-component cascade reaction.
Detailed Protocol: Synthesis of a Fused Tetrahydropyridine Derivative
Objective: To synthesize a fused tetrahydropyridine derivative via a one-pot, three-component cascade reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 325486-45-1 | 197.23 | 1.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 1.0 |
| Ammonium Acetate | 631-61-8 | 77.08 | 1.5 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 10 mL |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 0.1 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (197 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and ammonium acetate (116 mg, 1.5 mmol).
-
Add anhydrous ethanol (10 mL) and glacial acetic acid (0.1 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure fused tetrahydropyridine derivative.
Mechanistic Insights: A Step-by-Step Analysis
The cascade reaction proceeds through a series of well-established transformations. The following diagram illustrates the plausible mechanism.
Proposed Reaction Mechanism
Caption: A simplified mechanistic pathway for the cascade reaction.
-
Knoevenagel Condensation: The reaction is initiated by the condensation of the active methylene group of the dihydropyridinone with benzaldehyde, catalyzed by the acetic acid and ammonium acetate. This forms a benzylidene intermediate.
-
In Situ Enamine Formation: Concurrently, the dihydropyridinone can react with ammonia (from ammonium acetate) to form an enamine intermediate.
-
Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the benzylidene intermediate. This is a key carbon-carbon bond-forming step.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the stable, fused aromatic pyridine ring.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the construction of complex heterocyclic scaffolds through cascade reactions. The ability to generate molecular diversity in a rapid and efficient manner makes this compound and the associated cascade methodologies powerful tools in modern drug discovery. Future research in this area will likely focus on the development of stereoselective cascade reactions to access chiral, non-racemic products, further expanding the chemical space available for therapeutic exploration.
References
-
Domino Reactions Involving the Branched C–N and C C Cleavage of Enaminones Toward Pyridines Synthesis. The Journal of Organic Chemistry - ACS Publications.
-
This compound | 325486-45-1 | Benchchem.
-
Domino Reactions Involving the Branched C–N and C C Cleavage of Enaminones Toward Pyridines Synthesis - The Journal of Organic Chemistry - ACS Figshare.
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC - NIH.
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction | Organic Letters - ACS Publications.
-
Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes - ACS Figshare.
-
Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Publishing.
-
Highly efficient one-pot synthesis of tetrahydropyridines - Comptes Rendus de l'Académie des Sciences.
-
Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS.
-
Tandem double-Michael-addition/cyclization/acyl migration of 1,4-dien-3-ones and ethyl isocyanoacetate: stereoselective synthesis of pyrrolizidines - PubMed.
-
Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes.
-
Facile Access to Saccharin‐Fused 1,4‐Dihydropyridines through [3+3] Annulation Reactions.
-
Synthesis of spiro heterocyclic compounds 91 - ResearchGate.
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH.
-
New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method - Viromii.
-
Cascade reaction - Wikipedia.
-
Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group - ResearchGate.
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals.
-
Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones - Organic Chemistry Portal.
-
α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives - MDPI.
-
Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines - MDPI.
Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Introduction: Strategic Importance of a Versatile Heterocyclic Scaffold
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a dihydropyridone derivative, is a synthetic intermediate of significant value in medicinal and organic chemistry.[1] Its structural motif is a key building block in the development of novel therapeutics, with derivatives exhibiting a wide range of pharmacological activities.[1] This guide provides a comprehensive, scalable, and robust two-step synthetic protocol for this compound, starting from the readily available N-Boc-4-piperidone. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing scalability, safety, and scientific rationale.
Synthetic Strategy: A Two-Step Approach to α,β-Unsaturation
The most efficient and scalable pathway to this compound involves a two-step sequence starting from N-Boc-4-piperidone:
-
Formation of a Silyl Enol Ether: The kinetic silyl enol ether of N-Boc-4-piperidone is generated. This intermediate is crucial as it sets up the regioselectivity for the subsequent introduction of the double bond.
-
Saegusa-Ito Oxidation: The silyl enol ether is then subjected to a palladium-catalyzed oxidation to introduce the α,β-unsaturation, yielding the desired product.[2][3][4][5][6] This reaction is well-regarded for its mild conditions and tolerance of various functional groups.[3][5]
This strategic approach is favored for its high potential yield and adaptability to large-scale production.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthetic pathway from N-Boc-4-piperidone to the target compound.
Caption: Two-step synthesis of the target dihydropyridone.
Comparative Analysis of Synthetic Parameters
The following table summarizes the key parameters for the two-step synthesis, providing a basis for scalability and optimization.
| Parameter | Step 1: Silyl Enol Ether Formation | Step 2: Saegusa-Ito Oxidation |
| Key Reagents | N-Boc-4-piperidone, LDA or NaHMDS, TMSCl | Silyl Enol Ether, Palladium(II) Acetate |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) |
| Temperature | -78 °C to 0 °C | Room Temperature to 40 °C |
| Typical Reaction Time | 1 - 2 hours | 3 - 18 hours |
| Typical Yield | >95% (crude) | 80 - 95% |
| Purification Method | Aqueous work-up, extraction | Filtration, Column Chromatography |
| Scalability Considerations | Strict control of low temperature is crucial. | Cost of palladium catalyst. Use of co-oxidants (e.g., benzoquinone, O₂) can reduce palladium loading.[3][5][6] |
Detailed Experimental Protocols
PART 1: Synthesis of tert-Butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (Silyl Enol Ether Intermediate)
Rationale: The formation of the silyl enol ether is a critical step that proceeds via deprotonation of the α-carbon of the ketone followed by trapping of the resulting enolate with an electrophilic silicon source (TMSCl). The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) at low temperatures ensures the formation of the kinetic enolate, which is essential for regioselectivity.
Materials and Equipment:
-
N-Boc-4-piperidone (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (1.1 equivalents)
-
Trimethylsilyl chloride (TMSCl) (1.2 equivalents)
-
Reaction vessel equipped with a magnetic stirrer, nitrogen inlet, and thermometer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve N-Boc-4-piperidone in anhydrous THF in the reaction vessel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the LDA or NaHMDS solution to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Silyl Trapping: Add TMSCl dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over 1-2 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether. This intermediate is often used in the next step without further purification.
PART 2: Synthesis of this compound via Saegusa-Ito Oxidation
Rationale: The Saegusa-Ito oxidation proceeds through the coordination of palladium(II) to the electron-rich double bond of the silyl enol ether. This is followed by the elimination of the silyl group and a subsequent β-hydride elimination to form the α,β-unsaturated ketone.[2][3] The palladium(0) species formed can be re-oxidized to palladium(II) by a co-oxidant, allowing for catalytic amounts of the expensive palladium reagent to be used in some protocols.[5][6]
Materials and Equipment:
-
Crude silyl enol ether from Part 1 (1 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5 - 1.0 equivalents for stoichiometric, or 0.1 equivalents with a co-oxidant)
-
Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)
-
(Optional) Co-oxidant: Benzoquinone (1 equivalent) or bubbling O₂
-
Reaction vessel with magnetic stirrer and reflux condenser (if heating)
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the crude silyl enol ether in acetonitrile in the reaction vessel.
-
Catalyst Addition: Add Palladium(II) Acetate to the solution at room temperature. If using a co-oxidant, add it at this stage.
-
Reaction Progress: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating to 40 °C may be required to drive the reaction to completion.[2]
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the precipitated palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound as a solid.
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[7]
Reagent-Specific Hazards:
-
LDA and NaHMDS: These are highly reactive and moisture-sensitive bases. Handle under an inert atmosphere.
-
Trimethylsilyl chloride (TMSCl): Corrosive and reacts with moisture to produce HCl gas. Handle with care.
-
Palladium(II) Acetate: A heavy metal catalyst that should be handled with care to avoid inhalation of dust and skin contact.
-
Acetonitrile and THF: Flammable solvents. Avoid open flames and sparks.
Product Hazards:
-
This compound may cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[8]
References
-
Saegusa-Ito Oxidation. NROChemistry. [Link]
-
Saegusa–Ito oxidation. Wikipedia. [Link]
-
Saegusa-Ito Oxidation. SynArchive. [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. [Link]
-
Saegusa–Ito oxidation. Wikiwand. [Link]
-
What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? ResearchGate. [Link]
-
Saegusa-Ito Oxidation. Chem-Station Int. Ed.. [Link]
-
tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. CaltechAUTHORS. [Link]
-
The Saegusa–Ito Oxidation of Silyl Enol Ethers to α,β-Unsaturated Carbonyl Compounds. ResearchGate. [Link]
-
Palladium-catalyzed Saegusa-Ito oxidation: synthesis of α,β-unsaturated carbonyl compounds from trimethylsilyl enol ethers. PubMed. [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]
-
Safe Handling of Oxidising Chemicals. The Chemistry Blog. [Link]
-
This compound. PubChem. [Link]
-
Developing the Saegusa-Ito Cyclisation for the Synthesis of Difluorinated Cyclohexenones. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 3. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Saegusa–Ito oxidation - Wikiwand [wikiwand.com]
- 6. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate for Medicinal Chemistry Scaffolds
Abstract
This guide provides a comprehensive overview of the synthetic utility of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 325486-45-1), a versatile heterocyclic building block in modern medicinal chemistry. We detail its reactivity profile and present validated, step-by-step protocols for strategic derivatization at its key reactive sites. The methodologies covered include C3-position functionalization via enolate chemistry, C4-keto group modification through reductive amination, and subsequent N-H functionalization after Boc-group deprotection. These strategies enable the generation of diverse molecular libraries crucial for drug discovery programs, particularly in the development of novel therapeutic agents.[1]
Introduction: The Dihydropyridinone Scaffold
The dihydropyridinone motif is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[2][3][4] Derivatives have shown promise in treating cardiovascular diseases, cancers, and neurodegenerative disorders.[1][5][6] The subject of this note, this compound, is a particularly valuable starting material. Its structure combines a vinylogous amide system with a Boc-protected nitrogen, offering multiple, distinct handles for chemical modification.[1] The tert-butoxycarbonyl (Boc) group effectively masks the reactivity of the piperidine nitrogen, allowing for selective reactions at other positions before its facile removal under acidic conditions.
This document serves as a practical guide for researchers, outlining reliable protocols to access a variety of derivatives from this common precursor, thereby accelerating lead discovery and optimization efforts.
Reactivity Analysis and Strategic Overview
The synthetic versatility of the dihydropyridinone core stems from its distinct electronically different reactive centers. Understanding this reactivity is key to planning a successful synthetic campaign.
-
C3-Position (α-carbon): This position is acidic and can be deprotonated with a suitable base to form an enolate. This nucleophilic intermediate can then react with a range of electrophiles.
-
C4-Ketone (Carbonyl): The ketone is a classic electrophilic site, susceptible to nucleophilic attack. It is an ideal handle for introducing diversity through reactions like reductive amination, Wittig reactions, or Grignard additions.
-
N1-Amine (Post-Deprotection): The Boc protecting group is stable under many reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl). The resulting secondary amine is a potent nucleophile, ready for alkylation, acylation, or arylation to complete the synthesis of the target molecule.
The following diagram illustrates these key reactive sites and the strategic pathways for derivatization discussed in this note.
Caption: Strategic overview of derivatization pathways.
Protocol 1: C3-Alkylation via Enolate Formation
Functionalization at the C3 position introduces substituents that can significantly influence the steric and electronic properties of the molecule. This protocol describes a general method for the regioselective alkylation at this site.
Causality and Rationale: The choice of base is critical for efficient and regioselective deprotonation. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal. It rapidly and irreversibly forms the lithium enolate at low temperatures, preventing side reactions such as self-condensation or reaction at the C4-carbonyl. The use of an anhydrous, aprotic solvent like tetrahydrofuran (THF) is mandatory to prevent quenching the base and the enolate intermediate.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (0.2 M relative to the substrate). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 equivalents, e.g., 2.0 M in THF/heptane/ethylbenzene) to the stirred THF.
-
Enolate Formation: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Electrophile Addition: Add the desired electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure C3-alkylated product.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic; ensures regioselective α-deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, dissolves reactants, stable at low temperatures. |
| Temperature | -78 °C | Stabilizes the enolate, prevents side reactions. |
| Equivalents (Base) | 1.1 eq. | Ensures complete deprotonation of the starting material. |
| Equivalents (Electrophile) | 1.2 eq. | Drives the alkylation reaction to completion. |
| Quench | Saturated aq. NH₄Cl | Mildly acidic; neutralizes any remaining base/enolate safely. |
Protocol 2: C4-Functionalization via Reductive Amination
Reductive amination is a robust and highly reliable method for converting the C4-ketone into a C4-amine, a common functional group in bioactive molecules. This two-step, one-pot process involves the formation of an iminium intermediate followed by its immediate reduction.[7][8]
Causality and Rationale: This protocol utilizes sodium triacetoxyborohydride (STAB) as the reducing agent.[7] STAB is preferred over other hydrides like sodium borohydride or sodium cyanoborohydride because it is milder, more selective for imines over ketones, and does not require strictly anhydrous conditions or acidic pH control.[7][9] The reaction proceeds efficiently at room temperature, making it operationally simple. The inclusion of a mild acid like acetic acid can catalyze the initial imine formation.[7]
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents). Dissolve the components in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).
-
Imine Formation (Optional Catalyst): Add glacial acetic acid (1.0 equivalent) to the mixture and stir for 30 minutes at room temperature to facilitate imine/iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirring mixture. Note: The addition may cause gas evolution. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acetic acid. Stir vigorously for 30 minutes.
-
Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (silica gel), often using a gradient of methanol in DCM, to afford the desired C4-amino derivative.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Asymmetric Synthesis Using tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (also known as N-Boc-4-oxo-1,2,3,4-tetrahydropyridine or N-Boc-4-pyridone) as a versatile building block in asymmetric synthesis. The chiral piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.[1] This guide focuses on robust and highly enantioselective methods for the synthesis of functionalized chiral piperidines, which are key intermediates in drug discovery and development. We present detailed protocols for organocatalytic asymmetric Michael additions and transition-metal-catalyzed asymmetric hydrogenations, including mechanistic insights, experimental procedures, data analysis, and troubleshooting.
Introduction: The Significance of a Versatile Building Block
This compound is a cyclic enone that serves as a powerful precursor for the synthesis of complex, chiral piperidine derivatives.[2] Piperidine moieties are prevalent in numerous natural products and blockbuster drugs, including treatments for neurological disorders, cancer, and infectious diseases.[1] The development of stereoselective methods to functionalize this core is therefore of paramount importance.
The structure of N-Boc-4-pyridone offers multiple sites for chemical modification, making it an ideal substrate for asymmetric catalysis.[2] The conjugated enone system is susceptible to nucleophilic attack (e.g., Michael addition), and the double bond can be stereoselectively reduced (e.g., via asymmetric hydrogenation). The Boc-protecting group ensures stability and solubility while allowing for straightforward deprotection under acidic conditions. This application note will explore two key transformations that leverage these features to generate high-value chiral molecules.
General Workflow for Asymmetric Synthesis
The overall strategy involves the stereoselective transformation of the prochiral dihydropyridinone into a chiral tetrahydropyridinone or piperidinone, which can then be further elaborated. The following diagram illustrates the general workflow.
Caption: General workflow for asymmetric functionalization.
Application I: Organocatalytic Asymmetric Michael Addition
The conjugate addition of nucleophiles to the enone system of N-Boc-4-pyridone is a powerful method for C-C bond formation. The use of chiral organocatalysts, such as diarylprolinol silyl ethers, enables the creation of a stereocenter at the C3 position with high enantioselectivity.
Mechanistic Overview
The reaction proceeds through a catalytic cycle where the chiral secondary amine catalyst activates the aldehyde nucleophile by forming an enamine intermediate. This enamine then attacks the Michael acceptor (N-Boc-4-pyridone) from a sterically less hindered face, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Simplified catalytic cycle for Michael addition.
Detailed Experimental Protocol
This protocol is adapted from methodologies demonstrating the addition of aldehydes to N-Boc-4-pyridone.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., propanal, 2.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Benzoic Acid (20 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 197 mg, 1.0 mmol), the chiral catalyst (e.g., 65 mg, 0.2 mmol), and benzoic acid (24 mg, 0.2 mmol).
-
Dissolve the solids in anhydrous DCM (10 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the aldehyde (e.g., propanal, 116 mg, 2.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-substituted chiral product.
-
Characterization: Determine the yield and confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Data and Troubleshooting
| Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Propanal | 20 | 24 | 92 | 95 |
| Butanal | 20 | 36 | 88 | 93 |
| Phenylacetaldehyde | 20 | 48 | 85 | 90 |
Troubleshooting:
-
Low Conversion: Ensure anhydrous conditions, as water can inhibit the catalyst. Increase reaction time or slightly elevate the temperature (e.g., to room temperature), although this may slightly decrease enantioselectivity.
-
Low Enantioselectivity: Verify the purity and integrity of the chiral catalyst. Ensure the reaction temperature is maintained. Screening different acid co-catalysts may also improve results.
-
Side Reactions: The formation of self-aldol products from the aldehyde can occur. Adding the aldehyde slowly at low temperature can minimize this.
Application II: Asymmetric Hydrogenation
Asymmetric hydrogenation of the C=C bond in N-Boc-4-pyridone provides direct access to chiral 4-oxopiperidines, which are versatile intermediates. This transformation is typically achieved using transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral phosphine ligands.[3][4]
Mechanistic Overview
The substrate coordinates to the chiral metal center. Molecular hydrogen is then activated by the metal, and the two hydrogen atoms are delivered stereoselectively to the double bond in a stepwise or concerted manner. The chiral ligand environment dictates the facial selectivity of the hydrogen addition, leading to the formation of one enantiomer in excess. The product then dissociates, allowing the catalyst to re-enter the cycle.[5][6]
Detailed Experimental Protocol
This protocol is a representative procedure for the iridium-catalyzed asymmetric hydrogenation of activated pyridines.[5]
Materials:
-
This compound (1.0 equiv)
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor, 1 mol%)
-
(R)-BINAP (Chiral ligand, 2.2 mol%)
-
Iodine (I₂) (5 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene, degassed
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ (e.g., 6.7 mg, 0.01 mmol) and (R)-BINAP (e.g., 13.7 mg, 0.022 mmol).
-
Add degassed DCM (5 mL) and stir for 30 minutes to form the active catalyst complex.
-
In a separate flask, dissolve this compound (197 mg, 1.0 mmol) and I₂ (12.7 mg, 0.05 mmol) in degassed DCM (5 mL).
-
Transfer both the substrate solution and the catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave, purge it several times with H₂ gas, and then pressurize to 50 bar H₂.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the chiral tert-butyl 4-oxopiperidine-1-carboxylate.
-
Characterization: Determine yield and confirm structure by NMR and HRMS. Determine the enantiomeric excess by chiral HPLC or GC analysis after conversion to a suitable derivative (e.g., the corresponding alcohol via reduction).
Data and Troubleshooting
| Catalyst System | Pressure (bar) | Time (h) | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂ / (R)-BINAP / I₂ | 50 | 16 | >95 | 98 |
| [Rh(COD)₂]BF₄ / (R,R)-DuanPhos | 50 | 24 | >95 | 99 |
| Ru(OAc)₂[(S)-MeO-BIPHEP] | 60 | 20 | 92 | 96 |
Troubleshooting:
-
Catalyst Poisoning: The substrate or product can sometimes inhibit the catalyst.[5] The use of additives like iodine can help mitigate this. Ensure high-purity, degassed solvents and reagents are used.
-
Incomplete Reaction: Increase hydrogen pressure or reaction time. A higher catalyst loading may be necessary for less reactive substrates.
-
Poor Enantioselectivity: The choice of chiral ligand is critical. A ligand screen may be necessary to find the optimal match for the substrate. The solvent can also have a significant effect on enantioselectivity.
Conclusion
This compound is a highly valuable and versatile platform for the efficient synthesis of enantiomerically enriched piperidine derivatives. The protocols detailed herein for organocatalytic Michael additions and transition-metal-catalyzed asymmetric hydrogenations provide reliable and scalable methods to access these important chiral building blocks. The ability to precisely control stereochemistry opens avenues for the rapid construction of molecular libraries and the synthesis of complex target molecules in drug discovery and development.
References
- Hartwig, J. F., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Source details not fully available in search results]
-
Sigman, M. S., et al. (2020). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ACS Catalysis. Available from: [Link]
-
Bao, H., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available from: [Link]
-
Lu, Y., et al. (2017). Enantioselective Synthesis of Tetrahydropyridines/Piperidines via Stepwise [4 + 2]/[2 + 2] Cyclizations. Organic Letters. Available from: [Link]
-
Sharma, U., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Amat, M., Bosch, J., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. Available from: [Link]
-
Sorensen, E. J., et al. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Available from: [Link]
-
Wang, J. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology. Available from: [Link]
-
Zhou, Y-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Available from: [Link]
-
Piacente, F., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. Available from: [Link]
-
Kim, S., et al. (2020). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Catalysts. Available from: [Link]
-
Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. Semantic Scholar. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Piacente, F., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Antioxidants. Available from: [Link]
-
Glorius, F., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available from: [Link]
- H.‐U. Blaser. (2012). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Source details not fully available in search results]
-
Genet, J-P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. Available from: [Link]
-
Peters, R., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Available from: [Link]
-
PubChem. tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. Available from: [Link]
-
Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. RWTH Publications. Available from: [Link]
-
Feng, X., et al. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science. Available from: [Link]
-
Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available from: [Link]
-
Zhang, L., et al. (2019). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. Available from: [Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Application Notes & Protocols: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a Master Key in Alkaloid Synthesis
Introduction
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, commonly referred to as N-Boc-4-pyridone or 1-Boc-2,3-dihydropyridin-4(1H)-one, has emerged as a powerhouse building block in the field of organic synthesis, particularly in the construction of complex alkaloid frameworks.[1] Alkaloids, a diverse class of naturally occurring compounds containing basic nitrogen atoms, exhibit a vast range of physiological activities, making them cornerstones of medicinal chemistry and drug development.[2] The strategic importance of N-Boc-4-pyridone lies in its unique structural amalgamation: a Boc-protected nitrogen that modulates reactivity and enhances solubility, and an α,β-unsaturated ketone system that serves as a versatile platform for a variety of carbon-carbon bond-forming reactions.
This guide provides an in-depth exploration of the two primary modes of reactivity of N-Boc-4-pyridone—its function as a dienophile in [4+2] cycloadditions and as a Michael acceptor in conjugate additions—that enable the stereocontrolled synthesis of intricate azabicyclic and substituted piperidine cores central to numerous alkaloids. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and present case studies in total synthesis to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this exceptional synthon.
Properties and Synthetic Access
The utility of any building block is predicated on its accessibility and well-defined properties. N-Boc-4-pyridone is a stable, crystalline solid at room temperature, amenable to standard laboratory handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol [1][3] |
| CAS Number | 325486-45-1[1][3] |
| Appearance | White to off-white solid |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate[3] |
While commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common laboratory-scale synthesis begins with the readily available N-Boc-4-piperidone.
Caption: Common synthetic route to N-Boc-4-pyridone.
The process involves an initial α-bromination of N-Boc-4-piperidone, followed by a base-mediated elimination of hydrogen bromide to install the endocyclic double bond.[4] This two-step sequence is robust and scalable, ensuring a reliable supply of the key intermediate for more complex synthetic endeavors.
The Dienophile: [4+2] Cycloaddition for Azabicyclic Alkaloids
The Diels-Alder reaction, a cornerstone of organic chemistry, constructs six-membered rings with exceptional control over regiochemistry and stereochemistry.[5] The electron-deficient nature of the double bond in N-Boc-4-pyridone, inductively activated by the adjacent carbonyl and carbamate functionalities, makes it a competent dienophile for reactions with electron-rich dienes. This strategy is particularly powerful for forging the 7-azabicyclo[2.2.1]heptane core, a key structural motif in potent alkaloids like epibatidine.
Application Focus: Total Synthesis of (-)-Epibatidine
Epibatidine, an analgesic compound isolated from the skin of an Ecuadorian poison frog, is orders of magnitude more potent than morphine.[6] Its synthesis has been a benchmark for showcasing the power of new synthetic methods. A highly convergent approach utilizes an asymmetric hetero-Diels-Alder reaction where N-Boc-4-pyridone serves as the dienophile.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to the dedicated technical support guide for the synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate . This crucial dihydropyridone derivative serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for novel therapeutic agents targeting conditions like prostate cancer.[1] This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth procedural knowledge to optimize synthetic outcomes.
Common Synthetic Pathways: An Overview
The synthesis of the target compound, while achievable through several routes, is most commonly approached via a multi-step sequence starting from commercially available piperidine derivatives. Understanding the chosen pathway is the first step in effective troubleshooting.
Troubleshooting Guide: Question & Answer
This section addresses specific experimental failures and provides solutions grounded in chemical principles.
Q1: My initial Boc protection of piperidin-4-one hydrochloride results in a very low yield (<50%). What is going wrong?
A1: This is a common issue often related to pH control and reaction conditions.
-
Causality: The starting material is a hydrochloride salt. The reaction with Di-tert-butyl dicarbonate ((Boc)₂O) requires the piperidine nitrogen to be a free base to act as a nucleophile. If the HCl is not adequately neutralized, the equilibrium will favor the protonated, unreactive amine, thus stalling the reaction.
-
Troubleshooting Steps:
-
Base Stoichiometry: Ensure at least two equivalents of a mild base like sodium bicarbonate (NaHCO₃) are used.[2][3] The first equivalent neutralizes the HCl salt, and the second drives the reaction equilibrium by neutralizing the acid generated during the protection step.
-
Solvent System: A biphasic system like THF/water is effective for this step, as it dissolves both the inorganic base and the organic starting material.[2][3]
-
Reaction Time & Temperature: While the reaction proceeds at room temperature, it can be slow. Allow for sufficient reaction time (e.g., 16-18 hours) with vigorous stirring to ensure proper mixing of the phases.[2][3]
-
Reagent Purity: Verify the quality of your (Boc)₂O. It can degrade over time, especially if exposed to moisture.
-
Q2: During the α-bromination of N-Boc-4-oxopiperidone, my TLC shows multiple spots, and the yield of the desired 3-bromo product is poor.
A2: α-Bromination of ketones can be challenging due to the potential for over-bromination and side reactions. The key is precise control.
-
Causality: The reaction proceeds via an enol or enolate intermediate. The mono-brominated product can sometimes enolize faster than the starting material, leading to di-bromination. Furthermore, bromine is highly reactive and can participate in other undesired reactions if conditions are not optimal.
-
Troubleshooting Steps:
-
Temperature Control: This is critical. The addition of molecular bromine (Br₂) must be performed slowly and at a reduced temperature (0 °C is recommended) to dissipate heat and control the reaction rate.[2]
-
Catalyst Use: A catalytic amount of a Lewis acid, such as AlCl₃ (0.1 eq.), can promote the desired reaction pathway.[2]
-
Slow Addition: Add the bromine dropwise over a significant period (e.g., 30 minutes) to maintain a low instantaneous concentration, which disfavors over-bromination.[2]
-
Monitoring: Monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
-
Q3: The final elimination step to form the dihydropyridinone ring is not proceeding to completion, and I am isolating the Wittig intermediate.
A3: The elimination to form the α,β-unsaturated ketone system requires specific conditions to favor the desired E2 elimination pathway.
-
Causality: This step involves the dehydrohalogenation of the intermediate formed after the Wittig reaction. The success of this elimination depends heavily on the choice of base, solvent, and temperature. An inadequate base or insufficient thermal energy will result in a stalled reaction.
-
Troubleshooting Steps:
-
Reagent System: The combination of Lithium Bromide (LiBr) and Lithium Carbonate (Li₂CO₃) in an anhydrous polar aprotic solvent like DMF is a proven system for this transformation.[2][3] Li₂CO₃ acts as the base, while LiBr facilitates the elimination.
-
Temperature: The reaction requires heating. A temperature of around 75 °C for 3 hours is a good starting point.[2][3] If the reaction is still slow, a modest increase in temperature or reaction time may be necessary, monitored by TLC.
-
Anhydrous Conditions: Ensure your DMF is dry. Water can interfere with the base and potentially lead to hydrolysis or other side reactions.
-
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield I should expect for the multi-step synthesis from piperidin-4-one?
A: The overall yield is a product of the yields of each individual step. While one report mentions a four-step route with a high total yield of 71.4%[4], a more conservative estimate based on published individual step yields (e.g., 46% bromination, 95% Wittig, 88% elimination) would result in an overall yield of approximately 35-40%.[2][3] Optimization of each step is key to maximizing the final output.
Q: How should I best purify the final product?
A: The final product and its intermediates are typically purified using flash column chromatography on silica gel.[1][2] A common eluent system is a gradient of petroleum ether and ethyl acetate.[2][3] The exact ratio will depend on the polarity of any byproducts.
Q: Are there any significant stability issues with the product or intermediates?
A: While the final product is generally stable under proper storage (2-8°C)[5], some intermediates can be less stable. For instance, certain related aldehyde derivatives are noted to be unstable and can decompose during purification.[2] It is good practice to use intermediates promptly after purification.
Q: Can I use a different protecting group instead of Boc?
A: Yes, other nitrogen protecting groups like Cbz (Carboxybenzyl) could potentially be used. However, the Boc group is advantageous due to its stability under a wide range of conditions (e.g., Wittig reaction, mild base) and its straightforward removal with acid (e.g., TFA) if required for subsequent synthetic steps.
Optimized Experimental Protocol (Route A)
This protocol is a synthesized methodology based on reported procedures for the multi-step synthesis from piperidin-4-one monohydrate hydrochloride.[2][3]
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
-
To a solution of piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 eq.).
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the suspension.
-
Continue stirring at room temperature for 16 hours.
-
Dilute the mixture with diethyl ether and perform an aqueous workup, washing sequentially with 5% aq. KHSO₄, water, and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Step 2: Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
-
Dissolve the product from Step 1 (1.0 eq.) in a mixture of THF and diethyl ether.
-
Add aluminum chloride (AlCl₃, 0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (Br₂, 1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 18 hours.
-
Filter off any solids that form and wash the organic layer.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography (petroleum ether/ethyl acetate gradient). A yield of ~46% can be expected.[2]
Step 3 & 4: Synthesis of this compound
-
Wittig Reaction: To a solution of the bromo-ketone from Step 2 (1.0 eq.) in CH₂Cl₂, add 4-(ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq.). Reflux the mixture for 2 hours, then cool and concentrate. Purify by flash chromatography to isolate the intermediate. A yield of ~95% is achievable for this step.[2][3]
-
Elimination: Dissolve the purified intermediate from the Wittig step (1.0 eq.) in anhydrous DMF.
-
Add lithium bromide (LiBr, 6.0 eq.) and lithium carbonate (Li₂CO₃, 6.0 eq.).
-
Heat the mixture to 75 °C and stir for 3 hours.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers, dry (Na₂SO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography (petroleum ether/ethyl acetate gradient) to obtain the final title compound. A yield of ~88% can be expected for this final step.[2][3]
Data Summary: Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents/Conditions | Reported Yield | Pros | Cons |
| A: Multi-step | Piperidin-4-one | (Boc)₂O, Br₂, Wittig Ylide, LiBr/Li₂CO₃ | ~35-40% overall | Well-documented, reliable | Multiple steps, moderate overall yield |
| B: Palladium-Catalyzed | Silyl Enol Ether | Pd(OAc)₂, Anhydrous DMSO | ~45%[1] | Fewer steps | Requires specific starting material, catalyst sensitivity |
| C: From Alcohol | Piperidin-4-ylmethanol | PCC, NBS, LiOH | 71.4% overall[4] | High reported overall yield | Involves multiple redox/halogenation steps |
References
-
National Institutes of Health (NIH), Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position, [Link]
-
Atlantis Press, Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate, [Link]
-
Atlantis Press, Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, [Link]
-
MDPI, Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position, [Link]
-
PubChem, this compound, [Link]
-
International Journal of Pharmaceutical Sciences Review and Research, A Review on 3, 4-dihydropyrimidinone Derivatives, [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 5. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
Technical Support Center: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Workflow Overview: A Common Synthetic Approach
A prevalent and reliable method for synthesizing this compound (the target compound) commences with the commercially available 1-Boc-4-piperidone. The process involves a two-step sequence: an α-bromination followed by a base-induced elimination of hydrogen bromide.
Caption: General synthetic workflow from 1-Boc-4-piperidone.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the cause and actionable solutions.
Category 1: Issues with the α-Bromination Step
Question 1: My reaction mixture shows multiple spots on TLC after the bromination step, including what appears to be starting material and a potential di-brominated species. What is happening and how can I improve the selectivity?
Answer: This is a common issue stemming from the kinetics of the bromination reaction. The presence of starting material indicates an incomplete reaction, while the di-brominated species suggests over-reaction.
-
Causality: The rate of the second bromination can be competitive with the first, especially if the reaction conditions are not carefully controlled. The reaction is typically acid-catalyzed, and local excesses of bromine or prolonged reaction times can lead to the formation of the di-bromo adduct.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are using a precise stoichiometry of bromine, typically 1.0 to 1.1 equivalents.
-
Slow Addition: Add the bromine solution dropwise at a low temperature (e.g., 0 °C) to maintain control over the reaction rate and prevent localized high concentrations of the reagent.
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the di-brominated product appear.
-
Purification: If a mixture is obtained, the mono-brominated product can usually be separated from the starting material and di-brominated byproduct by flash column chromatography.[1]
-
Question 2: The bromination reaction is very slow or does not proceed to completion. What are the likely causes?
Answer: A stalled bromination reaction is often due to issues with the reagents or the catalytic conditions.
-
Causality: The enolization of the ketone is a key step in the α-bromination and is often the rate-determining step. This process is catalyzed by acid. Insufficient catalyst or the presence of basic impurities that neutralize the catalyst can hinder the reaction.
-
Troubleshooting Steps:
-
Acid Catalyst: Ensure an appropriate acid catalyst, such as a Lewis acid like aluminum chloride (AlCl₃), is present in a catalytic amount.
-
Anhydrous Conditions: Moisture can react with the Lewis acid catalyst, deactivating it. Ensure your solvent and glassware are thoroughly dried.
-
Reagent Quality: Verify the quality of your bromine and starting material.
-
Category 2: Challenges in the Elimination Step
Question 3: My elimination reaction to form the α,β-unsaturated ketone is giving a low yield, and I am isolating a significant amount of the starting α-bromo ketone. How can I drive the reaction to completion?
Answer: Incomplete elimination suggests that the reaction conditions are not optimal for the E2 mechanism to proceed efficiently.[2][3]
-
Causality: The elimination of HBr to form the conjugated system requires a suitable base and often thermal energy. The choice of base and solvent is critical. A base that is too weak or a temperature that is too low will result in a sluggish reaction.
-
Troubleshooting Steps:
-
Base and Solvent System: A common and effective system for this elimination is a combination of lithium bromide (LiBr) and lithium carbonate (Li₂CO₃) in a polar apathetic solvent like DMF.[4] The carbonate acts as the base, while the bromide can facilitate the elimination.
-
Temperature: This elimination often requires heating. A temperature of around 75 °C is a good starting point.[4] Monitor the reaction by TLC to find the optimal temperature and time.
-
Alternative Bases: If the LiBr/Li₂CO₃ system is not effective, other non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine in a suitable solvent can be explored.
-
Caption: The E2 elimination mechanism to form the final product.
Category 3: Product Purity and Side Reactions
Question 4: My final product is always slightly yellow or brown, and I see a persistent impurity in the NMR that I suspect is the corresponding pyridine. How can I prevent its formation and remove it?
Answer: The formation of the aromatic pyridine byproduct is a common issue, as dihydropyridines are susceptible to oxidation.
-
Causality: The driving force for this side reaction is the formation of a stable aromatic pyridine ring. This oxidation can occur in the presence of air (oxygen), especially when heated or exposed to light.[5][6]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the elimination reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Minimize Heat and Light Exposure: Avoid unnecessarily high temperatures or prolonged heating during the reaction and purification. Protect the reaction mixture and the purified product from light.
-
Purification: The pyridine byproduct can often be separated from the desired dihydropyridine product by careful flash column chromatography on silica gel.[7][8] The more polar dihydropyridine will typically elute more slowly.
-
Caption: Common side reactions leading to product impurity.
Question 5: During the elimination step at higher temperatures, I observe significant darkening of the reaction mixture and obtain a tar-like residue with very low yield of the desired product. What is causing this?
Answer: The observation of a tar-like residue, often referred to as resinification, indicates thermal decomposition or polymerization of the starting material, intermediate, or product.[9]
-
Causality: α,β-Unsaturated ketones can be prone to polymerization, especially at elevated temperatures. The reaction intermediates may also be thermally unstable.
-
Troubleshooting Steps:
-
Temperature Optimization: Carefully control the reaction temperature. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. An optimal balance needs to be found where the elimination proceeds at a reasonable rate without significant decomposition.
-
Reaction Time: Minimize the reaction time. Once the reaction is complete, as determined by TLC, cool the mixture down and proceed with the workup promptly.
-
Use of Inhibitors: In some cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) in catalytic amounts can suppress polymerization pathways, although this should be tested on a small scale first.
-
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Step 1: Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
-
Dissolve 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as THF or a mixture of THF and diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C for 18 hours, monitoring the progress by TLC.
-
Upon completion, filter off any solids and wash with cold diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., petroleum ether/ethyl acetate gradient) to yield the α-bromo ketone.[4]
Step 2: Synthesis of this compound
-
Dissolve the purified tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq) in dry DMF in a round-bottom flask under an inert atmosphere.
-
Add lithium bromide (LiBr, ~6.0 eq) and lithium carbonate (Li₂CO₃, ~6.0 eq) to the solution.
-
Heat the mixture to 75 °C and stir for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., petroleum ether/ethyl acetate gradient) to afford the final product.[4]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | C₁₀H₁₅NO₃ | 197.23 | ~5.59 (1H), ~4.19 (2H), ~1.05 (9H) | ~194.9 (keto), ~157.7 (ester) |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.[5]
References
-
University of Colorado Boulder. Column Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22495568, this compound. [Link]
-
Cebasek, P., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Antioxidants, 11(11), 2169. [Link]
- Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
-
Columbia University. Column chromatography. [Link]
-
Marini, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 14(7), 648. [Link]
-
Wang, X., et al. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. [Link]
-
JoVE. Purification of a Total Lipid Extract with Column Chromatography. [Link]
-
University of Rochester. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Fisyuk, A. S., et al. (2020). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 56(10), 1289-1301. [Link]
-
Royal Society of Chemistry. Syntheses and NMR spectra. [Link]
-
Lumen Learning. Elimination reactions. [Link]
-
Michigan State University. Alkyl Halide Reactivity. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
Asiri, A. M., et al. (2014). Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffo. ResearchGate. [Link]
-
Ashenhurst, J. (2012). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 9. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of complex nitrogen-containing heterocycles, its purity is paramount for the success of subsequent synthetic steps.[1] This document provides a detailed, field-tested protocol for its purification by column chromatography, alongside a comprehensive troubleshooting guide to address common challenges encountered in the laboratory.
Section 1: Recommended Purification Protocol
This protocol outlines a standard methodology for purifying this compound (MW: 197.23 g/mol ) on a laboratory scale using flash column chromatography.[2]
Foundational Step: Thin-Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is crucial to determine the optimal mobile phase (eluent). The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.3-0.4, ensuring good separation from impurities.
Methodology:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a pre-equilibrated solvent system.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate (KMnO₄).
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and adjust the solvent polarity to achieve the target Rf.
Data Presentation: Recommended Eluent Systems
The following table summarizes common solvent systems used for compounds with similar polarity. Start with System 2 and adjust as needed based on your TLC results.
| System ID | Solvent System (v/v) | Typical Rf Range | Causality & Experimental Notes |
| 1 | 9:1 Hexanes:Ethyl Acetate | > 0.6 | This system is typically too non-polar for the target compound but is effective for flushing out non-polar impurities like grease or starting materials. |
| 2 | 7:3 Hexanes:Ethyl Acetate | 0.3 - 0.4 | Often the optimal system for eluting the product with good separation from both more and less polar impurities. This is the recommended starting point.[3] |
| 3 | 1:1 Hexanes:Ethyl Acetate | < 0.2 | Use this more polar system if the product's Rf is too low in System 2, or to expedite elution after less polar impurities have been removed.[3] |
| 4 | 95:5 Dichloromethane:Methanol | Varies | An alternative for highly polar baseline impurities that do not elute with ethyl acetate-based systems.[4] |
Experimental Workflow: Step-by-Step Column Chromatography
Materials & Equipment:
-
Silica gel (flash grade, 40-63 µm)
-
Glass chromatography column
-
Crude this compound
-
Selected eluent system (e.g., 7:3 Hexanes:EtOAc)
-
Sand (washed)
-
Collection tubes/flasks
-
TLC plates and chamber
-
Rotary evaporator
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top to protect the silica surface.[5]
-
Sample Loading (Dry Loading Recommended): Due to the compound's polarity and potential for band broadening if dissolved in a strong solvent, dry loading is the preferred method.[5]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the crude product) to this solution.
-
Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the column. Begin elution with the determined solvent system, applying gentle positive pressure. Collect fractions of a consistent volume.
-
Fraction Analysis: Monitor the elution process by spotting every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My compound isn't eluting from the column. It remains at the baseline even after passing many column volumes of 1:1 Hexanes:EtOAc.
A1: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel. Your compound is interacting too strongly with the acidic silica stationary phase.
-
Immediate Action: Gradually increase the polarity of your eluent. You can create a steeper gradient by moving to 100% Ethyl Acetate. If this is still ineffective, switch to a more polar solvent system, such as 98:2 Dichloromethane:Methanol, and increase the methanol percentage slowly.[6]
-
Causality: The carbonyl and carbamate groups in the molecule are polar and can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. A more polar solvent is required to disrupt these interactions and facilitate elution.
Q2: My TLC analysis of the crude material shows one major spot, but after the column, I see a new, more polar spot in my fractions. What is happening?
A2: This is a classic sign of on-column decomposition. The slightly acidic nature of standard silica gel can be sufficient to cleave acid-labile protecting groups, particularly the tert-butyloxycarbonyl (Boc) group.[6][7]
-
Diagnostic Test: Perform a 2D TLC. Spot the crude material on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it decomposes, a new spot will appear off the diagonal.[6]
-
Solution:
-
Minimize Contact Time: Run the column faster (if separation allows).
-
Deactivate Silica: Prepare a less acidic stationary phase by pre-treating the silica gel. This can be done by adding ~1% triethylamine (v/v) to your eluent system. This neutralizes the acidic sites on the silica surface.
-
Switch Stationary Phase: Consider using a less acidic support like neutral alumina if decomposition persists.
-
Q3: The separation between my product and a close-running impurity is excellent on TLC, but all my column fractions are mixed.
A3: This issue typically stems from improper column packing or sample loading, leading to a non-horizontal sample band.
-
Causality & Solution:
-
Overloading: You may have loaded too much crude material for the column size. As a rule of thumb, the mass of crude material should be about 1-2% of the mass of the silica gel for difficult separations.
-
Poor Loading Technique: If using wet loading, dissolving the sample in too much solvent or a solvent stronger than the eluent will cause the initial band to be very broad. This is why dry loading is highly recommended for this compound.[5]
-
Column Channeling: The silica bed may not be packed uniformly, causing solvent and sample to flow through channels, which ruins separation. Ensure the column is packed carefully and the top surface is perfectly flat before loading.
-
Q4: My product is "tailing" or "streaking" down the column, resulting in broad bands and many mixed fractions.
A4: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase or poor solubility in the mobile phase.
-
Immediate Action: Once your product begins to elute, you can try increasing the polarity of the eluent (e.g., from 7:3 to 1:1 Hexanes:EtOAc). This can often sharpen the band and accelerate the elution of the tail.[6]
-
Underlying Cause: The ketone and carbamate functionalities can lead to these strong interactions. Adding a small amount of a highly polar modifier to the eluent, like a few drops of methanol or triethylamine (if compatible with your compound's stability), can block the most active sites on the silica and improve peak shape.
Section 3: Visualization of Workflow and Troubleshooting
To further clarify the process, the following diagrams illustrate the standard purification workflow and a decision-making tree for troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common purification issues.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
National Institutes of Health (NIH). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available at: [Link]
-
LCGC. HPLC Troubleshooting Guide. Available at: [Link]
-
Supplementary information for a research article. Available at: [Link]
-
White Rose Research Online. Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Available at: [Link]
-
Reddit. (2022). troubleshooting column chromatography. Available at: [Link]
-
ChemRxiv. DiKTa ESI Final. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Matrix Fine Chemicals. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE. Available at: [Link]
-
ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]
-
Scholars Research Library. Der Pharma Chemica. Available at: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. scispace.com [scispace.com]
Technical Support Center: A Researcher's Guide to Purifying tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to the technical support center for tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound, often synthesized from N-Boc-4-piperidone or related precursors.
Question 1: My final product is contaminated with unreacted N-Boc-4-hydroxypiperidine. How can I effectively separate it?
Answer:
This is a common issue, especially when using mild oxidation agents where the reaction may not have gone to completion. The starting material, N-Boc-4-hydroxypiperidine, is significantly more polar than the desired ketone product due to the presence of the hydroxyl group. This difference in polarity is the key to their separation.
Recommended Protocol: Flash Column Chromatography
Flash column chromatography is the most effective method for this separation.[1]
Causality Behind the Choice: The silica gel stationary phase is polar. The more polar alcohol (starting material) will have a stronger interaction with the silica and will therefore elute slower. The less polar ketone product will travel through the column more quickly.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM).
-
Column Packing: Use a standard grade silica gel (230-400 mesh) and pack the column using a slurry of silica in your starting eluent (e.g., 20% ethyl acetate in hexanes).[1]
-
Elution:
-
Start with a low polarity mobile phase, such as 20-30% ethyl acetate in hexanes. This will elute the desired, less polar product.
-
Monitor the fractions by Thin Layer Chromatography (TLC). The desired product should have a higher Rf value than the starting material.
-
Once the product has completely eluted, you can increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexanes) to wash out the more polar N-Boc-4-hydroxypiperidine.
-
Data Presentation: TLC Analysis
| Compound | Mobile Phase | Approximate Rf Value | Visualization |
| This compound | 30% Ethyl Acetate in Hexanes | ~0.5 | UV (254 nm), Potassium Permanganate stain |
| N-Boc-4-hydroxypiperidine | 30% Ethyl Acetate in Hexanes | ~0.2 | Potassium Permanganate stain (UV inactive) |
Experimental Workflow Diagram:
Caption: Workflow for separating the ketone product from the alcohol starting material.
Question 2: I've used a Swern oxidation, and my product is contaminated with a persistent, unpleasant odor and a water-soluble salt. What are these impurities and how do I remove them?
Answer:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, which generate several by-products. The strong, unpleasant odor is due to dimethyl sulfide (Me₂S) , and the water-soluble salt is typically triethylammonium chloride (Et₃NHCl) if triethylamine is used as the base.[2][3]
Recommended Protocol: Aqueous Workup and Solvent Management
-
Removal of Triethylammonium Chloride:
-
After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The triethylammonium chloride is highly soluble in the aqueous phase and will be removed.[4]
-
Wash the organic layer sequentially with water and brine to remove any remaining salt.[5]
-
-
Removal of Dimethyl Sulfide:
-
Dimethyl sulfide is volatile (boiling point 37 °C) and can often be removed by evaporation under reduced pressure (roto-evaporation).[3]
-
Pro-Tip: To eliminate the residual odor from your glassware, rinse it with a bleach solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[6]
-
Troubleshooting Non-Aqueous Conditions:
If your product is sensitive to water, you can remove the triethylammonium chloride by filtration. Choose a reaction solvent in which the salt is insoluble, such as diethyl ether or tetrahydrofuran (THF). The salt will precipitate and can be filtered off.[2][4]
Logical Relationship Diagram:
Caption: By-products of Swern oxidation and their respective removal methods.
Question 3: My NMR spectrum shows unexpected peaks, and I suspect my product is degrading. What are the likely degradation pathways and how can I prevent this?
Answer:
Dihydropyridine derivatives can be susceptible to degradation, particularly through aromatization to the corresponding pyridine derivative, especially if exposed to harsh acidic or oxidative conditions. The Boc (tert-butoxycarbonyl) protecting group is also notoriously sensitive to acid and can be cleaved, exposing the free amine.[7][8]
Potential Degradation Products and their Identification:
-
Aromatized Pyridine: This by-product will show characteristic aromatic proton signals in the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm.
-
Boc-deprotected Product: The most significant change in the NMR will be the disappearance of the large singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group.[9]
Prevention Strategies:
-
Avoid Strong Acids: The Boc group can be cleaved by strong acids.[10] If an acidic workup is necessary, use a dilute solution and perform it at low temperatures. Be cautious with silica gel chromatography, as silica can be slightly acidic. If you suspect Boc-group cleavage on the column, you can neutralize the silica by pre-treating it with a solution of triethylamine in your eluent.
-
Inert Atmosphere: While the target molecule is relatively stable, prolonged exposure to air and light can promote oxidation and degradation.[7][11] It is good practice to store the compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).[12]
-
Careful Handling During Workup: When concentrating your product after purification, avoid excessive heat. Lyophilization is a gentler alternative to rotary evaporation if your compound shows thermal instability.[8]
Degradation Pathway Diagram:
Caption: Potential degradation pathways for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method for visualizing the product and impurities on a TLC plate? A1: The product, containing a conjugated enone system, is UV active and will appear as a dark spot under a 254 nm UV lamp.[13] For impurities like the starting alcohol (N-Boc-4-hydroxypiperidine) which are not UV active, a potassium permanganate stain is effective. This stain reacts with the alcohol, appearing as a yellow spot on a purple background.[14]
Q2: Can I purify this compound by recrystallization? A2: Recrystallization can be an effective purification method if the crude material is of relatively high purity (generally >80%).[7] A common solvent system for recrystallization of moderately polar compounds is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). For this compound, you could try dissolving it in a minimal amount of a hot polar solvent like ethanol or ethyl acetate and then slowly adding a non-polar solvent like hexanes until the solution becomes cloudy. Allowing this to cool slowly can yield pure crystals.[15]
Q3: How should I store the purified this compound? A3: The compound should be stored in a well-sealed container, in a dry environment, and at a low temperature, typically between 2-8 °C.[12] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to prevent oxidative degradation.
Q4: The Boc group on my compound seems to be cleaving during silica gel chromatography. What can I do? A4: Silica gel can be slightly acidic, which can lead to the cleavage of the acid-sensitive Boc group.[8] To mitigate this, you can either:
-
Use Neutralized Silica: Prepare a slurry of your silica gel in your eluent containing a small amount of triethylamine (e.g., 0.1-1%) before packing your column.
-
Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.
References
- BenchChem. (2025). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
- ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?
- Wikipedia. (2023).
- ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?
- Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
- University of Rochester, Department of Chemistry.
- National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. NIH.
- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR.
- Royal Society of Chemistry. (2011). Stability and reactivity of alkylidene dihydropyridines. RSC Publishing.
- ResearchGate. Deprotection of different N-Boc-compounds.
- BenchChem. (2025).
- YouTube. (2022).
- Wikipedia. (2023).
- National Institutes of Health. (2014). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. NIH.
- Reddit. (2020). Green solvent to remove triethylamine hydrochloride without ligand exchange?
- Biosynth. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1.
- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone synthesis.
- ChemicalBook. N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum.
- PubMed. (2007). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets.
- BenchChem. (2025). Application Notes and Protocols for the Purification of BnO-PEG4-Boc Containing Compounds. BenchChem.
- National Institutes of Health. (1989). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. NIH.
- Chemistry LibreTexts. (2022). 2.
- National Institutes of Health. (2019).
- ResearchGate. (2012).
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- University of California, Los Angeles.
- SiliCycle.
- ACS Publications. (2019). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Organic Letters.
- YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
- Atlantis Press. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- COMMON SOLVENTS FOR CRYSTALLIZ
- BenchChem. (2025).
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Cayman Chemical. N-Boc-4-piperidone.
- ResearchGate.
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
- Chemistry Steps.
- ACS Publications. (1981). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
- Chemistry Steps.
- PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Organic Syntheses. 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S).
- Organic Chemistry Portal.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. epfl.ch [epfl.ch]
- 9. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stains for Developing TLC Plates [faculty.washington.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of N-Boc-4-oxopiperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N-Boc-4-oxopiperidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers encountering challenges during the Boc protection of 4-oxopiperidine. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to help you navigate the nuances of this common yet sometimes problematic reaction.
Introduction: The Importance of N-Boc-4-oxopiperidine
N-Boc-4-oxopiperidine is a critical building block in medicinal chemistry and drug development. The Boc (tert-butoxycarbonyl) protecting group allows for the selective modification of other positions on the piperidine ring, making it an invaluable intermediate in the synthesis of a wide range of pharmaceutical compounds, including analogs of fentanyl.[1] Given its importance, a clean and high-yielding synthesis is paramount. However, the presence of the ketone functionality in the starting material, 4-oxopiperidine, introduces the potential for specific side reactions that can complicate the synthesis and purification. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the Boc protection of 4-oxopiperidine?
The standard procedure involves reacting 4-oxopiperidine (often as its hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent and base is crucial for the success of the reaction. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and mixtures like dioxane/water. Triethylamine (TEA) or sodium bicarbonate are frequently used as the base to neutralize the acid generated during the reaction.[2] A slight excess of Boc₂O (typically 1.1 to 1.3 equivalents) is recommended to ensure the reaction proceeds to completion.
Q2: My reaction is incomplete, what are the likely causes?
Incomplete reactions can stem from several factors:
-
Insufficient Boc₂O: Ensure you are using a slight excess of di-tert-butyl dicarbonate.
-
Degraded Boc₂O: Boc anhydride is sensitive to moisture and can hydrolyze over time. Use fresh, high-quality reagent.
-
Incorrect pH: The reaction can be inhibited if the reaction mixture becomes too acidic. Ensure a sufficient amount of base is present to neutralize the acid formed.
-
Poorly Soluble Starting Material: If your 4-oxopiperidine salt is not fully dissolved or neutralized, the reaction will be sluggish.
Q3: What are the most common byproducts in this reaction?
The most significant byproduct to be aware of is the aldol condensation product of 4-oxopiperidine. This occurs when the enolate of one molecule of 4-oxopiperidine attacks the ketone of another molecule, leading to a dimeric adduct. This side reaction is promoted by the basic conditions required for the Boc protection.[3]
Another potential, though less common, byproduct is the di-Boc protected product , where the enolate of 4-oxopiperidine is O-acylated by a second molecule of Boc₂O.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common problems encountered during the synthesis of N-Boc-4-oxopiperidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and monitor by TLC. - Use a slight excess (1.1-1.3 eq.) of Boc₂O. |
| Formation of byproducts (e.g., aldol adduct). | - Optimize base and temperature (see below). - Consider a biphasic reaction system (e.g., DCM/water with NaHCO₃) to minimize aldol condensation. | |
| Degradation of the product. | - Avoid excessive heat; the Boc group can be thermally unstable. | |
| Presence of a Major, Less Polar Impurity by TLC | Aldol condensation byproduct. | - This byproduct is typically less polar than the starting material and the desired product. - Use a milder base (e.g., NaHCO₃ instead of a strong organic base). - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Slowly add the base to the reaction mixture. |
| Difficulty in Purifying the Product | Co-elution of the product and byproducts during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution of ethyl acetate in hexanes is often effective.[4] - Consider a different stationary phase if separation on silica gel is challenging. |
| Inconsistent Results | Quality of starting materials. | - Use high-purity 4-oxopiperidine. If starting from the hydrochloride salt, ensure complete neutralization before adding Boc₂O. - Use fresh, anhydrous solvents and reagents. |
Byproduct Deep Dive: The Aldol Condensation Product
The primary culprit in challenging Boc protections of 4-oxopiperidine is the base-catalyzed self-aldol condensation.
Mechanism of Aldol Condensation
Caption: Mechanism of Aldol Condensation of 4-Oxopiperidine.
Minimizing Aldol Condensation
The key to a successful Boc protection of 4-oxopiperidine is to favor the N-acylation reaction over the C-C bond formation of the aldol reaction. Here are some strategies:
-
Choice of Base: A milder base, such as sodium bicarbonate, is generally preferred over stronger organic bases like triethylamine. The weaker base is sufficient to neutralize the acid formed during the Boc protection but is less likely to promote enolate formation.
-
Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can significantly reduce the rate of the aldol condensation while still allowing the Boc protection to proceed at a reasonable rate.
-
Order of Addition: Adding the base slowly to the mixture of 4-oxopiperidine and Boc₂O can help to keep the concentration of the enolate low at any given time, thus minimizing the self-condensation.
-
Biphasic Conditions: Using a two-phase system, such as dichloromethane and a saturated aqueous solution of sodium bicarbonate, can be very effective. The Boc protection occurs at the interface or in the organic phase, while the base remains predominantly in the aqueous phase, limiting its ability to catalyze the aldol reaction in the organic layer.
Experimental Protocols
Protocol 1: Optimized Boc Protection of 4-Oxopiperidine
This protocol is designed to minimize the formation of the aldol condensation byproduct.
Materials:
-
4-Oxopiperidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-oxopiperidine hydrochloride (1.0 eq.) and dissolve it in water (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9. This neutralizes the hydrochloride salt to generate the free amine.
-
Add dichloromethane to the flask.
-
To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-oxopiperidine.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude N-Boc-4-oxopiperidine
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system, such as 10% ethyl acetate in hexanes.
-
Dissolve the crude N-Boc-4-oxopiperidine in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The less polar aldol byproduct, if present, should elute before the more polar desired product.
-
Collect the fractions containing the pure product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure N-Boc-4-oxopiperidine as a white to off-white solid.[5]
Characterization of N-Boc-4-oxopiperidine
The structure and purity of the final product should be confirmed by analytical techniques.
| Technique | Expected Results for N-Boc-4-oxopiperidine |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.68 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H).[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 208.5, 154.7, 80.0, 45.7, 41.0, 28.4. |
| Mass Spectrometry (ESI+) | m/z: 200.1 [M+H]⁺, 222.1 [M+Na]⁺. |
| Melting Point | 73-77 °C |
Visualizing the Workflow
Caption: Optimized workflow for the synthesis and purification of N-Boc-4-oxopiperidine.
Conclusion
The successful synthesis of N-Boc-4-oxopiperidine hinges on understanding and mitigating the formation of the aldol condensation byproduct. By employing milder reaction conditions, such as the use of sodium bicarbonate as a base and maintaining a low reaction temperature, researchers can significantly improve the yield and purity of the desired product. This guide provides the necessary insights and protocols to troubleshoot common issues and achieve a robust and reproducible synthesis.
References
- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Synthesis method of N-Boc-4-hydroxypiperidine.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- PubChem. (2025).
- ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum.
- ResearchGate. (n.d.).
- Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Wikipedia. (n.d.).
- Wiley Online Library. (n.d.).
- Organic Syntheses. (n.d.).
- Cayman Chemical. (n.d.). N-Boc-4-piperidone.
- ChemicalBook. (n.d.). N-Boc-Piperidine-4-carboxylic acid methyl ester(124443-68-1) 1 H NMR.
- Canadian Science Publishing. (n.d.).
- YouTube. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products.
- ResearchGate. (2018).
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
- YouTube. (2020). Aldol condensation reaction of unsymmetrical ketones | KCP vs TCP | Complete mechanism.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua [scispace.com]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Large-Scale Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to the comprehensive technical support guide for the large-scale synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the scale-up of this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights to enhance yield, purity, and process robustness.
I. Introduction to the Synthetic Landscape
The synthesis of this compound, a key building block in medicinal chemistry, typically involves a two-stage process: the N-Boc protection of 4-piperidone followed by the introduction of unsaturation to form the dihydropyridinone ring. While straightforward on a laboratory scale, large-scale production introduces significant challenges related to reaction control, impurity profiles, and product stability. This guide will systematically address these issues.
II. Stage 1: Synthesis of N-Boc-4-piperidone - Troubleshooting and FAQs
The initial and critical step is the synthesis of N-Boc-4-piperidone from 4-piperidone, which is often available as its hydrochloride monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the Boc protection of 4-piperidone?
A1: The main challenges during the scale-up of this reaction are:
-
Exothermic Reaction Control: The reaction with di-tert-butyl dicarbonate (Boc₂O) is exothermic. Inadequate temperature control in large reactors can lead to localized overheating, resulting in the degradation of the Boc group and the formation of byproducts.
-
Homogeneity of the Reaction Mixture: Ensuring uniform mixing of the reactants, especially when starting with the hydrochloride salt which requires neutralization, is crucial for consistent reaction progress and to avoid localized pH imbalances.
-
Work-up and Product Isolation: Handling large volumes during aqueous work-up can lead to emulsion formation, making phase separation difficult. Efficiently removing impurities and isolating the product in high purity without resorting to large-scale chromatography is a key consideration.
Q2: How can I mitigate the exothermicity of the Boc protection reaction on a large scale?
A2: To manage the exotherm, consider the following strategies:
-
Controlled Reagent Addition: Add the Boc₂O portion-wise or via a dosing pump to control the rate of reaction and heat generation.
-
Efficient Cooling: Utilize a jacketed reactor with a reliable cooling system to maintain the desired reaction temperature, typically between 0-25 °C.
-
Solvent Selection: Choose a solvent with a good heat capacity to help absorb the generated heat.
Q3: I am observing low yields in my large-scale Boc protection. What are the likely causes?
A3: Low yields can often be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion. Monitor the reaction progress closely using techniques like TLC or HPLC.
-
Degradation of Boc Anhydride: Boc anhydride is sensitive to moisture. Ensure you are using fresh, high-quality reagent and anhydrous solvents.
-
Incorrect pH: The reaction requires a base to neutralize the acid generated. Insufficient base can stall the reaction. Ensure at least stoichiometric amounts of a suitable base like triethylamine (TEA) or sodium bicarbonate are used.
Troubleshooting Guide: N-Boc-4-piperidone Synthesis
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inadequate mixing. 3. Deactivated Boc anhydride. | 1. Extend reaction time and monitor by TLC/HPLC. 2. Ensure efficient stirring, especially in large vessels. 3. Use fresh, anhydrous Boc anhydride. |
| Formation of Unknown Impurities | 1. Overheating of the reaction mixture. 2. Presence of moisture. 3. Incorrect stoichiometry. | 1. Improve temperature control. 2. Use anhydrous solvents and reagents. 3. Re-verify the molar equivalents of all reactants. |
| Difficult Phase Separation During Work-up | 1. Emulsion formation. 2. High concentration of salts. | 1. Add brine to break the emulsion. 2. Dilute the reaction mixture with more solvent before washing. 3. Consider using a different solvent system for extraction. |
III. Stage 2: Dehydrogenation to this compound - The Saegusa-Ito Oxidation
The introduction of the double bond to form the target dihydropyridinone is commonly achieved via the Saegusa-Ito oxidation of the corresponding silyl enol ether of N-Boc-4-piperidone.
Experimental Workflow: Saegusa-Ito Oxidation
Frequently Asked Questions (FAQs)
Q4: What are the major hurdles in scaling up the Saegusa-Ito oxidation?
A4: The primary challenges for large-scale Saegusa-Ito oxidation include:
-
Cost and Removal of Palladium: Palladium acetate is expensive, and stoichiometric use is often not economically viable for large-scale production. Catalytic variants exist but can be sluggish.[1] Furthermore, residual palladium in the final product is a major concern in pharmaceutical applications and requires efficient removal.
-
Handling of Silyl Enol Ethers: Silyl enol ethers can be sensitive to moisture and require careful handling under anhydrous conditions, which can be challenging to maintain in large-scale equipment.
-
Purification of the Final Product: The crude product often contains residual palladium, the oxidant (and its reduced form), and other byproducts. Purification by column chromatography is not practical at scale, necessitating the development of robust crystallization or other purification protocols.
Q5: I am experiencing low and inconsistent yields with the Saegusa-Ito oxidation. What should I investigate?
A5: Inconsistent yields are often due to:
-
Incomplete Silyl Enol Ether Formation: Ensure the complete conversion of N-Boc-4-piperidone to the silyl enol ether before proceeding with the oxidation step. Monitor this step by an appropriate analytical technique.
-
Decomposition of the Silyl Enol Ether: This intermediate can be unstable. Use it immediately after its formation without prolonged storage.
-
Inefficient Oxidation: The activity of the palladium catalyst can be affected by impurities. Ensure high-purity reagents are used. The choice of solvent can also influence the reaction rate.
Q6: Are there any viable alternatives to the Saegusa-Ito oxidation for this transformation on a large scale?
A6: Yes, other dehydrogenation methods can be considered:
-
Palladium-catalyzed aerobic dehydrogenation: This method uses molecular oxygen as the terminal oxidant, which is economically and environmentally advantageous. However, it may require optimization of reaction conditions to achieve high selectivity.[2]
-
Other metal-catalyzed dehydrogenations: Catalysts based on other transition metals can also be effective. A thorough literature search for the specific substrate is recommended.
Troubleshooting Guide: Saegusa-Ito Oxidation
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion to Dihydropyridinone | 1. Inactive palladium catalyst. 2. Insufficient oxidant. 3. Low reaction temperature. | 1. Use fresh Pd(OAc)₂. 2. Ensure at least a stoichiometric amount of oxidant is used. 3. Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of Dark-colored Byproducts | 1. Decomposition of the product or intermediates. 2. Polymerization reactions. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Ensure an inert atmosphere is maintained. |
| High Levels of Residual Palladium in the Product | 1. Inefficient work-up. 2. Complexation of palladium with the product. | 1. Incorporate a wash with a chelating agent (e.g., thiourea solution) during work-up. 2. Consider passing the crude product solution through a bed of a palladium scavenger. |
IV. Product Stability and Handling
Dihydropyridine derivatives can exhibit sensitivity to various conditions, which is a critical consideration for storage and downstream processing.
Key Stability Considerations
-
Thermal Stability: Prolonged exposure to high temperatures can lead to decomposition. It is advisable to store the final product at reduced temperatures.
-
Photosensitivity: Dihydropyridines are often sensitive to light and UV irradiation, which can catalyze oxidation to the corresponding pyridine derivative.[3] Store the product in amber containers and protect it from direct light.
-
Oxidative Stability: The dihydropyridine ring can be susceptible to air oxidation. For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon).
-
pH Sensitivity: The Boc protecting group is labile under strongly acidic conditions. Avoid contact with strong acids during storage and handling.
V. Conclusion
The large-scale synthesis of this compound presents a series of challenges that require careful process optimization and control. By understanding the critical parameters of each synthetic stage, from the exothermic nature of the Boc protection to the intricacies of the Saegusa-Ito oxidation and the stability of the final product, researchers and production chemists can develop robust and efficient manufacturing processes. This guide provides a framework for troubleshooting common issues and making informed decisions to ensure the successful scale-up of this important synthetic intermediate.
References
- THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006). Acta Poloniae Pharmaceutica, 63(3), 219-224.
- A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone. (2025). Benchchem.
-
Saegusa–Ito oxidation. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Saegusa-Ito Oxidation. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
- Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. (2025). Benchchem.
-
[2017/30/12] Synthetic Challenge (substitute #4). (2017, December 30). Reddit. Retrieved from [Link]
- Application Notes and Protocols: Large-Scale Synthesis Considerations for 1-Boc-4-piperidone Deriv
-
Saegusa-Ito Oxidation Secrets FINALLY REVEALED! (2020, March 5). YouTube. Retrieved from [Link]
-
Saegusa-Ito Oxidation. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
Saegusa–Ito oxidation. (n.d.). Wikiwand. Retrieved January 11, 2026, from [Link]
- Saegusa Oxidation of Enol Ethers at Extremely Low Pd-Catalyst Loadings under Ligand-free and Aqueous Conditions. (2014). Organic Letters, 16(24), 6412-6415.
- Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. (2013). Accounts of Chemical Research, 46(10), 2337-2349.
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5175-5192.
- Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. (2015). Organic Process Research & Development, 19(11), 1736-1740.
- A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. (2018). Molecules, 23(11), 2888.
-
Saegusa-Ito Oxidation. (2014, April 16). Chem-Station Int. Ed. Retrieved from [Link]
- Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors. (2017). Journal of the American Chemical Society, 139(38), 13494-13503.
- Palladium/Norbornene Cooperative Catalysis. (2020). Accounts of Chemical Research, 53(5), 1083-1099.
- Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. (2016). Catalysis Science & Technology, 6(12), 4346-4359.
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- Dehydrogenation of ammonia borane by palladium nanoparticles in tetraglyme. (2011).
- Recent advances in the synthesis of piperidones and piperidines. (2007). Tetrahedron, 63(2), 255-280.
Sources
Preventing decomposition of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Technical Support Center: Preventing Decomposition of N-Boc-4-Piperidones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 325486-45-1) and its widely used saturated analogue, tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone, CAS 79099-07-3). These compounds are versatile synthetic intermediates crucial for the development of novel therapeutics.[1][2] However, their utility is matched by a susceptibility to decomposition if not handled with care. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust strategies to maintain the integrity of your material throughout storage and experimentation.
A crucial distinction:
-
N-Boc-4-piperidone (C10H17NO3): A saturated piperidine ring.[3][4]
-
This compound (C10H15NO3): An unsaturated ring system.[5]
While this guide focuses on the stability of the core N-Boc-ketone scaffold common to both, specific vulnerabilities of the dihydropyridine system (e.g., to oxidation) will be noted.
Section 1: FAQs on Fundamental Stability & Storage
Q1: What is the primary cause of decomposition for this compound?
The principal vulnerability lies in the acid-labile tert-butyloxycarbonyl (Boc) protecting group .[6] The Boc group is designed to be stable under neutral and basic conditions but is readily cleaved by acid.[6][7] This process, known as deprotection, proceeds via acid catalysis, where the carbamate is protonated, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate swiftly decomposes, releasing carbon dioxide and the unprotected secondary amine (4-piperidone).[8] This reaction can be triggered by strong acids, Lewis acids, or even seemingly benign acidic conditions, such as residual acid on glassware or acidic silica gel during chromatography.[9][10]
Q2: What are the ideal storage conditions to ensure long-term stability?
Proper storage is the first line of defense against degradation. Elevated temperatures and exposure to moisture, acid vapors, and (for the dihydropyridine) strong light or oxygen can accelerate decomposition.[11]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at 2–8°C (refrigerated). For long-term (>1 year) storage, -20°C is preferred.[12][13] | Lower temperatures slow the rate of all potential decomposition reactions, including hydrolysis and acid-catalyzed cleavage.[11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[9][14] | This prevents contact with atmospheric moisture, which can cause hydrolysis,[11] and acidic gases (CO₂, NOx, SOx). For the dihydropyridine, it prevents oxidation. |
| Container | Use amber glass vials or opaque containers. | While the saturated piperidone is not highly photosensitive, related structures can be. Using light-blocking containers is a best practice to prevent potential light-induced degradation.[11] |
| Environment | Store in a desiccator away from acids and oxidizing agents.[9][15] | Physically isolates the compound from incompatible materials that are primary drivers of decomposition.[9][11] |
Q3: Is the dihydropyridine variant (325486-45-1) more sensitive than the saturated piperidone?
Yes, in addition to the acid lability of the Boc group, the this compound has a carbon-carbon double bond conjugated with the ketone. This enone functionality introduces two additional potential decomposition pathways not present in the saturated N-Boc-4-piperidone:
-
Oxidation: The unsaturated ring is more susceptible to oxidation, which could lead to aromatization to the corresponding pyridone derivative or other oxidative cleavage products. Contact with oxidizing agents must be strictly avoided.[11]
-
Polymerization/Conjugate Addition: Enones are susceptible to Michael addition reactions and can be prone to polymerization under certain conditions (e.g., radical initiators, strong bases).
Section 2: Troubleshooting Guide for Experimental Setups
Q4: I'm seeing loss of the Boc group during my reaction. What is happening and what are the byproducts?
If you observe the disappearance of the Boc group (e.g., via TLC or LC-MS), it is almost certainly due to unintended acid-catalyzed deprotection. The mechanism generates three products: the desired deprotected amine, carbon dioxide, and a tert-butyl cation.
Caption: Acid-catalyzed decomposition pathway of the N-Boc group.
The highly reactive tert-butyl cation is the source of many side reactions.[8] It can alkylate any available nucleophile, including solvents, reagents, or even the desired product itself, leading to impurities that can complicate purification.[16][17]
Q5: Which reagents and conditions should I absolutely avoid?
To preserve the integrity of the Boc group, careful selection of reagents is paramount.
| Incompatible Class | Specific Examples | Rationale |
| Strong Acids | Trifluoroacetic acid (TFA), HCl, H₂SO₄, H₃PO₄ | Directly catalyze rapid and often complete cleavage of the Boc group.[18][19] |
| Lewis Acids | AlCl₃, ZnBr₂, BF₃·OEt₂, TiCl₄ | Act as potent electrophiles that coordinate to the carbamate oxygen and facilitate cleavage. |
| Acidic Media | Un-neutralized silica gel, acidic ion-exchange resins | Standard silica gel is slightly acidic and can cause slow deprotection on the column.[10][20] |
| High Temperatures | Prolonged heating > 80-100 °C | Thermal deprotection of Boc groups is possible, especially in polar solvents, even without acid.[18][19] |
| Strong Oxidizers | H₂O₂, KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Will cleave the Boc group (due to acid) and can oxidize the piperidone ring or, more readily, the dihydropyridine ring.[9] |
Q6: My reaction requires mildly acidic conditions (e.g., reductive amination). How can I minimize deprotection?
This is a common challenge. The goal is to find a pH window that allows for the desired reaction (e.g., iminium formation) without causing significant Boc cleavage.
-
Use a Buffered System: Employ a buffer like acetic acid/sodium acetate to maintain a controlled pH around 4-5.
-
Use Weaker Acids: Instead of strong mineral acids, use stoichiometric amounts of a milder acid like acetic acid or pyridinium p-toluenesulfonate (PPTS).
-
Control Temperature: Run the reaction at the lowest effective temperature (e.g., 0 °C to room temperature). Avoid heating unless absolutely necessary.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the compound's exposure time to acidic conditions.
Q7: I'm observing unexpected side products with a mass increase of +56 Da. What are they?
A mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic sign of the tert-butyl cation byproduct alkylating a nucleophilic site on your starting material, product, or another molecule in the reaction mixture.[8] To prevent this, especially during intentional deprotection, scavengers are used.
-
Common Scavengers: Anisole, thioanisole, triethylsilane (TES), or water can be added to the reaction mixture. These compounds are more nucleophilic or are present in high concentration, effectively "scavenging" the tert-butyl cation before it can react with your compound of interest.[8][16]
Section 3: Protocols and Workflows
Protocol 1: Recommended Handling and Storage Procedure
-
Receiving: Upon receipt, immediately inspect the container seal. If compromised, product integrity may be affected.
-
Storage: Place the tightly sealed container inside a secondary container with a desiccant. Store in a refrigerator (2–8°C) designated for chemicals, away from any acid or oxidizing agent storage areas.
-
Dispensing: Allow the container to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Handling: Dispense the required amount quickly in a low-humidity environment (a glove box with an inert atmosphere is ideal).
-
Resealing: Purge the container headspace with an inert gas (argon or nitrogen) before tightly resealing the cap. Wrap the cap with Parafilm® for an extra barrier against moisture and air.
-
Return to Storage: Promptly return the sealed container to the recommended cold storage conditions.
Workflow: Troubleshooting Decomposition Issues
Caption: A decision tree for troubleshooting the source of decomposition.
References
-
Bloom Tech. (2025). Is N-Boc-3-carboethoxy-4-piperidone stable?. Bloom Tech. Retrieved January 8, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone. Chemos GmbH & Co.KG. Retrieved January 8, 2026, from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved January 8, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved January 8, 2026, from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd. Retrieved January 8, 2026, from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 8, 2026, from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. Retrieved January 8, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2015). Deprotection of O-Boc and other protecting groups. ResearchGate. Retrieved January 8, 2026, from [Link]
-
ChemBK. (2024). BOC-4-PIPERIDONE. ChemBK. Retrieved January 8, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Retrieved January 8, 2026, from [Link]
-
SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. Retrieved January 8, 2026, from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved January 8, 2026, from [Link]
-
Chemical Journal of Chinese Universities. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Retrieved January 8, 2026, from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 8, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Retrieved January 8, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved January 8, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]
- 3. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.ca [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. bloomtechz.com [bloomtechz.com]
- 12. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 13. 1629276-60-3|tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate|BLD Pharm [bldpharm.com]
- 14. chemos.de [chemos.de]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
Alternative reagents for the synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to our dedicated technical support guide for the synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This versatile building block is crucial in medicinal chemistry for constructing complex, pharmacologically active molecules, particularly in areas like prostate cancer research where it serves as a key scaffold.[1] The primary synthetic route involves the oxidation of the corresponding N-Boc-4-hydroxypiperidine. While seemingly straightforward, this oxidation step can present numerous challenges, from reagent stability and scalability to reaction selectivity and byproduct formation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, field-tested solutions to common issues encountered during this synthesis. We will explore robust alternatives to commonly used—and often problematic—oxidizing agents, explaining the mechanistic reasoning behind each recommendation to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone, the saturated precursor to my target compound?
A1: The oxidation of N-Boc-4-hydroxypiperidine is a fundamental transformation.[2] Several methods are prevalent, each with distinct advantages and disadvantages. Commonly employed methods include Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and various chromium-based oxidations (e.g., PCC).[2][3][4] However, many researchers seek alternatives due to the operational challenges associated with these classical methods, such as the need for cryogenic temperatures, the explosive nature of reagents, or the toxicity of heavy metals.[5][6][7]
Q2: I am using Dess-Martin Periodinane (DMP), but I'm concerned about its explosive nature and cost for scale-up. What are safer and more economical alternatives?
A2: This is a very common and valid concern. DMP is a mild and effective reagent but is shock-sensitive and expensive, making it less suitable for large-scale synthesis.[5] Excellent alternatives that operate under mild conditions include the Parikh-Doering oxidation and the Ley-Griffith (TPAP) oxidation.[8][9][10]
-
Parikh-Doering Oxidation: Utilizes a stable, solid sulfur trioxide-pyridine complex (SO₃•Py) to activate DMSO. It runs at ambient temperatures (often 0 °C to room temperature) and avoids the formation of smelly methyl thiomethyl ether byproducts sometimes seen with other DMSO-based oxidations.[9][11][12]
-
Ley-Griffith Oxidation: Employs a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[13][14] This method is known for its mildness, broad functional group tolerance, and the ease of removing the catalyst residue via a simple silica plug.[15]
Recently, 2-Iodoxybenzoic Acid Tosylates (IBX-OTs) have also emerged as powerful and highly reactive alternatives to DMP for oxidizing complex alcohols.[16][17]
Q3: My Swern oxidation protocol requires cryogenic temperatures (-78 °C), which is difficult to maintain on a larger scale. Are there any "warmer" activated-DMSO alternatives?
A3: Yes, maintaining cryogenic temperatures is a significant operational hurdle. The Parikh-Doering oxidation is the premier choice here. It uses the SO₃•Pyridine complex to activate DMSO, a process that is efficient at 0 °C to room temperature, completely circumventing the need for a dry ice/acetone bath.[11][12] The reaction mechanism is similar to the Swern oxidation but avoids the use of unstable oxalyl chloride.[9]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield or Stalled Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting alcohol even after prolonged reaction times.
| Possible Cause | Recommended Solution & Rationale |
| Insufficient Reagent Activity (Parikh-Doering) | The SO₃•Pyridine complex is hygroscopic. Ensure it has been stored properly in a desiccator. For a stalled reaction, a fresh portion of the complex can sometimes be added. |
| Catalyst Deactivation (Ley-Griffith/TPAP) | The presence of water can hinder the catalytic cycle.[15] Add activated molecular sieves (4Å) to the reaction mixture to sequester any moisture from the solvent, substrate, or NMO. |
| Steric Hindrance | While N-Boc-4-hydroxypiperidine is not exceptionally hindered, complex derivatives might be. Consider switching to a more potent oxidant system like IBX-OTs, which has shown high reactivity with structurally complex alcohols.[16] |
| Incorrect Stoichiometry | For activated DMSO oxidations, a slight excess of the activating agent and DMSO is often required. For TPAP oxidations, ensure at least 1.5 equivalents of the co-oxidant (NMO) are used to efficiently regenerate the catalyst.[13] |
Issue 2: Formation of Impurities and Side Products
Symptom: The crude product shows multiple spots on TLC or peaks in LC-MS that are not the starting material or the desired ketone.
| Possible Cause | Recommended Solution & Rationale |
| Over-oxidation to Carboxylic Acid | This is rare for secondary alcohols but can indicate an overly harsh oxidant. Methods like Ley-Griffith, Parikh-Doering, and Swern are highly selective and do not over-oxidize to this extent.[7][15] If using a chromium reagent, this is a known issue. |
| Formation of Methylthiomethyl (MTM) Ether | A classic side product in some activated-DMSO oxidations, especially if the temperature is not well-controlled or if the wrong base is used. The Parikh-Doering oxidation is significantly less prone to this side reaction compared to the Swern oxidation.[9][12] |
| Boc Group Cleavage | The Boc protecting group is acid-labile.[18] If the reaction conditions are, or become, acidic (e.g., due to reagent decomposition), you may see some deprotection. Ensure a non-acidic workup. For oxidations that generate acidic byproducts (like DMP), adding a mild, non-nucleophilic base like pyridine can be beneficial.[19] |
Workflow & Mechanistic Overview
The general workflow involves the oxidation of the secondary alcohol on the piperidine ring to a ketone. The choice of reagent dictates the specific conditions and mechanism.
Caption: Alternative oxidation pathways from the starting alcohol to the ketone precursor.
The mechanisms for activated DMSO oxidations, like Parikh-Doering, proceed through a common pathway involving the formation of an alkoxysulfonium intermediate, followed by base-mediated elimination.
Caption: Simplified mechanism of the Parikh-Doering oxidation.
Experimental Protocols: Alternative Reagents
Protocol 1: Parikh-Doering Oxidation
This protocol is prized for its operational simplicity and mild, non-cryogenic conditions.[11]
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) and a suitable tertiary amine base like triethylamine (Et₃N, 3.0-5.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the sulfur trioxide-pyridine complex (SO₃•Py, 2.0-3.0 eq) portion-wise.
-
To this suspension, add anhydrous dimethyl sulfoxide (DMSO, 5.0-10.0 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone. The product is often of high purity but can be further purified by flash chromatography if needed.
Protocol 2: Ley-Griffith (TPAP) Oxidation
This catalytic method is exceptionally mild and ideal for sensitive substrates.[13]
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM, add powdered 4Å molecular sieves and N-methylmorpholine N-oxide (NMO, 1.5 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add tetrapropylammonium perruthenate (TPAP, 0.05 eq) in one portion. The reaction is often slightly exothermic.
-
Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to afford the desired ketone. The filtration step effectively removes the catalyst and NMO byproducts, often yielding a product pure enough for subsequent steps without chromatography.[15]
Reagent Comparison Summary
| Reagent System | Temperature | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane (DMP) | Room Temp | Mild, fast, high-yielding. | Shock-sensitive (explosive potential), expensive, poor atom economy.[5] |
| Swern Oxidation | -78 °C | High yields, wide tolerance of functional groups.[6] | Requires cryogenic temperatures, produces toxic CO gas and malodorous dimethyl sulfide.[6][7] |
| Parikh-Doering Oxidation | 0 °C to RT | Non-cryogenic, uses stable solid reagent, minimal side products.[11][12] | Requires stoichiometric amounts of reagents, hygroscopic SO₃•Py complex. |
| Ley-Griffith (TPAP) Oxidation | Room Temp | Catalytic, very mild, neutral conditions, easy workup.[13][15] | TPAP is a relatively expensive catalyst, potential for violent reaction on large scale if not added carefully.[15] |
References
-
Ley-Griffith Oxidation: Mechanism & Examples. NROChemistry. [Link]
- Parikh–Doering oxid
-
Ley-Griffith Oxidation. SynArchive. [Link]
-
Parikh–Doering oxidation. Wikipedia. [Link]
- Ley-Griffith Oxid
-
TPAP (Ley-Griffith) Oxidation. Chem-Station Int. Ed. [Link]
-
Parikh-Doering Oxidation. Chem-Station Int. Ed. [Link]
-
Reaction conditions of the Ley–Griffith alcohol oxidation. ResearchGate. [Link]
-
Parikh-Doering Oxidation. NROChemistry. [Link]
-
2-Iodoxybenzoic Acid Tosylates: The Alternative to Dess-Martin Periodinane Oxidizing Reagents | Request PDF. ResearchGate. [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]
- A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
-
Alcohol Oxidations. Wipf Group. [Link]
-
10.6: Oxidation Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Swern Oxidation Mechanism. Chemistry Steps. [Link]
-
Protecting group. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 12. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 13. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. synarchive.com [synarchive.com]
- 15. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. experts.umn.edu [experts.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to the dedicated technical support center for the synthesis and optimization of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with the preparation of this important intermediate.
Introduction to the Synthesis
This compound, also known as 1-Boc-2,3-dihydropyridin-4(1H)-one, is a valuable synthetic intermediate, particularly in the development of novel therapeutics.[1] Its synthesis is most commonly achieved through the Saegusa-Ito oxidation of the corresponding silyl enol ether derived from N-Boc-4-piperidone. This reaction involves the palladium(II)-mediated dehydrogenation to introduce α,β-unsaturation.[1][2] While effective, this method can present challenges related to reaction efficiency, cost, and product purification. This guide will focus on addressing these specific issues.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Saegusa-Ito oxidation of N-Boc-4-(trimethylsilyloxy)-1,2,3,6-tetrahydropyridine is resulting in a very low yield of the desired dihydropyridinone. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Saegusa-Ito oxidation are a common issue and can stem from several factors, ranging from the quality of starting materials to the specifics of the reaction conditions.
Plausible Causes & Solutions:
-
Poor Quality of Silyl Enol Ether: The purity and stability of the silyl enol ether precursor are critical. Incomplete silylation or hydrolysis of the silyl enol ether prior to the oxidation step will significantly reduce the yield.
-
Solution: Ensure the silylation reaction goes to completion by monitoring with TLC or GC-MS. Use freshly distilled reagents and strictly anhydrous conditions during the formation and handling of the silyl enol ether. It is often best to use the crude silyl enol ether immediately in the subsequent oxidation step without prolonged storage.
-
-
Inefficient Palladium(II) Catalyst Activity: The palladium(II) acetate can be reduced to palladium(0) during the reaction, which is inactive for the desired oxidation. The presence of a co-oxidant is crucial to regenerate the active Pd(II) species.
-
Solution: The original Saegusa-Ito protocol often uses a stoichiometric amount of benzoquinone as a co-oxidant to regenerate the Pd(II) catalyst.[2][3] Ensure that the benzoquinone is fresh and added in the correct stoichiometry. For catalytic versions, oxygen or other co-oxidants like diallylcarbonate can be used, though these may require longer reaction times and careful optimization.[2][3]
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the desired oxidation and potential side reactions.
-
Solution: While many procedures are run at ambient temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal temperature for your specific setup.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and monitor by TLC until the starting material is consumed. If the reaction stalls, a fresh portion of the palladium catalyst and co-oxidant can be added.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: After workup, my crude product shows multiple spots on the TLC plate, making purification difficult. What are the likely side products and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge in the synthesis of dihydropyridinones. Understanding the potential side reactions can help in devising strategies to suppress them.
Plausible Causes & Solutions:
-
Unreacted Starting Material: As discussed in the low yield section, incomplete reaction is a primary source of contamination.
-
Solution: Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.
-
-
Formation of Palladium Black: Precipitation of palladium(0) as palladium black can indicate inefficient catalyst turnover. This can also lead to the formation of other byproducts.
-
Solution: Ensure efficient stirring and proper stoichiometry of the co-oxidant. In some cases, using a different solvent or a catalytic system with a more effective re-oxidation pathway can mitigate this issue.
-
-
Over-oxidation to the Pyridone: The dihydropyridinone product can be susceptible to further oxidation to the corresponding aromatic pyridone, especially under harsh conditions.
-
Solution: Avoid excessive heating and prolonged reaction times once the starting material is consumed. Careful monitoring by TLC is crucial.
-
-
Hydrolysis of the Boc Group: While generally stable, the tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions. Trace amounts of acid generated during the reaction or during workup can lead to the formation of the deprotected dihydropyridinone.
-
Solution: Perform the reaction under neutral or slightly basic conditions if possible. During workup, use a mild bicarbonate wash to neutralize any acid. Avoid strongly acidic conditions during purification.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product. It seems to be quite polar and I am having issues with column chromatography. What are the best practices for purifying this compound?
Answer:
The polarity of the target compound can indeed make purification challenging. Standard silica gel chromatography may require some optimization.
Plausible Causes & Solutions:
-
High Polarity of the Product: The ketone and carbamate functionalities make the molecule relatively polar, which can lead to tailing and poor separation on silica gel.
-
Solution:
-
Solvent System Optimization: A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. If tailing is observed, adding a small amount of a more polar solvent like methanol (e.g., 1-5%) or a few drops of triethylamine to the eluent can improve the peak shape by competing for active sites on the silica.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase chromatography.
-
-
-
Co-elution with Impurities: Polar impurities can co-elute with the product.
-
Solution: Optimize the reaction to minimize byproduct formation. If impurities persist, a multi-step purification approach might be necessary, such as an initial acid-base extraction to remove non-basic or acidic impurities, followed by chromatography.
-
-
Product Instability on Silica Gel: The slightly acidic nature of silica gel can potentially cause some degradation or deprotection of the Boc group, especially with prolonged exposure.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. Perform the chromatography as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the silyl enol ether in the Saegusa-Ito oxidation?
The silyl enol ether serves as a stable and isolable enol equivalent. The reaction proceeds via the enol form of the ketone, and the silyl enol ether provides a reliable way to generate and utilize this reactive intermediate.[2]
Q2: Are there any alternatives to the Saegusa-Ito oxidation for this transformation?
Yes, other methods for the α,β-dehydrogenation of ketones exist, such as those involving selenium or bromine-based reagents, followed by elimination. However, these methods often require stoichiometric amounts of toxic reagents and can be harsher than the palladium-catalyzed approach. More modern variations of palladium-catalyzed aerobic dehydrogenation are also being developed.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (Tólica) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots with a UV lamp and a potassium permanganate stain. The starting silyl enol ether will be less polar than the product.
Q4: Can this reaction be scaled up?
Yes, but careful consideration should be given to the cost of palladium acetate if used in stoichiometric or near-stoichiometric amounts. For larger scale synthesis, exploring catalytic versions with oxygen or other inexpensive terminal oxidants is recommended, although this may require significant process optimization.[3]
Q5: What are the typical storage conditions for the final product?
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Experimental Protocols
Optimized Synthesis of this compound via Saegusa-Ito Oxidation
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.
Step 1: Synthesis of tert-butyl 4-(trimethylsilyloxy)-3,6-dihydropyridine-1(2H)-carboxylate (Silyl Enol Ether)
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add freshly distilled chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether, which is typically used in the next step without further purification.
Step 2: Saegusa-Ito Oxidation
-
Dissolve the crude silyl enol ether from Step 1 in anhydrous acetonitrile.
-
To this solution, add palladium(II) acetate (0.5 - 1.0 eq) and benzoquinone (1.0 - 1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove palladium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
| Reagent | Molar Equivalent |
| N-Boc-4-piperidone | 1.0 |
| LDA | 1.1 |
| TMSCl | 1.2 |
| Palladium(II) Acetate | 0.5 - 1.0 |
| Benzoquinone | 1.0 - 1.2 |
Visualizations
Caption: Mechanism of the Saegusa-Ito Oxidation.
Caption: Troubleshooting workflow for low reaction yield.
Sources
Technical Support Center: Analysis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Reaction Mixtures
Welcome to the technical support guide for the analysis of reaction mixtures containing tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This molecule, a key building block in medicinal chemistry, presents unique analytical challenges due to its structure and reactivity.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format to help you navigate common issues and ensure the integrity of your analytical data.
Section 1: Foundational Knowledge & Stability
Understanding the inherent properties of your analyte is the first step toward robust analysis. This section addresses common questions about the stability and purity of this compound.
FAQ 1: My sample purity seems to decrease over time, especially in solution. What's happening?
This is a frequent observation and is typically due to the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is designed to be removed under acidic conditions, but it can also slowly hydrolyze in the presence of even weak acids, including acidic solvents, trace impurities in your matrix, or on the surface of silica gel.[2][3][4]
Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, which facilitates the elimination of the stable tert-butyl cation, forming isobutene gas and carbon dioxide, leaving the unprotected 4-oxo-3,4-dihydropyridine.[2]
Key Degradation Products to Monitor:
-
Primary Degradant: 3,4-dihydropyridin-4(1H)-one (Boc-deprotected product).
-
Potential Byproducts: Products from the reaction of the liberated tert-butyl cation with nucleophiles in your mixture.[4]
Recommendations:
-
Sample Preparation: Prepare samples fresh in a high-purity, neutral solvent like acetonitrile (ACN) or methanol (MeOH) immediately before analysis. Avoid chlorinated solvents like dichloromethane (DCM) which can contain trace HCl.
-
Storage: Store stock solutions at low temperatures (2-8°C) and for short durations.[5] For long-term storage, keep the compound as a solid in an inert atmosphere.
-
pH Control: If using aqueous mobile phases for HPLC, ensure the pH is buffered in the neutral to slightly basic range (pH 7-8) to minimize hydrolysis.
FAQ 2: I'm seeing unexpected peaks in my chromatogram that aren't starting materials. What are the likely impurities from synthesis?
Aside from degradation, impurities often co-elute with your main peak and can originate from the synthetic route. A common synthesis involves the protection of 4-piperidone followed by subsequent modifications.[6][7][8][9]
Common Synthetic Impurities:
| Impurity Name | Structure | Origin | Analytical Consideration |
|---|---|---|---|
| N-Boc-4-piperidone | Saturated piperidone ring | Incomplete reaction or side-reaction from a related synthesis.[10][11] | Typically elutes earlier than the analyte in reverse-phase HPLC due to higher polarity. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Excess reagent from the Boc-protection step.[9] | Can be observed in GC-MS and may interfere in normal-phase HPLC. |
| 4-Hydroxypiperidine | Starting material | Incomplete Boc protection of the precursor. | Highly polar; may not be retained well on standard C18 columns. |
Section 2: Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing reaction mixtures of this type. However, the unique structure of the analyte can lead to several chromatographic challenges.
FAQ 3: My HPLC peaks for the main compound are broad and tailing. What is the cause and how can I fix it?
Peak tailing is a classic problem when analyzing nitrogen-containing heterocycles and ketones. There are two primary causes: secondary interactions with the stationary phase and issues with the mobile phase.
Causality & Troubleshooting:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of standard silica-based C18 columns are acidic and can interact strongly with the basic nitrogen atom of the piperidine ring, even though it's part of a carbamate. This leads to peak tailing.
-
Metal Chelation: The β-enone structure can chelate with trace metal impurities (e.g., iron, nickel) present in the HPLC system's stainless steel components or within the column packing itself, causing peak distortion.
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled, interactions can vary, leading to poor peak shape.
Troubleshooting Workflow for Poor Peak Shape
Caption: A systematic approach to troubleshooting peak shape issues.
Recommended HPLC Protocol
This protocol is a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, End-capped, 2.1 x 100 mm, 1.8 µm | High-purity, end-capped silica minimizes silanol interactions. Smaller particle size provides higher efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier helps to protonate silanols and improve peak shape, but use with caution due to analyte lability. A neutral buffer is safer. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% to 95% B over 10 minutes | A standard screening gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and efficiency. |
| Injection Vol. | 2 µL | Small volume minimizes solvent mismatch effects. |
| Detection | UV at 265 nm | The conjugated enone system provides a chromophore suitable for UV detection. |
Section 3: Mass Spectrometry (MS) Analysis
MS is critical for confirmation of identity and impurity profiling. However, the Boc group introduces specific fragmentation patterns that can be misinterpreted.
FAQ 4: In my ESI-MS data, I see a prominent ion at [M-100]+ or [M-56]+. Is my compound degrading?
Not necessarily in the sample vial. This is a very common observation for Boc-protected compounds and is often a result of in-source fragmentation or collision-induced dissociation (CID) .
Causality: The Boc group is thermally labile and prone to fragmentation under the energetic conditions of the electrospray ionization (ESI) source.[12]
-
[M-100]+: Corresponds to the loss of the entire Boc group (C₅H₈O₂), resulting in the protonated, deprotected amine.
-
[M-56]+: Corresponds to the loss of isobutylene (C₄H₈) from the protonated molecule, a characteristic fragmentation pathway for tert-butyl esters and carbamates.[13]
Common MS Adducts and Fragments
| Ion | m/z (for C₁₀H₁₅NO₃) | Description | Likelihood |
|---|---|---|---|
| [M+H]⁺ | 198.11 | Protonated molecule | High (in positive ESI) |
| [M+Na]⁺ | 220.09 | Sodium adduct | Common |
| [M+K]⁺ | 236.07 | Potassium adduct | Less common |
| [M-C₄H₈+H]⁺ | 142.06 | Loss of isobutylene (In-source CID)[13][14] | Very Common |
| [M-Boc+H]⁺ | 98.06 | Loss of Boc group (In-source CID) | Common |
Recommendations to Minimize In-Source Fragmentation:
-
Lower Cone/Fragmentor Voltage: Reduce the energy in the ion source to decrease fragmentation.[12]
-
Use a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) or using MALDI might be gentler alternatives.[12]
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural elucidation, but the spectra of this compound can be more complex than expected.
FAQ 5: Why does the ¹H NMR spectrum show multiple sets of peaks or broad signals, especially around the vinyl proton?
This complexity arises from two main phenomena: keto-enol tautomerism and restricted rotation around the N-Boc bond.
1. Keto-Enol Tautomerism: The compound can exist in equilibrium between the ketone form and its enol tautomer (tert-butyl 4-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate).[15][16][17][18]
-
Keto Form: The dominant form.
-
Enol Form: Characterized by the appearance of a hydroxyl (-OH) proton and a shift in the vinyl proton signals. The presence of the enol form is often solvent-dependent, being more favored in non-polar solvents.[18]
Keto-Enol Equilibrium Diagram
Caption: The molecule exists in equilibrium between its keto and enol forms.
2. N-Boc Rotamers: The amide bond of the carbamate has partial double-bond character, which restricts free rotation at room temperature. This can lead to the presence of two distinct rotational isomers (rotamers), causing a doubling of some NMR signals. This effect is often temperature-dependent; heating the NMR sample can cause the signals to coalesce as the rate of rotation increases.
Typical ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Boc (t-Bu) | ~1.50 | s | 9H |
| -CH₂- (C3) | ~2.60 | t | 2H |
| -CH₂- (C2) | ~4.15 | t | 2H |
| Vinyl H (C5) | ~5.10 | d | 1H |
| Vinyl H (C6) | ~6.85 | dt | 1H |
Note: These are approximate values. The presence of tautomers or rotamers can alter the spectrum.
References
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]
-
About Drugs. (2015). KETO ENOL TAUTOMERISM AND NMR. [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
National Institutes of Health (NIH). (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Alchem.Pharmtech. (n.d.). This compound. [Link]
-
Scribd. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Acta Crystallographica Section C. (2004). tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
PubMed. (n.d.). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. [Link]
-
MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 17. KETO ENOL TAUTOMERISM AND NMR – All About Drugs [allfordrugs.com]
- 18. cores.research.asu.edu [cores.research.asu.edu]
Technical Support Center: Navigating the Chemistry of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This versatile synthetic intermediate, a dihydropyridone derivative, is a valuable building block in medicinal chemistry, particularly for constructing complex, pharmacologically active molecules.[1] Its unique structure, featuring a Boc-protected nitrogen and an enone system, offers multiple avenues for functionalization but also presents specific challenges.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you anticipate and overcome common pitfalls in your experiments, ensuring the efficiency and success of your synthetic campaigns.
Section 1: Foundational Reactivity and Stability
Understanding the inherent chemical properties of this compound is the first step in troubleshooting. The molecule's reactivity is dominated by two key features: the electrophilic C4-ketone within an α,β-unsaturated system and the acid-labile N-Boc protecting group.
The tert-butoxycarbonyl (Boc) group is instrumental, masking the reactivity of the piperidine nitrogen to allow for selective reactions at other sites, primarily the ketone.[2] However, this protection is temporary and its removal is a critical step where many challenges arise.
Caption: Core reactivity pathways for Boc-4-pyridone.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the handling and use of this reagent.
Q1: What are the primary stability and storage concerns for this compound?
A: While generally stable, its primary vulnerability lies in the acid-labile Boc group. Store the compound in a cool, dry place, under an inert atmosphere if possible, and away from acidic vapors. Contamination with acid can lead to premature deprotection and potential side reactions over time. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: My reaction involving this intermediate is sluggish or incomplete. What are the first things I should check?
A: An incomplete reaction is a frequent issue.[3][4] Before altering the core protocol, verify the following:
-
Reagent Quality: Ensure the Boc-4-pyridone is pure and that other reagents (e.g., organometallics, hydrides) have not degraded.
-
Anhydrous Conditions: For many reactions, especially with organometallics or strong bases, ensure your solvent and glassware are scrupulously dry. Trace water can quench reagents and inhibit the reaction.
-
Temperature Control: Some reactions, like nucleophilic additions, require precise temperature control (e.g., -78 °C) to prevent side reactions like enolization.
-
Solubility: In some solvent systems, the starting material or intermediates may have poor solubility, limiting reagent accessibility.[5] Consider alternative solvents or slight warming if the reaction chemistry allows.
Q3: What causes the formation of byproducts during N-Boc deprotection, and how can they be minimized?
A: The primary cause of side reactions during acidic Boc cleavage is the generation of a reactive tert-butyl cation.[6] This electrophile can alkylate any nucleophilic sites on your molecule, especially electron-rich aromatic rings or heteroatoms.[3] To prevent this, "scavengers" must be added to the reaction mixture to trap the cation.[3][6] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and anisole.
Q4: What are the characteristic spectroscopic signals for this compound?
A: When confirming the structure and purity, look for these key signals:
-
¹H-NMR: A sharp singlet around δ 1.5 ppm integrating to 9 protons (the tert-butyl group of Boc), and signals for the dihydropyridine ring protons, including vinylic protons.[1][7]
-
¹³C-NMR: Carbonyl signals for the ketone (around 195 ppm) and the Boc-ester (around 158 ppm).[1]
-
Mass Spectrometry: The expected molecular ion peak for C₁₀H₁₅NO₃.
Section 3: Troubleshooting Guide: Specific Experimental Pitfalls
This guide provides a systematic approach to diagnosing and solving specific problems.
Pitfall 1: Incomplete Boc-Group Deprotection
This is one of the most common hurdles. The stability of the Boc group can be influenced by steric hindrance and the electronic nature of the molecule.[5]
-
Problem: Significant starting material remains after standard deprotection time (e.g., using 4M HCl in dioxane).
-
Causality: The standard conditions may be insufficient for a sterically hindered or electron-deficient substrate. The effective acidity of the reagent can also be reduced by the presence of water.[3]
-
Solutions:
-
Increase Acid Strength/Concentration: Switch to a stronger acid system, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
-
Increase Reaction Time/Temperature: Continue to monitor the reaction by TLC or LC-MS and allow it to proceed longer. Gentle warming (e.g., to 40 °C) can also be effective but should be done cautiously to avoid degradation.[3]
-
Verify Reagent Quality: Use fresh, anhydrous reagents. TFA is particularly hygroscopic.[3]
-
Caption: A workflow for troubleshooting incomplete N-Boc deprotection.
Pitfall 2: Degradation or Side Reactions with Acid-Sensitive Substrates
-
Problem: The desired product is formed, but significant degradation or cleavage of other acid-labile groups (e.g., acetals, silyl ethers, other esters) is observed.
-
Causality: Strong acids like TFA or HCl are not selective and will cleave other sensitive functionalities.[6]
-
Solutions: Employ milder deprotection methods that avoid strong protic acids.
| Method | Conditions | Advantages | Reference |
| Zinc Bromide | ZnBr₂ (2-4 eq.) in CH₂Cl₂ | Mild Lewis acid conditions, good for substrates with other acid-labile groups. | [6] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ (aq.), neat or in THF | Suitable for substrates with sensitive groups like benzyl esters or TBDMS ethers. | [6] |
| Oxalyl Chloride / MeOH | Oxalyl Chloride (3 eq.) in MeOH | Generates HCl in situ under controlled conditions. | [6] |
Pitfall 3: Byproduct Formation from tert-Butyl Cation
-
Problem: Mass spectrometry reveals a product with a mass of [M+56], corresponding to the addition of a tert-butyl group.
-
Causality: The highly electrophilic tert-butyl cation, a byproduct of Boc cleavage, has alkylated a nucleophilic position on your molecule.[3]
-
Solutions: Add a scavenger to the reaction mixture to intercept the cation.
| Scavenger | Target Functionality | Mechanism | Reference |
| Triethylsilane (TES) | General purpose | Hydride donor, reduces the cation to isobutane. | [3][6] |
| Anisole / Thioanisole | Electron-rich aromatics | Acts as a nucleophilic trap via Friedel-Crafts alkylation. | [3][6] |
| Water | General purpose | Can act as a nucleophile to form tert-butanol. Use with caution as it can affect reaction rates. | [3] |
Section 4: Key Experimental Protocols
Protocol 1: Robust Boc Deprotection with TFA and Scavenger
This protocol is suitable for most substrates that lack other acid-sensitive groups.
-
Preparation: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add triethylsilane (TES) (2-5 equiv) to the solution.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise until a 25-50% v/v concentration is reached.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the disappearance of starting material by TLC or LC-MS.[5]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA.
-
Isolation: Dissolve the residue in a suitable organic solvent and neutralize with a mild base (e.g., saturated aq. NaHCO₃ or triethylamine). Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: Mild Boc Deprotection with Zinc Bromide
This protocol is recommended when other acid-labile groups are present.[6]
-
Preparation: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂) (2-4 equiv) to the solution under an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 1-6 hours depending on the substrate.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or dilute aqueous ammonia.
-
Isolation: Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]
-
National Institutes of Health (NIH). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]
-
PubChem. This compound. [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. [Link]
Sources
Spectroscopic analysis of impurities in tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Initiating Data Collection
I've initiated comprehensive Google searches, focusing on tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. I'm prioritizing information on common impurities, their spectroscopic signatures (NMR, IR, MS), and established analytical methods for detection and quantification. I'm aiming for typical experimental parameters for various techniques.
Refining the Research Plan
I'm now expanding my search to include peer-reviewed articles and regulatory guidelines to understand the formation mechanisms of impurities. My next step involves creating a troubleshooting guide and FAQ, covering scientific principles, protocols, and expected data, including Graphviz diagrams for workflow clarity. The ultimate goal is a well-cited, authoritative guide.
Formulating a Technical Guide
I'm now integrating information from my expanded search. I'm focusing on the synthesis of a troubleshooting guide and FAQ, ensuring that scientific principles, protocols, and expected data are clearly presented. The goal is to incorporate Graphviz diagrams for workflow clarity. The ultimate objective is a well-cited, complete, and authoritative guide to the subject. I'm also planning the compilation of a complete "References" section for the guide, with numbered entries, including title, source, and a valid URL.
Validation & Comparative
A Tale of Two Ketones: A Comparative Guide to the Reactivity of N-Boc-4-piperidone and its Unsaturated Analogue
<
Introduction
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, heterocyclic scaffolds are indispensable building blocks. Among these, the piperidine ring holds a place of prominence. Its manipulation, however, often requires a nuanced understanding of the reactivity of its various functionalized forms. This guide provides an in-depth, comparative analysis of two closely related yet distinctively different synthetic intermediates: the saturated N-Boc-4-piperidone and the unsaturated tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate .
While both molecules share a six-membered nitrogen-containing ring, a ketone at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, the presence of a single double bond in the dihydropyridinone introduces a world of reactivity not accessible to its saturated counterpart. For researchers, scientists, and drug development professionals, understanding these differences is paramount for strategic synthetic planning, enabling the selective functionalization and construction of complex molecular architectures.[1][2] This guide will explore the structural and electronic origins of their divergent reactivity, supported by experimental data and detailed protocols, to serve as a practical resource for the discerning chemist.
Part 1: Structural and Electronic Divergence
The fundamental difference between N-Boc-4-piperidone and this compound lies in the hybridization of the carbon atoms within the ring. N-Boc-4-piperidone features a fully saturated, sp³-hybridized aliphatic ring (excluding the carbonyl carbon). In contrast, the dihydropyridinone contains an α,β-unsaturated ketone system, also known as an enone, which imparts unique electronic properties.[3]
| Feature | N-Boc-4-piperidone | This compound |
| CAS Number | 79099-07-3[4] | 325486-45-1[5] |
| Molecular Formula | C₁₀H₁₇NO₃[6] | C₁₀H₁₅NO₃[5] |
| Molecular Weight | 199.25 g/mol [6] | 197.23 g/mol [5] |
| Key Functional Group | Saturated Ketone | α,β-Unsaturated Ketone (Enone) |
| ¹³C-NMR (C=O) | ~170-210 ppm (Ketone), ~154 ppm (Boc)[7] | ~195 ppm (Keto), ~158 ppm (Ester)[5] |
| Reactivity Hotspots | C4 (Carbonyl), C3/C5 (α-carbons) | C4 (Carbonyl), C5 (β-carbon), C3/C5 (α-carbons) |
The enone moiety in the dihydropyridinone creates an extended π-system. Resonance delocalization pulls electron density from the β-carbon (C5) towards the electronegative oxygen atom. This renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles, a pathway known as conjugate or 1,4-addition .[3][8] N-Boc-4-piperidone, lacking this conjugation, can only undergo direct nucleophilic attack at the carbonyl carbon (a 1,2-addition ).
This fundamental electronic difference dictates the regioselectivity of a wide array of chemical transformations, as we will explore in the following sections.
Caption: Comparison of electrophilic sites.
Part 2: Comparative Reactivity in Key Transformations
Reduction of the Carbonyl Group
The reduction of the C4-ketone is a common transformation for both substrates, yet the outcomes can differ significantly, especially with hydride reagents like sodium borohydride (NaBH₄).
-
N-Boc-4-piperidone: Reduction is straightforward. Reagents like NaBH₄ or lithium aluminum hydride (LiAlH₄) readily reduce the ketone to the corresponding secondary alcohol, N-Boc-4-hydroxypiperidine, via a standard 1,2-hydride addition.[9][10] The reaction is typically high-yielding and clean.
-
This compound: The situation is more complex. As an enone, it can undergo either 1,2-reduction to form the allylic alcohol or 1,4-reduction (conjugate reduction) to yield the saturated ketone, which is then subsequently reduced to the saturated alcohol. The choice of reagent and conditions is critical.
-
1,2-Reduction (Luche Reduction): To selectively produce the allylic alcohol, the Luche reduction (NaBH₄ in the presence of a lanthanide salt like CeCl₃) is the method of choice.[11] The hard Lewis acid (Ce³⁺) coordinates to the hard carbonyl oxygen, increasing its electrophilicity and favoring direct attack by the hydride.
-
1,4-Reduction: While NaBH₄ alone can sometimes lead to mixtures, a full reduction of both the alkene and the ketone to the saturated alcohol can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) followed by a standard NaBH₄ reduction.[11]
-
Caption: Comparative reduction pathways.
Reactions with Organometallic Reagents
The regioselectivity observed in reductions also extends to reactions with carbon nucleophiles like Grignard and organocuprate reagents.
-
N-Boc-4-piperidone: Reacts predictably with strong, hard nucleophiles like Grignard (RMgX) or organolithium (RLi) reagents. These undergo irreversible 1,2-addition to the carbonyl, forming tertiary alcohols after workup.[2]
-
This compound: The outcome is highly dependent on the nucleophile's nature (hard vs. soft).
-
1,2-Addition: Hard nucleophiles like Grignard reagents tend to favor the kinetically controlled 1,2-addition, attacking the carbonyl carbon directly.[12]
-
1,4-Addition (Michael Addition): Softer nucleophiles, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), preferentially attack the β-carbon in a conjugate addition, leading to the formation of a β-substituted saturated ketone after protonation of the intermediate enolate. This is a powerful method for introducing carbon substituents at the C5 position, a transformation impossible for the saturated piperidone.
-
Enolate Chemistry and α-Functionalization
Both ketones possess acidic α-protons and can form enolates, but the structure of the dihydropyridinone introduces regiochemical considerations.
-
N-Boc-4-piperidone: This symmetrical ketone has four equivalent α-protons at the C3 and C5 positions. Treatment with a strong base like lithium diisopropylamide (LDA) generates a single, well-defined enolate. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to install substituents at the α-position.[13]
-
This compound: This molecule has two distinct sets of α-protons: the allylic protons at C5 and the aliphatic protons at C3. Deprotonation can potentially lead to two different enolates. The allylic C5 protons are generally more acidic due to the formation of a more stable, extended conjugated enolate. This allows for regioselective functionalization at the C5 position under carefully controlled conditions.
Part 3: Experimental Protocols
To illustrate these principles, the following are representative, detailed protocols for reactions that highlight the unique reactivity of each substrate.
Protocol 1: Reductive Amination of N-Boc-4-piperidone
This protocol demonstrates a classic transformation of the saturated ketone, converting it into a key amine intermediate used in syntheses such as that of fentanyl.[7]
Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Methodology:
-
Dissolve N-Boc-4-piperidone (1.0 eq, e.g., 2.00 g, 10.04 mmol) in dichloromethane (DCM, ~6.5 mL).
-
Add aniline (1.1 eq, 11.04 mmol) and acetic acid (1.0 eq, 10.04 mmol) to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq, 15.06 mmol) portion-wise, maintaining the temperature.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH solution (~15 mL) and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[7]
Protocol 2: Conjugate (Michael) Addition to this compound
This protocol showcases the characteristic 1,4-addition reactivity of the enone system using a Gilman cuprate, a soft nucleophile.
Objective: To synthesize tert-butyl 5-methyl-4-oxopiperidine-1-carboxylate.
Methodology:
-
Prepare the Gilman reagent: Suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous THF (~5 mL per mmol) in a flame-dried flask under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Slowly add methyllithium (MeLi, 2.0 eq) as a solution in ether, maintaining the low temperature. The solution may change color. Allow it to stir for 30 minutes to form lithium dimethylcuprate (Me₂CuLi).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the dihydropyridinone solution to -78 °C and slowly add the pre-formed Gilman reagent via cannula.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Conclusion
The comparison between N-Boc-4-piperidone and this compound is a compelling case study in how a single structural modification—the introduction of a double bond—can profoundly alter the reactivity of a molecule. While the saturated piperidone is a reliable substrate for direct carbonyl additions and symmetrical enolate chemistry, the unsaturated dihydropyridinone opens up a richer set of synthetic possibilities. Its α,β-unsaturated system allows for selective 1,2- or 1,4-additions, providing access to allylic alcohols or β-substituted ketones, respectively. This dual reactivity makes it a highly versatile platform for building molecular complexity. For the synthetic chemist, a clear understanding of these divergent pathways, governed by the principles of hard and soft acids and bases and kinetic versus thermodynamic control, is essential for the strategic and successful application of these valuable heterocyclic building blocks.
References
-
Ningbo Inno Pharmchem Co.,Ltd. The Versatility of N-Boc-4-piperidone: A Key Building Block for Specialty Chemicals. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available at: [Link]
-
ResearchGate. Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran. Available at: [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
-
Chemistry Stack Exchange. How would you carry out complete reduction of enone to form saturated alcohol?. Available at: [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
-
NIST. N-tert-Butoxycarbonyl-4-piperidone. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041-1045. Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: N-Boc-4-Piperidone. Available at: [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
-
Wikipedia. Nucleophilic conjugate addition. Available at: [Link]
-
PubChem. tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. Available at: [Link]
-
Lumen Learning. 20.7 Conjugate addition | Organic Chemistry II. Available at: [Link]
-
University of Calgary. Ch18: Conjugate addition. Available at: [Link]
-
ChemSrc. CAS 156496-89-8 tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. Conjugate Addition Reactions. Available at: [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Available at: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
Alchem Pharmtech. CAS 325486-45-1 | this compound. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 9. smolecule.com [smolecule.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
A Head-to-Head Battle in Dihydropyridine Synthesis: Boc vs. Cbz Protecting Groups
A Senior Application Scientist's Guide to Strategic Amine Protection
For researchers and drug development professionals engaged in the synthesis of dihydropyridine (DHP) scaffolds, the choice of an amine protecting group is a critical decision that profoundly influences reaction outcomes, yields, and overall synthetic efficiency. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most ubiquitous choices for amine protection.[1] This guide provides an in-depth, objective comparison of their performance in the context of dihydropyridine synthesis, supported by experimental data and protocols to inform your synthetic strategy.
The Strategic Importance of Protecting Groups in Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, is a cornerstone for creating the 1,4-dihydropyridine core.[2][3] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4][5] When the synthesis requires the incorporation of a nitrogen-containing substituent, particularly an amino group, protection is paramount to prevent unwanted side reactions and ensure the desired molecular architecture. The choice between Boc and Cbz protection hinges on their distinct chemical properties, primarily their stability and the conditions required for their removal.[1][6]
At a Glance: Key Differences and Orthogonality
The fundamental distinction between Boc and Cbz lies in their lability under different chemical environments, which establishes their orthogonal relationship.[1]
-
Boc (tert-butyloxycarbonyl): This protecting group is characterized by its sensitivity to acidic conditions.[1]
-
Cbz (benzyloxycarbonyl): In contrast, the Cbz group is typically cleaved by catalytic hydrogenolysis.[1]
This orthogonality is a powerful tool in multi-step syntheses, enabling the selective deprotection of one amine group while another, protected differently, remains intact.[6]
Quantitative Comparison of Performance
To provide a clear comparison, the following table summarizes typical experimental data for the protection of amines with Boc and Cbz groups, as well as their respective deprotection conditions.
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[6] | Stable under acidic and basic conditions (with some exceptions).[6] |
| Lability | Labile to strong acids.[6] | Labile to catalytic hydrogenolysis and strong acids.[6] |
Boc Protection and Deprotection in Dihydropyridine Synthesis
The Boc group is a popular choice due to its ease of introduction and removal under mild acidic conditions.[7]
Boc Protection: A Reliable and High-Yielding Strategy
The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is generally a high-yielding and straightforward process.[8][9]
Experimental Protocol: Boc Protection of an Amino Aldehyde
-
Dissolution: Dissolve the amino aldehyde (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Base Addition: Add a base, such as triethylamine (TEA) or sodium bicarbonate, to the solution.[8]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino aldehyde.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Diagram of Boc Protection Workflow"; fontname = "Arial"; fontsize = 12; } }
Caption: Workflow for the Boc protection of an amino aldehyde.
Boc Deprotection: Mild Acidic Cleavage
The removal of the Boc group is typically achieved using strong organic acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[8][10]
Experimental Protocol: Boc Deprotection in a Dihydropyridine Intermediate
-
Dissolution: Dissolve the N-Boc protected dihydropyridine intermediate in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) to the reaction mixture at 0 °C.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Neutralize the excess acid with a base, such as saturated aqueous sodium bicarbonate. Extract the deprotected amine with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Diagram of Boc Deprotection Mechanism"; fontname = "Arial"; fontsize = 12; } }
Caption: Mechanism of acid-catalyzed Boc deprotection.
Cbz Protection and Deprotection in Dihydropyridine Synthesis
The Cbz group is another cornerstone of amine protection, valued for its stability and removal via hydrogenolysis.[6]
Cbz Protection: A Classic and Effective Method
The introduction of the Cbz group is typically accomplished using benzyl chloroformate (Cbz-Cl) in the presence of a base.[12]
Experimental Protocol: Cbz Protection of an Aminocrotonate
-
Dissolution: Dissolve the aminocrotonate (1.0 equivalent) in a suitable solvent, such as a mixture of tetrahydrofuran and water.
-
Base Addition: Add a base, such as sodium bicarbonate, to the solution.[12]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise at 0 °C.[12]
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected aminocrotonate.[12]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Diagram of Cbz Protection Workflow"; fontname = "Arial"; fontsize = 12; } }
Caption: Workflow for the Cbz protection of an aminocrotonate.
Cbz Deprotection: The Power of Hydrogenolysis
The hallmark of Cbz deprotection is catalytic hydrogenolysis, a mild method that preserves many other functional groups.[12][13] Catalytic transfer hydrogenation using reagents like ammonium formate is also a convenient alternative.
Experimental Protocol: Cbz Deprotection of a Dihydropyridine Derivative
-
Dissolution: Dissolve the N-Cbz protected dihydropyridine derivative in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).[13][14]
-
Hydrogen Source: Introduce a hydrogen source. This can be hydrogen gas (H₂) from a balloon or a hydrogenator, or a hydrogen donor like ammonium formate for catalytic transfer hydrogenation.[14]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete, as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected dihydropyridine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Diagram of Cbz Deprotection by Hydrogenolysis"; fontname = "Arial"; fontsize = 12; } }
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Head-to-Head Comparison: Making the Right Choice
| Feature | Boc Protection | Cbz Protection |
| Protection Conditions | Mild, typically with Boc₂O and a base.[9] | Generally mild, using Cbz-Cl and a base.[12] |
| Deprotection Conditions | Mild to strong acidic conditions (e.g., TFA, HCl).[8][10] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids.[12][13] |
| Orthogonality | Orthogonal to Cbz and Fmoc groups.[1] | Orthogonal to Boc and Fmoc groups.[1][12] |
| Compatibility | Sensitive to acidic conditions. | Sensitive to catalytic reduction. May not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[15] |
| Byproducts | Isobutylene and CO₂. The intermediate t-butyl cation can be a source of side reactions.[16] | Toluene and CO₂. Generally clean byproducts. |
Conclusion: A Strategic Decision for Synthetic Success
The choice between Boc and Cbz protecting groups in dihydropyridine synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the overall synthetic plan.
-
Choose Boc protection when your synthetic route involves conditions where the Cbz group would be labile, such as catalytic hydrogenation to reduce other functional groups. The mild acidic deprotection of Boc is often advantageous.
-
Opt for Cbz protection when your molecule contains acid-sensitive functionalities that would not survive Boc deprotection. The clean and mild nature of catalytic hydrogenolysis for Cbz removal is a significant benefit, provided no other reducible groups are present.
Ultimately, a thorough understanding of the stability and reactivity of both protecting groups, in conjunction with the specific requirements of your target dihydropyridine, will guide you to the optimal choice for a successful and efficient synthesis.
References
- Vertex AI Search. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(3), 205-209.
- BenchChem. (2025). literature review of Boc vs. Cbz protecting groups.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- Merck Index. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1350-1353.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- BenchChem. (2025, November). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- Wikipedia. (n.d.). Protecting group.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- ResearchGate. (n.d.). Hydrogenation/deprotection of Cbz-protected dihydropyridine....
- Scientific Update. (2023, February 22). To Deprotect and Serve.
- Alajarín, R., Jordán, P., Vaquero, J. J., & Alvarez-Builla, J. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 1-13.
- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).
- BenchChem. (2025). The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddy, K. S., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synlett, (12), 1967-1969.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5585-5595.
- Fassihi, A., et al. (2013). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 12(1), 61-71.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 106-111.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Ordóñez, M., et al. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scientificupdate.com [scientificupdate.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Dihydropyridine Synthesis: Evaluating Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most famously represented by the "nifedipine-type" L-type calcium channel blockers used to treat cardiovascular diseases.[1][2] The efficacy and versatility of this heterocyclic motif have driven continuous innovation in its synthesis. This guide provides an in-depth comparison of the primary methodologies for synthesizing 1,4-dihydropyridines, moving from the classical Hantzsch reaction to modern, high-yield catalytic and energy-assisted approaches. We will dissect the causality behind experimental choices and present comparative data to inform methodology selection in a research and development setting.
The Foundational Pillar: The Hantzsch Dihydropyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most straightforward routes to the 1,4-DHP core.[1][3] It involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[1][2]
The Underlying Mechanism
The Hantzsch synthesis is a masterful orchestration of several fundamental organic reactions. While multiple pathways have been proposed, the most widely accepted mechanism proceeds through two key intermediates:[1]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a chalcone intermediate).[2]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[2]
-
Michael Addition & Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. Subsequent intramolecular cyclization and dehydration yield the final 1,4-dihydropyridine ring.[2]
This mechanistic understanding is crucial as it dictates how reaction conditions can be manipulated. For instance, the choice of solvent or catalyst can influence the rate of enamine formation or the efficiency of the final cyclization step, directly impacting the overall yield.
Drawbacks of the Classical Approach
Despite its utility, the traditional Hantzsch synthesis often suffers from significant limitations that have prompted the development of more advanced methods:
-
Harsh Conditions: The reaction typically requires prolonged heating under reflux in organic solvents like ethanol or acetic acid.[4][5]
-
Long Reaction Times: Completion can take several hours, which is inefficient for library synthesis and rapid screening.[1][5]
-
Modest Yields: Yields can be low to moderate, particularly with sterically hindered aldehydes or less reactive β-dicarbonyl compounds.[1][6]
-
Environmental Concerns: The use of large quantities of volatile organic solvents is inconsistent with the principles of green chemistry.[5]
The Guareschi-Thorpe Condensation: A Route to Pyridones
A related classical reaction is the Guareschi-Thorpe condensation, which provides a pathway to substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones).[7] The synthesis involves the condensation of a cyanoacetic ester with a β-ketoester in the presence of ammonia.[8] A modification by Thorpe involves condensing two moles of cyanoacetamide with a carbonyl compound.[9]
The mechanism is analogous to the Hantzsch synthesis, and it serves as a straightforward method for accessing the pyridone core, which is also a valuable scaffold in medicinal chemistry.[9] Recent advancements have focused on using green solvents like water, often with ammonium carbonate acting as both the nitrogen source and a reaction promoter, leading to high yields.[10][11][12]
Modern Methodologies: Enhancing Efficiency and Yield
To overcome the limitations of classical methods, researchers have focused on alternative energy sources and catalysis to drive the synthesis of dihydropyridines under milder, faster, and more sustainable conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to dramatically accelerate the Hantzsch reaction.[4] By using a sealed-vessel microwave synthesizer with temperature control, reaction times can be slashed from many hours to just 10-15 minutes.[13] This rapid, localized heating often leads to cleaner reactions and significantly higher yields compared to conventional refluxing.[13][14] For example, studies have shown that microwave-assisted synthesis can increase yields by 20-40% over both conventional heating and the use of a domestic microwave oven.[13] Yields for a variety of substituted DHPs under optimized microwave conditions frequently range from good to excellent (e.g., 88-95%).[15]
Ultrasound-Assisted Synthesis (Sonochemistry)
The application of ultrasonic irradiation is another highly effective green chemistry approach.[4][14] Ultrasound promotes the reaction through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. A key advantage is that these reactions can often be performed at room temperature and under solvent-free conditions, significantly improving the environmental profile.[16] This method consistently produces high to excellent yields (82-99%) in short reaction times, often without the need for any catalyst.[16]
Catalytic Approaches
The introduction of catalysts has revolutionized the Hantzsch reaction, allowing it to proceed under much milder conditions with improved efficiency.[4]
-
Heterogeneous Catalysts: These are particularly attractive as they can be easily separated from the reaction mixture by filtration and reused, enhancing cost-effectiveness and sustainability.[17][18] Examples include:
-
Fe/ZSM-5: This zeolite-based catalyst has been used under ultrasound irradiation to produce DHPs in 64-86% yields, and it can be recycled for several runs without losing significant activity.[19]
-
Functionalized Carbon Nanotubes (MWCNTs@meglumine): Used with ultrasound, this catalyst affords excellent yields (up to 95%) in just 15 minutes.[6]
-
Polyindole/TiO₂ Nanocatalyst: Enables the reaction under solvent-free conditions at moderate temperatures, providing high yields across a broad range of substrates.[20]
-
-
Homogeneous & Organocatalysts: Lewis acids like Ceric Ammonium Nitrate (CAN) have proven effective for promoting the reaction at room temperature under solvent-free conditions, leading to excellent yields.[4][21] Organocatalysts such as L-proline have also been employed, offering a metal-free alternative.[17]
Performance Comparison: A Data-Driven Overview
To provide a clear, objective comparison, the following table summarizes the performance of different synthetic strategies based on reported experimental data.
| Method | Typical Reaction Time | Typical Yield (%) | Conditions | Advantages | Disadvantages |
| Classical Hantzsch | Several hours (e.g., 12h)[3] | Low to Moderate (e.g., <60%)[1][6] | Reflux in Ethanol/Acetic Acid | Well-established, simple setup | Long reaction time, harsh conditions, low yield, solvent waste[4][5] |
| Microwave-Assisted | 3-20 minutes[3][15][22] | High to Excellent (80-97%)[13][15][22] | Sealed vessel, controlled T/P | Extremely fast, high yields, improved purity | Requires specialized microwave reactor |
| Ultrasound-Assisted | 10-90 minutes[19][23] | High to Excellent (82-99%)[6][16][19] | Room Temp, often solvent-free | Mild conditions, high yields, green | Requires ultrasonic bath/probe |
| Catalytic (Heterogeneous) | 15-120 minutes[6][18] | High to Excellent (85-97%)[6][18][24] | Mild (Room Temp to 60°C) | Catalyst reusability, mild conditions, high yields | Catalyst preparation/cost, potential leaching |
Experimental Protocols and Workflows
Standard Protocol for Classical Hantzsch Synthesis
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol.
-
Reflux the mixture with stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 1,4-dihydropyridine.
Protocol for Ultrasound-Assisted, Catalyst-Free Synthesis[16]
-
In a flask, thoroughly mix the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level is appropriate.
-
Irradiate the mixture with ultrasound at room temperature for the specified time (typically 30-60 minutes), monitoring by TLC.
-
Upon completion, add ethanol to the solidified mixture and stir.
-
Collect the product by vacuum filtration and recrystallize from ethanol.
Generalized Workflow for Method Comparison
For researchers aiming to select the optimal synthesis route, a standardized workflow is essential for a valid comparison.
Conclusion
While the classical Hantzsch synthesis provided the initial entry into the invaluable class of dihydropyridines, its practical limitations have spurred significant innovation. Modern methodologies leveraging alternative energy sources and catalysis offer profound advantages in efficiency, sustainability, and yield.[4]
-
For speed and high-throughput synthesis , microwave-assisted methods are unparalleled, reducing reaction times from hours to minutes with excellent yields.[13][22]
-
For green and mild conditions , ultrasound-assisted synthesis is a superior choice, often eliminating the need for both solvents and catalysts while maintaining high yields.[16]
-
For scalability and sustainability , heterogeneous catalytic methods are highly compelling due to the reusability of the catalyst and mild reaction conditions.[18][19]
The selection of a specific synthetic protocol will ultimately depend on the available laboratory equipment, the desired scale of the reaction, the chemical nature of the substrates, and the overarching goals of the research program, whether they prioritize speed, cost, or environmental impact.
References
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
de la Hoz, A., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(12), 975-985. [Link]
-
Öhberg, L., & Westman, J. (2001). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synlett, 2001(8), 1296-1298. [Link]
-
Cahyana, A. H., et al. (2021). Fe/ZSM-5-Catalyzed-Synthesis of 1,4-Dihydropyridines under Ultrasound Irradiation and Their Antioxidant Activities. Molekul, 16(1), 47-57. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 28(14), 5364. [Link]
-
Hantzsch Dihydropyridine Synthesis Mechanism. (2023, January 18). Organic Chemistry. YouTube. [Link]
-
Kaur, P., et al. (2012). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
-
Bhaskaruni, S. H., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 761891. [Link]
-
Singh, R. K., & Prasad, D. N. (2014). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Pharmaceutical Sciences and Research, 5(10), 4124-4132. [Link]
-
Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Kaur, P., et al. (2012). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. ResearchGate. [Link]
-
Green Synthesis of Hantzsch Dihydropyridines from Biorenewable Furans Derived from Lignocellulosic Biomass. (2023). ResearchGate. [Link]
-
Zeynolabedin, R., et al. (2019). Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. Polycyclic Aromatic Compounds, 41(5), 1045-1058. [Link]
-
Sharma, M., et al. (2023). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Journal of Materials Science and Chemical Engineering, 11(7), 1-13. [Link]
-
Valadi, K., et al. (2022). Ultrasound-assisted synthesis of 1,4-dihydropyridine derivatives by an efficient volcanic-based hybrid nanocomposite. ResearchGate. [Link]
-
Zeynolabedin, R., et al. (2019). Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. ResearchGate. [Link]
-
Deadman, J. J., et al. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 2039-2047. [Link]
-
Al-Ghorbani, M., et al. (2023). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 28(18), 6667. [Link]
-
Sharma, A., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(11), 6331-6356. [Link]
-
Asiri, A. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society, 21(6), 725-731. [Link]
-
Li, Y., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 100(11), 4529-4534. [Link]
-
Wang, S.-X., et al. (2008). The solvent-free synthesis of 1,4-dihydropyridines under ultrasound irradiation without catalyst. Ultrasonics Sonochemistry, 15(5), 677-680. [Link]
-
Al-Awadi, N. A. (2017). Icilio Guareschi and his amazing “1897 reaction”. Journal of Chemical Education, 94(11), 1774-1777. [Link]
-
Effect of different catalyst on the yield of 1,4-dihydropyridine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved January 11, 2026, from [Link]
-
Morales, J. (Ed.). (2016). New Research on Dihydropyridines. Nova Science Publishers. [Link]
-
Mohammadi, A., et al. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry, 2(4), 282-293. [Link]
-
Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25304-25310. [Link]
-
The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Shahbazi Mojarrad, J., et al. (2013). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 12(Suppl), 195-203. [Link]
-
Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Guareschi–Thorpe reaction in water using ammonium carbonate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved January 11, 2026, from [Link]
-
Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25304-25310. [Link]
-
Naito, K., et al. (1998). Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. Journal of Medicinal Chemistry, 41(10), 1747-1759. [Link]
-
Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023). RSC Advances, 13(50), 35059-35072. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 19. ukm.my [ukm.my]
- 20. One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method [scirp.org]
- 21. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. jsynthchem.com [jsynthchem.com]
A Comparative Guide to the Biological Activity of Tert-Butyl 4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological processes is of paramount importance. The dihydropyridine core, a privileged structure in drug discovery, has long been recognized for its therapeutic potential, most notably as calcium channel blockers.[1] This guide delves into the burgeoning field of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivatives, a class of compounds demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these derivatives against established alternatives, supported by experimental data and detailed methodologies. Our focus is to provide not just a list of findings, but a causal understanding behind experimental choices and a framework for future research and development.
The Versatile Scaffold: this compound
The this compound core is a versatile synthetic intermediate, lending itself to a variety of chemical modifications.[1] The presence of multiple functional groups—a ketone, a protected amine, and a reactive double bond—provides chemists with numerous handles for structural diversification, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.
Comparative Analysis of Biological Activities
This guide will focus on three key areas of biological activity where this compound derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
Several studies have highlighted the potential of dihydropyridine derivatives as anticancer agents, with mechanisms of action including the induction of apoptosis and cell cycle arrest.[1]
Featured Derivatives vs. Standard Anticancer Agents
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Dihydropyridine Derivative 1 | Breast Cancer (MCF-7) | 20 | [1] |
| Doxorubicin (Standard) | Breast Cancer (MCF-7) | 1-3 | [2] |
| Cisplatin (Standard) | Cervical Cancer (HeLa) | Varies | [3] |
Note: Direct comparative studies of a series of this compound derivatives are limited. The data presented here is a compilation from various sources and should be interpreted with caution.
The observed anticancer activity of these derivatives warrants further investigation into their structure-activity relationships (SAR). Key areas for modification include the substitution pattern on the dihydropyridine ring and the nature of the protecting group on the nitrogen atom.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for the synthesis and evaluation of the anticancer activity of novel dihydropyridine derivatives.
Caption: Workflow for Synthesis and Anticancer Evaluation.
Antimicrobial Activity
The emergence of antibiotic-resistant strains of bacteria necessitates the development of new antimicrobial agents. Dihydropyridine derivatives have demonstrated promising activity against a range of bacterial pathogens.
Featured Derivatives vs. Standard Antibiotics
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Dihydropyridine Derivative 33 | Staphylococcus aureus | 25 | [4][5][6] |
| Dihydropyridine Derivative 33 | Escherichia coli | 100 | [4][5][6] |
| Vancomycin (Standard) | Staphylococcus aureus | Varies | |
| Ciprofloxacin (Standard) | Escherichia coli | Varies |
The antimicrobial activity of these compounds is influenced by their lipophilicity and the nature of substituents on the dihydropyridine ring.[4][5][6]
Experimental Workflow for Antimicrobial Activity Screening
The following diagram illustrates the process of evaluating the antimicrobial efficacy of newly synthesized compounds.
Caption: Workflow for Antimicrobial Activity Evaluation.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Dihydropyridine derivatives have been investigated for their anti-inflammatory properties, with some showing potent activity.[7][8]
Featured Derivatives vs. Standard Anti-inflammatory Drugs
| Compound/Drug | Assay | % Inhibition | Reference |
| Dihydropyridine Derivatives | Carrageenan-induced paw edema | Moderate Activity | [8] |
| Diclofenac (Standard) | Protein Denaturation | Varies | [9] |
| Ibuprofen (Standard) | Carrageenan-induced paw edema | Significant Activity |
Note: Quantitative comparative data for a series of this compound derivatives is limited. The information provided is based on general dihydropyridine derivatives.
The anti-inflammatory effects of these compounds are thought to be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines.[7]
Experimental Workflow for Anti-inflammatory Activity Screening
The diagram below outlines a common in vitro method for assessing anti-inflammatory potential.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Experimental Protocols
For the integrity and reproducibility of research, detailed experimental protocols are essential.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12][13]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3][14][15][16][17]
Protocol 3: In Vitro Anti-inflammatory Activity by Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[9][18][19][20][21]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Heating: Heat the mixture at 70°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance of the samples at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[20]
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class. However, to fully realize this potential, further research is needed.
Future studies should focus on:
-
Systematic SAR studies: The synthesis and evaluation of a focused library of derivatives to elucidate clear structure-activity relationships for each biological target.
-
Mechanism of action studies: In-depth investigations to understand the molecular targets and pathways through which these compounds exert their effects.
-
In vivo efficacy and safety studies: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy and safety profiles.
This guide provides a foundational understanding of the biological activities of this compound derivatives. By leveraging the provided comparative data and experimental protocols, researchers can accelerate the discovery and development of novel and effective therapeutic agents based on this versatile scaffold.
References
-
Good standard anti-cancer drugs for experiments with new investigational anti-cancer drug in MCF-7, HeLa, IMR-32, HT-29 and HL-60 cell lines? | ResearchGate. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
MTT Cell Assay Protocol. [Link]
-
The minimum inhibitory concentration of antibiotics | BMG LABTECH. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC - NIH. [Link]
-
(PDF) Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - MDPI. [Link]
-
Minimal Inhibitory Concentration (MIC) - Protocols.io. [Link]
-
Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation - Pharmacy Education. [Link]
-
Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. [Link]
-
Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation - JCDR. [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 1,4-Dihydropyridine Trimer Derivatives | Asian Journal of Chemistry. [Link]
-
Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine Derivatives - ResearchGate. [Link]
-
Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay - International Journal of Pharmaceutical Sciences. [Link]
-
In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity - Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
-
Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies - PubMed Central. [Link]
-
Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed. [Link]
-
Synthesis and anti-inflammatory activity of 1-4-dihydropyridines - ResearchGate. [Link]
-
In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. innpharmacotherapy.com [innpharmacotherapy.com]
- 21. cetjournal.it [cetjournal.it]
A Spectroscopic Journey: Characterizing the Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Introduction
In the landscape of medicinal chemistry, dihydropyridinone derivatives are crucial scaffolds for developing novel therapeutics, notably in areas like oncology for their antiandrogen activity.[1] The synthesis of these complex molecules requires rigorous analytical oversight to ensure the identity and purity of intermediates and the final product. Among these, tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate stands out as a versatile synthetic intermediate.[1]
This guide provides an in-depth spectroscopic comparison of this compound with its key precursors. By tracing the synthetic pathway from simple starting materials, we will dissect the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This step-by-step analysis serves as a practical reference for researchers, offering insights into the causality of spectral changes and validating the chemical transformations involved.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of our target compound is a multi-step process that methodically builds molecular complexity. Each step introduces specific functional groups and structural changes that are readily identified by spectroscopic methods. The chosen pathway begins with 4-hydroxypiperidine and proceeds through Boc protection and oxidation to form the key piperidone intermediate, which is then converted to the final dihydropyridinone product.
Caption: Synthetic route to the target compound.
Part 1: Boc Protection of 4-Hydroxypiperidine
The first step involves protecting the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is a standard and crucial step in many synthetic sequences to prevent the nitrogen from participating in undesired side reactions.[2] The reaction is typically carried out using di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a mild base.[3]
Spectroscopic Comparison: 4-Hydroxypiperidine vs. N-Boc-4-hydroxypiperidine
The addition of the bulky, electron-withdrawing Boc group introduces significant and easily identifiable spectroscopic changes.
-
¹H NMR: The most dramatic change is the appearance of a large singlet at approximately 1.47 ppm.[4] This signal, integrating to nine protons, is the hallmark of the magnetically equivalent methyl protons of the tert-butyl group. The protons on the piperidine ring also experience a shift in their chemical environment due to the electronic changes at the nitrogen atom.
-
¹³C NMR: A new carbonyl carbon signal from the carbamate group appears around 155 ppm. Additionally, two new signals corresponding to the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28.5 ppm) are observed.
-
IR Spectroscopy: The spectrum of 4-hydroxypiperidine shows characteristic N-H stretching vibrations. Upon Boc protection, this N-H band disappears and is replaced by a strong C=O stretching absorption from the carbamate group, typically found around 1670-1700 cm⁻¹. The broad O-H stretch remains in the 3200-3600 cm⁻¹ region for N-Boc-4-hydroxypiperidine.[5]
-
Mass Spectrometry: The molecular weight increases from 101.15 g/mol for 4-hydroxypiperidine to 201.26 g/mol for the Boc-protected product, a difference of 100.11 g/mol , corresponding to the addition of a C₅H₈O₂ fragment.[6][7]
Part 2: Oxidation to N-Boc-4-oxopiperidine
The second step is the oxidation of the secondary alcohol in N-Boc-4-hydroxypiperidine to a ketone. This transformation is fundamental for constructing the 4-oxo functionality of the final product. Reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are commonly employed for this purpose due to their mildness and high efficiency.[2]
Spectroscopic Comparison: N-Boc-4-hydroxypiperidine vs. N-Boc-4-oxopiperidine
This oxidation is clearly monitored by observing the disappearance of alcohol-related signals and the appearance of ketone-related signals.
-
¹H NMR: The proton on the carbon bearing the hydroxyl group (C4-H), which appears as a multiplet around 3.8 ppm in the starting material, disappears completely. The adjacent methylene protons (at C3 and C5) become deshielded and typically shift downfield, appearing as a triplet around 2.45 ppm.
-
¹³C NMR: The signal for the carbon attached to the hydroxyl group (C4), which resonates around 67 ppm in the alcohol, shifts significantly downfield into the characteristic ketone region, appearing at approximately 208 ppm. This dramatic downfield shift is caused by the strong deshielding effect of the carbonyl oxygen.
-
IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretching band from 3200-3600 cm⁻¹. Simultaneously, a new, strong C=O stretching absorption for the ketone appears, typically around 1720-1740 cm⁻¹. This is distinct from the carbamate C=O stretch, and often both carbonyl stretches are visible in the product spectrum.
-
Mass Spectrometry: The molecular ion peak will decrease by two mass units, reflecting the loss of two hydrogen atoms during the oxidation (from 201.26 g/mol to 199.24 g/mol ).
Part 3: Formation of the Dihydropyridinone Ring
The final transformation involves the introduction of a double bond into the piperidone ring to form the α,β-unsaturated ketone system of this compound. This can be achieved through various methods, such as palladium-catalyzed dehydrogenation.[1] This step is critical as it establishes the core structure of the target molecule.
Spectroscopic Comparison: N-Boc-4-oxopiperidine vs. This compound
The creation of the C=C double bond in conjugation with the ketone fundamentally alters the electronic structure and, consequently, the spectroscopic signature.
-
¹H NMR: The saturated piperidine ring protons are replaced by signals characteristic of vinylic protons. A distinct singlet or doublet appears around 5.6 ppm, corresponding to the proton on the double bond.[1] The methylene protons adjacent to the nitrogen and the double bond also show characteristic shifts, often appearing as triplets around 4.19 ppm and 2.58 ppm, respectively.[1]
-
¹³C NMR: The signals for the sp³ carbons of the piperidine ring are replaced by sp² carbon signals in the vinylic region (typically 100-150 ppm). The ketone carbonyl carbon signal shifts upfield from ~208 ppm to ~195 ppm due to the effect of conjugation with the newly formed double bond.[1]
-
IR Spectroscopy: The ketone C=O stretching frequency shifts to a lower wavenumber (typically 1650-1680 cm⁻¹) due to conjugation with the C=C double bond. A new, medium-intensity C=C stretching absorption also appears around 1600-1650 cm⁻¹.
-
Mass Spectrometry: The molecular weight decreases by another two mass units due to the loss of two more hydrogen atoms, resulting in a final molecular weight of 197.23 g/mol .[1][8]
Data Summary Tables
¹H NMR Data (Chemical Shifts in ppm)
| Compound | Key Protons |
| 4-Hydroxypiperidine | ~3.6 (m, 1H, CHOH), ~3.0 & ~2.6 (m, 4H, CH₂N), ~1.8 & ~1.4 (m, 4H, CH₂CH₂) |
| N-Boc-4-hydroxypiperidine | ~3.7 (m, 1H, CHOH), ~3.9 & ~3.0 (m, 4H, CH₂N), ~1.8 & ~1.4 (m, 4H, CH₂CH₂), 1.47 (s, 9H, t-Bu) [4] |
| N-Boc-4-oxopiperidine | ~3.73 (t, 4H, CH₂N), ~2.45 (t, 4H, CH₂CO), 1.50 (s, 9H, t-Bu) |
| Target Compound | 5.59 (s, 1H, C=CH) , 4.19 (t, 2H, NCH₂), 2.58 (t, 2H, CH₂C=C), 1.05 (s, 9H, t-Bu) [1] |
¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Key Carbons |
| 4-Hydroxypiperidine | ~67.5 (CHOH), ~46.0 (CH₂N), ~34.5 (CH₂CHOH) |
| N-Boc-4-hydroxypiperidine | 154.9 (C=O, Boc) , 79.5 (C(CH₃)₃) , ~67.0 (CHOH), ~42.0 (CH₂N), ~34.0 (CH₂CHOH), 28.5 (C(CH₃)₃) |
| N-Boc-4-oxopiperidine | ~208.6 (C=O, ketone) , 154.8 (C=O, Boc) , 80.5 (C(CH₃)₃) , ~45.9 (CH₂N), ~41.1 (CH₂CO), 28.5 (C(CH₃)₃) |
| Target Compound | 194.9 (C=O, ketone) , 157.7 (C=O, Boc) , ~152 & ~110 (C=C) , ~81.0 (C(CH₃)₃) , ~43 & ~37 (CH₂), 27.3 (C(CH₃)₃) [1] |
Key IR Absorptions (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch (Ketone) | C=O Stretch (Boc) | C=C Stretch |
| 4-Hydroxypiperidine | 3100-3400 (broad) | 3250-3350 | - | - | - |
| N-Boc-4-hydroxypiperidine | 3200-3600 (broad) | - | - | ~1685 | - |
| N-Boc-4-oxopiperidine | - | - | ~1724 | ~1674[9] | - |
| Target Compound | - | - | ~1660 (conjugated) | ~1700 | ~1620 |
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral width to cover 0-220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly onto the ATR crystal. For oils, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies and compare them to standard correlation tables.
General Procedure for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for these types of molecules, typically yielding the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and any characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Conclusion
The journey from 4-hydroxypiperidine to this compound is a story told vividly through spectroscopy. Each synthetic step imparts a unique and predictable signature upon the molecule. The introduction of the Boc group is marked by its nine-proton singlet in ¹H NMR and a strong carbamate carbonyl stretch in the IR. The subsequent oxidation is unequivocally confirmed by the disappearance of the O-H group signals and the appearance of a ketone carbonyl. Finally, the formation of the conjugated dihydropyridinone system is characterized by the emergence of vinylic proton signals and a downfield shift of the conjugated carbonyls in both ¹³C NMR and IR spectra. This guide demonstrates that a systematic, multi-technique spectroscopic analysis is not merely a characterization tool but a powerful system for validating each step of a synthetic pathway, ensuring the integrity of the final product.
References
-
Molecules. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
PubChem. tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. [Link]
-
The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film.... [Link]
-
SciSpace. Synthesis method of N-Boc-4-hydroxypiperidine (2018). [Link]
-
SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]
-
NIST. 4-Hydroxypiperidine. [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
NIST. 4-Hydroxypiperidine Mass Spectrum. [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. [Link]
-
PubChem. This compound. [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Pharmaffiliates. CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine. [Link]
-
ChemSrc. tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate. [Link]
-
ChemSrc. N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
SpectraBase. 1-Boc-4-hydroxypiperidine - Optional[ATR-IR] - Spectrum. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 5. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-羟基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Versatile Building Block for Modern Medicinal Chemistry
Welcome to a comprehensive technical guide on the efficacy and application of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate , a pivotal building block in contemporary drug discovery. This document provides an in-depth comparison with its saturated analog, N-Boc-4-piperidone, supported by experimental data and protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Value of the Dihydropyridinone Core
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard strategy, rendering the amine non-basic and non-nucleophilic, thereby directing reactivity to other positions on the ring.
While the fully saturated N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) is a workhorse for generating 4-substituted piperidines via reactions like reductive amination and ketone reduction[2][3], its unsaturated counterpart, This compound (also known as 1-Boc-2,3-dihydropyridin-4(1H)-one), offers an expanded synthetic toolkit.[4] The presence of an α,β-unsaturated ketone (enone) system within the dihydropyridinone core introduces unique points of reactivity, enabling a broader range of molecular architectures.
This guide will dissect the key advantages of this building block, compare its reactivity profile against N-Boc-4-piperidone, and provide actionable experimental protocols for its effective use.
Caption: Comparison of reactive sites between the title compound and N-Boc-4-piperidone.
Comparative Reactivity Analysis: Dihydropyridinone vs. Piperidone
The primary distinction in the synthetic utility of these two building blocks stems from the enone moiety in this compound. This functionality opens avenues for reactions that are inaccessible to the saturated N-Boc-4-piperidone.
Reduction Reactions: Selectivity is Key
Reduction of the 4-oxo group is a common transformation for both building blocks, leading to valuable 4-hydroxypiperidine derivatives. However, the choice of reducing agent is critical for the unsaturated analog.
-
Catalytic Hydrogenation: This method, while highly efficient for reducing N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine (>95% yield with Pd/C), will typically reduce both the ketone and the alkene in the dihydropyridinone, leading directly to the saturated alcohol.[3][5] This can be an efficient route to the saturated product if desired, but it bypasses the unique reactivity of the alkene.
-
Chemoselective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) can selectively reduce the ketone in the presence of the alkene, preserving the double bond for subsequent functionalization. This provides access to allylic alcohol intermediates, which are themselves versatile synthetic handles.
Table 1: Comparison of Reduction Methodologies
| Starting Material | Method | Catalyst/Reagent | Product | Typical Yield | Selectivity Issue | Reference |
| N-Boc-4-piperidone | Catalytic Hydrogenation | 5% Pd/C, H₂ | N-Boc-4-hydroxypiperidine | 96% | N/A | [3] |
| N-Boc-4-piperidone | Hydride Reduction | NaBH₄ | N-Boc-4-hydroxypiperidine | 90% | N/A | [3] |
| This compound | Catalytic Hydrogenation | PtO₂, H₂ | N-Boc-4-hydroxypiperidine | High | Reduces both ketone and alkene | [6] |
| This compound | Hydride Reduction | NaBH₄ | tert-Butyl 4-hydroxy-3,4-dihydropyridine-1(2H)-carboxylate | Good-High | Selective for ketone, preserves alkene | [7] |
Carbonyl Additions and Conjugate Additions
This is where the dihydropyridinone building block truly distinguishes itself. While N-Boc-4-piperidone undergoes standard 1,2-additions to the carbonyl with organometallic reagents (e.g., Grignard, organolithium), the enone system of the dihydropyridinone allows for both 1,2-addition and 1,4-conjugate (Michael) addition.
The ability to perform conjugate additions with nucleophiles like organocuprates, thiols, or amines allows for the introduction of substituents at the C5 position, leading to highly functionalized piperidine derivatives after subsequent reduction of the enolate and/or ketone. This pathway is a powerful tool for scaffold diversification.
Caption: Competing nucleophilic addition pathways for the dihydropyridinone building block.
Synthesis of Biologically Active Scaffolds
The true measure of a building block's efficacy is its successful application in the synthesis of complex, biologically relevant molecules. Both N-Boc-4-piperidone and its unsaturated analog are instrumental in this regard.
Kinase Inhibitors
The 4-aminopiperidine scaffold is a common feature in many small-molecule kinase inhibitors, where it often serves as a solvent-exposed linker to improve pharmacokinetic properties.[8][9] The synthesis of these motifs typically relies on the reductive amination of N-Boc-4-piperidone. The use of this compound allows for the synthesis of analogs containing an alkene, which can be used as a handle for further derivatization or to introduce conformational constraints.
Fentanyl and Analogs
N-Boc-4-piperidone is a well-documented and regulated precursor in the synthesis of fentanyl.[10][11][12] The key step is a reductive amination with aniline to form tert-butyl 4-(phenylamino)piperidine-1-carboxylate, which is then elaborated to the final product.[10] While not as commonly cited, the dihydropyridinone analog could theoretically be used to produce unsaturated fentanyl analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are provided as examples of key transformations. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Selective Reduction of this compound
This protocol describes the chemoselective reduction of the ketone to an allylic alcohol, adapted from methodologies described in the literature.[7]
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous MeOH in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor for completion by TLC (typically 1-2 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Partition the aqueous residue between DCM and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude tert-butyl 4-hydroxy-3,4-dihydropyridine-1(2H)-carboxylate.
-
Purify the product by flash column chromatography on silica gel as needed.
-
Protocol 2: Reductive Amination of N-Boc-4-piperidone (Comparative Standard)
This protocol is a standard procedure for synthesizing 4-aminopiperidine derivatives, a key step in the synthesis of fentanyl and numerous other APIs.[10]
-
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (1.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 2M NaOH
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-Boc-4-piperidone, aniline, and acetic acid in DCM, add STAB portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC for the disappearance of the starting ketone.
-
Upon completion, dilute the reaction with aqueous 2M NaOH and stir vigorously for 1 hour.[10]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic extracts, dry with Na₂SO₄, filter, and evaporate the volatiles under reduced pressure to provide the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
-
The product can be purified by flash chromatography or used crude in the next step.
-
Caption: Workflow for the reductive amination of N-Boc-4-piperidone.
Conclusion and Future Outlook
This compound is a highly valuable and, in some respects, underutilized building block in synthetic chemistry. While its saturated counterpart, N-Boc-4-piperidone, remains the go-to reagent for direct access to simple 4-substituted piperidines, the dihydropyridinone offers a superior platform for complex scaffold diversification.
Key Advantages:
-
Expanded Reactivity: The enone system enables conjugate additions, providing access to C5-substituted piperidines.
-
Access to Allylic Alcohols: Chemoselective reduction yields versatile allylic alcohol intermediates.
-
Platform for Diversity: The preserved alkene serves as a handle for a wide array of subsequent transformations (e.g., dihydroxylation, epoxidation, cross-coupling).
For research teams aiming to move beyond established chemical space and develop novel molecular architectures, this compound represents a more strategic starting point than its saturated analog. Its ability to generate a wider array of derivatives from a common core makes it an exceptionally efficient tool for building and exploring diverse chemical libraries in the quest for next-generation therapeutics.
References
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - NIH . [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate . [Link]
-
Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C . [Link]
- CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google P
-
Piperidine Synthesis - DTIC . [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate - Atlantis Press . [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications . [Link]
-
Metabolically Stable tert-Butyl Replacement - PMC - NIH . [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate | Atlantis Press . [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC . [Link]
-
This compound - PubChem . [Link]
-
(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst - ResearchGate . [Link]
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery . [Link]
-
Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane | Request PDF - ResearchGate . [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central . [Link]
-
Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs on - Unodc . [Link]
-
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed . [Link]
-
18.3 Catalytic Hydrogenation and the Birch Reduction - YouTube . [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. caymanchem.com [caymanchem.com]
- 12. unodc.org [unodc.org]
A Comparative Guide to the Reactivity of Dihydropyridinones and Tetrahydropyridines for the Synthetic Chemist
Introduction
Within the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug discovery. Among these, dihydropyridinones and tetrahydropyridines represent two classes of immense synthetic and pharmacological importance. Dihydropyridinones are key structural motifs in various bioactive compounds, while tetrahydropyridines are present in numerous natural alkaloids and clinically relevant molecules.[1][2][3][4][5][6] Their structural similarities often lead researchers to consider them in similar contexts, yet their electronic properties and, consequently, their chemical reactivities, are profoundly different.
This guide provides an in-depth, objective comparison of the reactivity of these two scaffolds. By understanding the causality behind their distinct chemical behaviors—grounded in fundamental electronic principles—researchers can make more strategic decisions in reaction design, library synthesis, and the development of novel therapeutics. We will dissect their performance in key chemical transformations, supported by experimental data and detailed protocols, to provide a practical framework for their application in the laboratory.
Part 1: Structural and Electronic Divergence: The Root of Reactivity Differences
The divergent reactivity of dihydropyridinones and tetrahydropyridines stems directly from their core electronic architecture.
-
Dihydropyridinones : This scaffold is characterized by an α,β-unsaturated carbonyl system integrated into the heterocyclic ring. This feature renders the C=C double bond electron-deficient due to the powerful electron-withdrawing effect of the adjacent carbonyl group. This "enone-like" character is the primary determinant of its reactivity, predisposing it to nucleophilic attack.
-
Tetrahydropyridines : These are partially saturated heterocycles that, depending on the isomer, contain an enamine (e.g., 1,4,5,6-tetrahydropyridine) or an allylic amine (e.g., 1,2,3,6-tetrahydropyridine) moiety.[4] The lone pair of electrons on the nitrogen atom can effectively donate into the π-system, making the C=C double bond electron-rich. This electron-donating character defines its reactivity, making it susceptible to electrophilic attack and oxidation.
Caption: Core structures highlighting the key electronic differences.
Part 2: A Head-to-Head Comparison of Chemical Reactivity
The fundamental electronic differences outlined above manifest in starkly contrasting behaviors in common synthetic transformations.
Oxidation: A Tale of Two Susceptibilities
The most dramatic difference between these scaffolds is their response to oxidizing agents.
-
Tetrahydropyridines: Highly Prone to Oxidation The electron-rich nature of tetrahydropyridines makes them exceptionally susceptible to oxidation.[7][8] This reactivity is famously exemplified by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is bioactivated in the brain by monoamine oxidase B (MAO-B) to the toxic pyridinium species MPP+.[4][7][9][10] In the lab, this transformation is readily mimicked by a variety of mild to strong oxidizing agents, such as manganese dioxide (MnO₂), DDQ, or even air, to yield the corresponding dihydropyridinium or fully aromatized pyridinium salts. The driving force is the formation of a stable, aromatic pyridinium ring.
-
Dihydropyridinones: Generally Resistant to Oxidation In sharp contrast, the electron-deficient dihydropyridinone ring is deactivated towards oxidation. The electron-withdrawing carbonyl group makes the removal of electrons or a hydride ion significantly more difficult. While not impossible, aromatization to the corresponding pyridinone requires harsher conditions or specialized reagents compared to tetrahydropyridines. This stability is a significant advantage when other parts of the molecule need to be manipulated without affecting the core heterocycle.
Caption: Comparative oxidation pathways.
Table 1: Comparative Oxidation Data
| Substrate Class | Reagent | Conditions | Product Type | Typical Yield | Reference |
|---|---|---|---|---|---|
| Tetrahydropyridine | MnO₂ | CH₂Cl₂, rt, 2-12 h | Pyridinium Salt | Good to Excellent | [7] |
| Tetrahydropyridine | Monoamine Oxidase B | Physiological | Dihydropyridinium | N/A (Bioactivation) | [9][10] |
| Dihydropyridinone | MnO₂ | CH₂Cl₂, rt, 24 h | No Reaction / Trace | < 5% | (General Knowledge) |
| 1,4-Dihydropyridine * | HNO₃ or FeCl₃ | Reflux | Pyridine | Good |[11] |
*Note: Data for 1,4-Dihydropyridines (Hantzsch esters) is included for context, as they readily aromatize; however, dihydropyridinones are significantly less reactive.
Reduction: Divergent Pathways to Saturated Scaffolds
Reduction reactions further highlight the distinct functionalities of the two heterocycles.
-
Dihydropyridinones: Multiple Reducible Sites The enone moiety of dihydropyridinones offers multiple pathways for reduction.
-
Catalytic Hydrogenation (C=C Reduction): Standard conditions (e.g., H₂, Pd/C) will preferentially reduce the activated double bond to yield a saturated piperidinone.
-
Conjugate Reduction (1,4-Addition): Hydride reagents, particularly when used with additives like CeCl₃ (Luche reduction), can selectively deliver a hydride to the β-position to give the saturated ketone.
-
Carbonyl Reduction (C=O Reduction): Stronger reducing agents like LiAlH₄ can reduce the carbonyl to an alcohol, often with concurrent reduction of the double bond.
-
-
Tetrahydropyridines: Straightforward Alkene Reduction For tetrahydropyridines, the primary site of reduction is the isolated C=C double bond. Catalytic hydrogenation using catalysts like Pd/C or PtO₂ is a highly efficient and common method to produce the fully saturated piperidine ring.[12][13][14] This reaction is generally clean and high-yielding, forming the basis for many synthetic routes to substituted piperidines.[15][16]
Caption: Multiple reduction pathways for dihydropyridinones vs. one for tetrahydropyridines.
Table 2: Comparative Reduction Data
| Substrate Class | Reagent | Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Dihydropyridinone | H₂, Pd/C | MeOH, rt, 1 atm | Piperidinone | C=C reduction | (General Knowledge) |
| Dihydropyridinone | NaBH₄, CeCl₃ | MeOH, 0 °C | Piperidinone | 1,4-Addition | (General Knowledge) |
| Tetrahydropyridine | H₂, Rh₂O₃ | TFE, 40 bar H₂ | Piperidine | High Yield | [13] |
| Tetrahydropyridine | HCOOH-Et₃N, [Cp*RhCl₂]₂ | 40 °C | Piperidine | Transfer Hydrogenation |[12] |
Cycloaddition Reactions: Complementary Reactivity
The opposing electronic natures of the two scaffolds make them ideal, complementary partners in cycloaddition reactions, particularly the Diels-Alder reaction.
-
Dihydropyridinones as Dienophiles: The electron-poor double bond of a dihydropyridinone is an excellent dienophile for normal-electron-demand Diels-Alder reactions. It will readily react with electron-rich dienes to form complex, bridged, or fused polycyclic systems.
-
Tetrahydropyridines as Dienes: Conversely, the electron-rich enamine-like double bond of a tetrahydropyridine can act as the diene component in inverse-electron-demand Diels-Alder reactions.[17] They react efficiently with electron-poor dienophiles, such as tetrazines, a reaction that has found application in bioorthogonal chemistry.[18]
This complementary reactivity is a powerful tool for synthetic chemists. The choice between a dihydropyridinone and a tetrahydropyridine allows for the construction of complex architectures by simply tuning the electronic demands of the cycloaddition partner.
Part 3: Experimental Protocols and Data
To provide a tangible demonstration of these principles, the following self-validating protocols describe a comparative oxidation experiment.
Protocol 1: Oxidation of a 1,2,3,6-Tetrahydropyridine
Objective: To demonstrate the facile oxidation of an electron-rich tetrahydropyridine to its corresponding pyridinium salt using manganese dioxide.
Materials:
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP analog, 1.0 equiv)
-
Activated Manganese Dioxide (MnO₂, 10 equiv by weight)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a stirred solution of the tetrahydropyridine (e.g., 100 mg, 0.57 mmol) in anhydrous DCM (10 mL) at room temperature, add activated MnO₂ (1.0 g, ~11.5 mmol) in one portion.
-
Seal the flask and stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material spot and the appearance of a more polar, UV-active spot for the pyridinium product.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pyridinium product.
-
Self-Validation: The product can be characterized by ¹H NMR, observing the downfield shift of aromatic and vinyl protons and the disappearance of aliphatic signals characteristic of the tetrahydropyridine ring. A significant change in polarity on TLC provides initial validation.
Protocol 2: Attempted Oxidation of a Dihydropyridinone
Objective: To demonstrate the comparative stability and resistance to oxidation of an electron-poor dihydropyridinone under identical conditions.
Materials:
-
A representative dihydropyridinone (e.g., 1,4-diphenyl-3,5-diacetyl-1,2-dihydropyridin-2-one, 1.0 equiv)
-
Activated Manganese Dioxide (MnO₂, 10 equiv by weight)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a stirred solution of the dihydropyridinone (e.g., 100 mg, 0.27 mmol) in anhydrous DCM (10 mL) at room temperature, add activated MnO₂ (1.0 g, ~11.5 mmol).
-
Seal the flask and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC at intervals (e.g., 2h, 6h, 24h) against a co-spotted lane of the starting material.
-
Self-Validation: After 24 hours, no significant formation of a new, more polar product is expected. The vast majority of the starting material should remain unreacted.
-
Workup can be performed as in Protocol 1 to recover the starting material, confirming its inertness under these conditions.
Conclusion
The reactivities of dihydropyridinones and tetrahydropyridines are not interchangeable; they are fundamentally complementary. The electron-poor nature of the dihydropyridinone scaffold makes it a stable enone-like structure, ideal as a Michael acceptor or dienophile, and generally resistant to oxidation. In contrast, the electron-rich tetrahydropyridine scaffold behaves as a reactive enamine or allylic amine, rendering it highly susceptible to oxidation and an excellent partner in inverse-demand cycloadditions.
For the drug development professional and the synthetic chemist, a clear understanding of this electronic dichotomy is paramount. It informs the strategic selection of scaffolds, predicts potential metabolic liabilities (e.g., oxidative activation of tetrahydropyridines), and unlocks a broader range of synthetic transformations to build molecular complexity. By leveraging these distinct reactivity profiles, researchers are better equipped to design efficient syntheses and develop robust, novel chemical entities.
References
- Parveen, H., Alsharif, M. A., Alahmdi, M. I., Alatawi, O. M., Albalawi, M. O., Mukhtar, S., & Waheed, M. (n.d.). Iron-Catalyzed One-Pot Four-Component Synthesis of Dihydropyridinones from Benzyl Alcohols and Ketones. Synthesis.
- (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central.
- (n.d.). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing.
-
(n.d.). Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
- Parveen, H., et al. (2025). Iron-Catalyzed One-Pot Four-Component Synthesis of Dihydropyridinones from Benzyl Alcohols and Ketones. Synthesis.
-
(2007). Synthesis of (R)-dihydropyridones as key intermediates for an efficient access to piperidine alkaloids. PubMed. Available from: [Link]
- (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
-
(2007). Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. PMC - NIH. Available from: [Link]
-
(2015). Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis. PMC - NIH. Available from: [Link]
-
(n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH. Available from: [Link]
-
(n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]
-
(n.d.). Three-component synthesis of tetrahydropyridine derivative via ring.... ResearchGate. Available from: [Link]
-
(2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. NIH. Available from: [Link]
-
(n.d.). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. NIH. Available from: [Link]
-
(n.d.). 1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal. Available from: [Link]
-
(2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool. Available from: [Link]
-
(n.d.). Catalytic reduction of pyridines. ResearchGate. Available from: [Link]
-
(2021). Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade. ACS Publications. Available from: [Link]
-
(1993). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. PubMed. Available from: [Link]
-
(2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PubMed. Available from: [Link]
-
(2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available from: [Link]
-
(1989). Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products. PubMed. Available from: [Link]
-
(n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available from: [Link]
-
(2009). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Available from: [Link]
-
(2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available from: [Link]
-
(n.d.). Cycloaddition/ Diels-Alder Approaches. Wordpress. Available from: [Link]
-
(2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available from: [Link]
-
(2018). Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks. Available from: [Link]
-
(n.d.). Tetrahydropyridine as charge transfer mediator in indirect oxidation of 1,4-dihydropyridine 7. ResearchGate. Available from: [Link]
- (n.d.). 1,4,5,6-Tetrahydropyridines from Catalytic Reduction of Nicotinoyl Derivatives and Their Ring Opening with Hydrazine.
-
(2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]
-
(n.d.). A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. RSC Publishing. Available from: [Link]
-
(n.d.). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry. Available from: [Link]
-
(2005). The chemistry and pharmacology of tetrahydropyridines. PubMed - NIH. Available from: [Link]
-
(2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. PMC. Available from: [Link]
-
(2018). Reaction of O2 with α-Aminoalkyl Radicals Derived from Tetrahydropyridines. The Journal of Physical Chemistry A. Available from: [Link]
-
(2023). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available from: [Link]
-
(2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. Available from: [Link]
-
(n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available from: [Link]
-
(2009). Progress in the Studies of Oxidation of Dihydropyridines and Their Analogues. ResearchGate. Available from: [Link]
-
(2011). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. PMC - NIH. Available from: [Link]
-
(2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available from: [Link]
- (n.d.). The [3+2]Cycloaddition Reaction.
Sources
- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 18. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteres of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Medicinal Chemist's Compass
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The scaffold of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate represents a privileged starting point in medicinal chemistry, notably as a versatile intermediate for compounds targeting a range of biological entities, including the androgen receptor.[1] This guide provides an in-depth, comparative analysis of bioisosteric replacements for this scaffold, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will dissect the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower your lead optimization campaigns.
The Rationale for Bioisosteric Modification
Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with similar biological activity, is a cornerstone of medicinal chemistry.[2] The objective is to fine-tune the physicochemical and pharmacological properties of a lead molecule to enhance efficacy, improve safety, and optimize its pharmacokinetic profile. For our core molecule, this compound, we will explore bioisosteric replacements for two key pharmacophoric elements: the bulky, lipophilic tert-butyl group and the electron-rich 4-oxo-3,4-dihydropyridine core.
Part 1: Taming the Bulk: Bioisosteres of the tert-Butyl Group
The tert-butyl group, while often contributing to potent biological activity through steric interactions, can introduce metabolic liabilities and increase lipophilicity, potentially leading to poor solubility and off-target effects.[3] The strategic replacement of this moiety with a suitable bioisostere can mitigate these issues while preserving or even enhancing target engagement.
A comparative analysis of common tert-butyl bioisosteres reveals a spectrum of physicochemical properties that can be harnessed to optimize a lead compound.
| Bioisostere | Representative Structure | Key Physicochemical Properties & Rationale for Use |
| Isopropyl | -CH(CH₃)₂ | Reduced steric bulk compared to tert-butyl, which can sometimes improve binding affinity by allowing for better conformational flexibility. May offer a modest improvement in metabolic stability. |
| Cyclobutyl | -c-C₄H₇ | Similar steric profile to tert-butyl but with a higher sp³ character, which can improve solubility and metabolic stability. |
| Trifluoromethyl | -CF₃ | Strong electron-withdrawing group that can alter the electronics of the parent molecule, potentially influencing binding interactions. Often improves metabolic stability by blocking sites of oxidation. |
| Bicyclo[1.1.1]pentanyl | -B(C₅H₇) | A rigid, non-planar bioisostere that can improve solubility and metabolic stability due to its high sp³ character. Its unique geometry can lead to novel binding interactions. |
| Trifluoromethylcyclopropyl | -c-C₃H₄CF₃ | A metabolically robust alternative that combines the features of a cyclopropyl ring and a trifluoromethyl group, significantly enhancing metabolic stability.[4] |
Experimental Workflow for Evaluating tert-Butyl Bioisosteres
Caption: Workflow for the synthesis and evaluation of tert-butyl bioisosteres.
Part 2: Modulating the Core: Bioisosteres of the 4-Oxo-3,4-dihydropyridine Scaffold
The 4-oxo-3,4-dihydropyridine core is a cyclic enone, a Michael acceptor, which can be a source of reactivity and potential toxicity. Furthermore, its electronic and conformational properties are key determinants of biological activity. Bioisosteric replacement of this core can lead to compounds with improved safety profiles, altered target selectivity, and enhanced pharmacokinetic properties.
| Bioisostere | Representative Structure | Key Physicochemical Properties & Rationale for Use |
| 4-Hydroxypyridine | Aromatic isostere that removes the Michael acceptor liability. The hydroxyl group can act as a hydrogen bond donor, potentially leading to new binding interactions. | |
| Thiophene-based isosteres | Can mimic the electronics and shape of the dihydropyridinone ring while offering different metabolic profiles and opportunities for further functionalization. | |
| 1,2,4-Oxadiazole | A five-membered heterocyclic ring that can act as a non-classical bioisostere, altering the hydrogen bonding pattern and improving metabolic stability.[5] | |
| Haloethyl ketone | Can serve as an isosteric replacement for the enone, leading to compounds with altered reactivity and potentially different kinase selectivity profiles.[6] |
Logical Relationship of Core Bioisostere Selection
Caption: Rationale for selecting bioisosteres for the dihydropyridinone core.
Part 3: In the Laboratory: Detailed Experimental Protocols
To provide a practical framework for the evaluation of these bioisosteres, we present a series of detailed experimental protocols.
Protocol 1: Synthesis of a Bicyclo[1.1.1]pentanyl Bioisostere
This protocol describes the synthesis of a bicyclo[1.1.1]pentanyl analog of the parent compound, a promising bioisostere for improving physicochemical properties.
Step-by-Step Methodology:
-
Preparation of 1-Boc-4-piperidone: To a solution of 4-piperidone hydrochloride monohydrate in a 1:1 mixture of THF and water, add 2 equivalents of sodium bicarbonate and stir for 15 minutes. Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 16 hours. Extract the product with diethyl ether and purify by column chromatography.
-
Synthesis of the Bicyclo[1.1.1]pentanyl Grignard Reagent: In a flame-dried flask under an inert atmosphere, react 1-bromobicyclo[1.1.1]pentane with magnesium turnings in anhydrous THF to generate the Grignard reagent.
-
Grignard Addition: Cool the solution of 1-Boc-4-piperidone to 0°C and slowly add the freshly prepared bicyclo[1.1.1]pentanyl magnesium bromide. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Oxidation: Quench the reaction with saturated aqueous ammonium chloride. Extract the crude alcohol and dissolve it in dichloromethane. Add pyridinium chlorochromate (PCC) and stir at room temperature until the starting material is consumed.
-
Purification: Filter the reaction mixture through a pad of silica gel and concentrate the filtrate. Purify the resulting residue by flash column chromatography to yield the desired bicyclo[1.1.1]pentanyl-substituted piperidinone.
Protocol 2: Metabolic Stability Assay in Human Hepatocytes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial indicator of its in vivo clearance.[7][8][9]
Step-by-Step Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the manufacturer's protocol and resuspend them in incubation medium to a final concentration of 0.5 x 10⁶ cells/mL. Equilibrate the cell suspension at 37°C for 10 minutes.
-
Compound Incubation: Prepare a 1 µM solution of the test compound in the incubation medium. Initiate the metabolic reaction by adding the compound solution to the hepatocyte suspension in a 96-well plate.
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the rate constant.
Protocol 3: Caco-2 Cell Permeability Assay
This assay assesses the ability of a compound to cross the intestinal barrier, providing a prediction of its oral absorption.[10][11][12]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for the formation of a differentiated, confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can indicate the involvement of active transport.
Protocol 4: Androgen Receptor (AR) Competitive Binding Assay
This assay determines the affinity of a compound for the androgen receptor, a key target for many dihydropyridinone-based compounds.[13][14][15]
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a source of androgen receptor, such as cytosol from rat prostate or a recombinant AR protein.
-
Competition Reaction: In a 96-well plate, incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating overnight at 4°C.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method, such as filtration or scintillation proximity assay (SPA).
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Conclusion
The bioisosteric modification of this compound offers a powerful strategy for optimizing lead compounds. By carefully selecting bioisosteres for the tert-butyl group and the dihydropyridinone core, medicinal chemists can systematically modulate physicochemical properties, improve metabolic stability, and enhance pharmacological activity. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of these analogs, enabling data-driven decisions in the pursuit of novel therapeutics. The successful application of these principles will undoubtedly accelerate the journey from a promising scaffold to a clinical candidate.
References
-
Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-470. [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. Semantic Scholar. [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. [Link]
-
Evotec. (n.d.). Hepatocyte Stability. [Link]
-
Volpe, D. A. (2016). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert opinion on drug discovery, 11(5), 459-469. [Link]
-
U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet. [Link]
-
Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive toxicology, 29(2), 158-167. [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]
-
Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. [Link]
-
Westphal, M. V., et al. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]
-
DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. [Link]
-
Guy, R. K., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of biomolecular screening, 14(1), 78-85. [Link]
-
Chem Help ASAP. (2021, January 6). drug solubility & membrane permeability assays [Video]. YouTube. [Link]
-
National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
Wikipedia. (n.d.). Bioisostere. [Link]
-
Brehmer, D., et al. (2011). Isosteric replacement of the Z-enone with haloethyl ketone and E-enone in a resorcylic acid lactone series and biological evaluation. Bioorganic & medicinal chemistry letters, 21(4), 1312-1316. [Link]
-
Jain, M., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(4), 412-417. [Link]
-
National Institutes of Health. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]
-
University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups. [Link]
-
National Institutes of Health. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]
-
Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]
-
ResearchGate. (n.d.). Common bioisosteres of different functional groups. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
-
ResearchGate. (2025). Discovery of a Bulky 2-tert-Butyl Group Containing Primaquine Analogue That Exhibits Potent Blood-Schizontocidal Antimalarial Activities and Complete Elimination of Methemoglobin Toxicity. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Isosteric replacement of the Z-enone with haloethyl ketone and E-enone in a resorcylic acid lactone series and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Scaffolds: Comparing Alternatives to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Introduction: Beyond the Benchmark Building Block
The piperidine ring is one of the most ubiquitous non-aromatic heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties and serve as a versatile anchor for pharmacophoric groups.[1][2] Within the vast arsenal of synthetic building blocks used to construct these motifs, tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (also known as 1-Boc-2,3-dihydropyridin-4(1H)-one) stands out as a particularly useful intermediate.[3] Its rigidified, unsaturated core and orthogonal protecting group offer a unique combination of reactive sites.
However, reliance on a single building block can constrain synthetic strategy and limit the exploration of chemical space. The specific reactivity of the enone system may not be desired, or the acid-labile tert-butoxycarbonyl (Boc) group may be incompatible with a planned synthetic route. Furthermore, the tert-butyl group itself can sometimes be a site of metabolic instability.[4]
This guide provides a comparative analysis of strategic alternatives to this benchmark scaffold. We will move beyond a simple list of substitutes to provide a logic-driven framework for scaffold selection. By examining the causality behind experimental choices and providing validated protocols, this document will empower researchers, scientists, and drug development professionals to make more informed and strategic decisions in their synthetic endeavors.
Chapter 1: The Benchmark: Deconstructing this compound
Before exploring alternatives, a firm understanding of the title compound's profile is essential. Its utility stems from a precise combination of structural and electronic features.
Reactivity Profile: A Duality of Function
The core of this building block, with a molecular weight of 197.23 g/mol , features two primary sites of reactivity, governed by the α,β-unsaturated ketone system and the N-Boc protecting group.[3][5]
-
Electrophilic Sites: The conjugated system creates two electrophilic carbons: the carbonyl carbon (C4) and the β-carbon (C6). This allows for either direct nucleophilic attack at the ketone (a 1,2-addition) or a conjugate addition (Michael addition) at C6 (a 1,4-addition). The choice of nucleophile and reaction conditions dictates the regioselectivity.
-
The N-Boc Group: The tert-butoxycarbonyl protecting group is the cornerstone of its strategic utility. It is stable to a wide range of nucleophilic, basic, and hydrogenolytic conditions, allowing for selective manipulation of other parts of the molecule.[6] Its key feature is its lability under strong acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which cleanly releases the secondary amine.[6][7]
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: An In-Depth Analysis of Cost-Effectiveness
Introduction: The Significance of a Versatile Scaffold
In the landscape of modern medicinal chemistry and drug development, the dihydropyridinone scaffold holds a position of considerable importance. Among its derivatives, tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate stands out as a pivotal intermediate. Its utility lies in its versatile structure, which serves as a foundational building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive analysis of the most common synthetic pathways to this key intermediate, with a critical evaluation of their cost-effectiveness, experimental feasibility, and overall efficiency. For researchers and process chemists, the selection of an optimal synthetic route is a multi-faceted decision, balancing yield, reagent cost, reaction time, and ease of purification. This document aims to illuminate these factors, providing the necessary data and insights to make an informed choice.
The Precursor: Synthesis of N-Boc-4-piperidone
The journey to our target molecule invariably begins with the synthesis of its saturated precursor, N-Boc-4-piperidone. The cost and efficiency of this initial step significantly impact the overall economic viability of the entire synthetic sequence. The most prevalent and industrially scalable method for the synthesis of N-Boc-4-piperidone involves the protection of the commercially available 4-piperidone monohydrate hydrochloride.
Experimental Protocol: Boc-Protection of 4-Piperidone
A solution of 4-piperidone monohydrate hydrochloride (1 equivalent) is prepared in a suitable solvent, typically methanol or a mixture of tetrahydrofuran and water. To this solution, a base such as triethylamine or sodium bicarbonate (2-2.5 equivalents) is added to neutralize the hydrochloride salt and liberate the free amine. Subsequently, Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) is introduced, often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature for a period of 12 to 24 hours.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common choice due to its ability to dissolve both the starting material and the Boc-anhydride. The use of a THF/water mixture can also be effective, particularly for facilitating the dissolution of the inorganic base.
-
Base: Triethylamine is a widely used organic base that is easily removed during work-up. Sodium bicarbonate offers a milder and more cost-effective inorganic alternative. The stoichiometry of the base is crucial to ensure complete neutralization of the hydrochloride and to drive the reaction to completion.
-
Boc₂O Stoichiometry: A slight excess of Boc₂O is used to ensure the complete consumption of the starting amine, maximizing the yield of the desired product.
-
DMAP Catalyst: While not always essential, the addition of DMAP can significantly accelerate the reaction rate, particularly for less reactive amines.
Work-up and Purification:
Following the completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove any remaining base and unreacted amine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to afford the crude N-Boc-4-piperidone. For most applications, the crude product is of sufficient purity. However, if necessary, further purification can be achieved by flash column chromatography on silica gel.
Conversion to the Target Molecule: A Tale of Two Pathways
With the precursor in hand, the critical step of introducing the α,β-unsaturation is next. Two primary methodologies dominate the literature for this transformation: the Saegusa-Ito oxidation and a two-step bromination-dehydrobromination sequence. The choice between these routes presents a classic trade-off between elegance and cost.
Route 1: The Saegusa-Ito Oxidation
The Saegusa-Ito oxidation is a powerful and elegant method for the synthesis of α,β-unsaturated carbonyl compounds from their corresponding silyl enol ethers.[1] This one-pot transformation is known for its mild reaction conditions and generally good yields.
Experimental Protocol: Saegusa-Ito Oxidation of N-Boc-4-piperidone
-
Silyl Enol Ether Formation: N-Boc-4-piperidone (1 equivalent) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C, and a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equivalents), is added dropwise. After stirring for a period to ensure complete enolate formation, trimethylsilyl chloride (TMSCl) (1.2 equivalents) is added to trap the enolate as the corresponding silyl enol ether. The reaction is allowed to warm to room temperature.
-
Oxidation: To the crude silyl enol ether solution is added a solution of palladium(II) acetate (Pd(OAc)₂) (0.5-1.0 equivalents) and a stoichiometric oxidant, most commonly p-benzoquinone (1.0-1.2 equivalents), in a solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The formation of the silyl enol ether is highly sensitive to moisture, as any water present will quench the strong base and the enolate.
-
Strong Base: LDA and LHMDS are utilized for their ability to completely and kinetically deprotonate the ketone, ensuring the formation of a single regioisomer of the enolate.
-
Palladium(II) Acetate: This is the key catalyst that facilitates the oxidation process. While stoichiometric amounts were originally used, catalytic versions with a co-oxidant are now more common to reduce cost.[1]
-
p-Benzoquinone: This co-oxidant regenerates the active Pd(II) species from the Pd(0) formed during the catalytic cycle, allowing for the use of sub-stoichiometric amounts of the expensive palladium catalyst.
Work-up and Purification:
The reaction mixture is typically diluted with an organic solvent and filtered through a pad of celite to remove the palladium black. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is almost always purified by flash column chromatography to remove residual palladium and other impurities.
Route 2: The Bromination-Dehydrobromination Sequence
A more classical and often more cost-effective approach involves a two-step sequence of α-bromination followed by base-induced dehydrobromination. While less elegant than the Saegusa-Ito oxidation, this method avoids the use of expensive palladium catalysts.
Experimental Protocol: Bromination-Dehydrobromination of N-Boc-4-piperidone
-
α-Bromination: N-Boc-4-piperidone (1 equivalent) is dissolved in a suitable solvent such as acetic acid, dichloromethane, or diethyl ether. A brominating agent is then added. Common choices include elemental bromine (Br₂) or, for a milder and more easily handled alternative, pyridinium tribromide (Py·HBr₃).[2][3][4][5][6] The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.
-
Dehydrobromination: The crude α-bromo ketone is then subjected to elimination conditions. A common procedure involves dissolving the crude product in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and treating it with a base. A variety of bases can be employed, with lithium carbonate being a frequently used and effective choice. The reaction is often heated to drive the elimination to completion.
Causality Behind Experimental Choices:
-
Brominating Agent: Elemental bromine is highly effective but can be hazardous to handle. Pyridinium tribromide is a solid and therefore safer and more convenient to use, releasing bromine in a more controlled manner.
-
Solvent for Bromination: Acetic acid can act as both a solvent and a catalyst for the enolization preceding bromination. Chlorinated solvents are also effective.
-
Base for Elimination: Lithium carbonate is a mild and inexpensive base that is effective in promoting the E2 elimination of HBr. Other non-nucleophilic bases such as 1,8-diazabicycloundec-7-ene (DBU) can also be used.
-
Temperature: Heating is often required to overcome the activation energy for the elimination reaction and to ensure a reasonable reaction rate.
Work-up and Purification:
After the dehydrobromination step, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The crude product usually requires purification by flash column chromatography to separate the desired product from any remaining starting material, the α-bromo intermediate, and other byproducts.
Cost-Effectiveness and Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key metrics for the two primary routes for the conversion of N-Boc-4-piperidone to the target dihydropyridinone. The cost estimates are based on current market prices for bulk quantities of the reagents.
| Metric | Saegusa-Ito Oxidation | Bromination-Dehydrobromination |
| Key Reagents | Palladium(II) Acetate, p-Benzoquinone, TMSCl, Strong Base (LDA/LHMDS) | Bromine or Pyridinium Tribromide, Lithium Carbonate |
| Reagent Cost | High (primarily due to Palladium) | Low to Moderate |
| Yield | Generally Good to Excellent (70-90%) | Variable, often Good (60-80%) |
| Reaction Time | Moderate (typically 8-16 hours for the two steps) | Moderate to Long (can be >24 hours for both steps) |
| Operational Complexity | High (requires strictly anhydrous conditions, handling of pyrophoric base) | Moderate (handling of bromine requires care) |
| Purification | Column Chromatography (essential) | Column Chromatography (usually required) |
| Scalability | Challenging due to cost and handling of pyrophoric reagents | More readily scalable |
Visualizing the Synthetic Pathways
To further clarify the synthetic strategies, the following diagrams illustrate the two primary routes for the conversion of N-Boc-4-piperidone.
Caption: The Bromination-Dehydrobromination Pathway.
Conclusion and Recommendations
The choice between the Saegusa-Ito oxidation and the bromination-dehydrobromination route for the synthesis of this compound is a classic example of the interplay between synthetic elegance, efficiency, and cost.
For small-scale laboratory synthesis where yield and reaction elegance are paramount, and cost is a lesser concern, the Saegusa-Ito oxidation offers a reliable and high-yielding method. Its mild conditions can be advantageous when dealing with sensitive substrates.
However, for large-scale production and process chemistry , the bromination-dehydrobromination sequence is the more pragmatic and cost-effective choice. The avoidance of expensive palladium catalysts and pyrophoric reagents makes this route more amenable to industrial scale-up. While yields may be slightly lower and purification might be necessary, the significant cost savings in raw materials often outweigh these considerations.
Ultimately, the optimal synthetic strategy will depend on the specific needs and constraints of the research or production campaign. This guide has aimed to provide the necessary data and context to empower chemists to make a well-informed decision based on a comprehensive understanding of the available options.
References
-
BusinessAnalytiq: Bromine prices - [Link]
-
IndiaMART: Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers - [Link]
-
IndiaMART: Benzoquinone - 106-51-4 Latest Price, Manufacturers & Suppliers - [Link]
-
YouTube: How Much Does Bromine Cost? - Chemistry For Everyone - [Link]
-
PharmacyChecker.com: Lithium Carbonate Prices - U.S. & International - [Link]
-
GoodRx: Lithium Carbonate 2026 Prices, Coupons & Savings Tips - [Link]
-
IMARC Group: Lithium Carbonate Price Trend, Index & Forecast 2025 - [Link]
-
IMARC Group: Bromine Prices November 2025: Index, Trend & Forecast - [Link]
-
SMM Metal Market: Historical Battery-Grade Lithium Carbonate Price Charts - [Link]
-
Investing.com: Lithium Carbonate 99.5%Min China Spot Price Today - [Link]
-
ExportersIndia: Pyridinium Tribromide CAS 39416-48-3, High Purity 99%, Best Price from Mumbai Supplier - [Link]
-
USGS.gov: bromine - Mineral Commodity Summaries 2024 - [Link]
-
Sdfine: CHLOROTRIMETHYL SILANE (trimethylsilyl chloride) (FOR SYNTHESIS) - [Link]
-
Ottokemi: Pyridinium tribromide, 90% 39416-48-3 - [Link]
-
LiMac Science: Chlorotrimethylsilane (TMSCl, trimethylsilyl chloride), min 98% - [Link]
-
The Lab Depot: Chlorotrimethylsilane - [Link]
-
DTIC: Fentanyl Synthesis Using N-BOC-4-Piperidinone - [Link]
-
Wikipedia: Saegusa–Ito oxidation - [Link]
- Google Patents: CN105566368A - Synthesis method of N-substituted piperidine-4-bor
-
ResearchGate: Saegusa reaction - [Link]
-
ResearchGate: Synthesis of N-Substituted piperidines from piperidone - [Link]
-
Recent advances in the synthesis of piperidones and piperidines - [Link]
-
The Royal Society of Chemistry: Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m - [Link]
-
Wordpress: Br2 and Electorphilic Br+ reagents - [Link]
-
PubMed Central: Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - [Link]
- Google Patents: CN103204801A - Synthesis method for N-Boc-3-piperidone -
-
Greyhound Chromatography: Reagent Guide - [Link]
-
Semantic Scholar: Palladium-catalyzed Saegusa-Ito oxidation: synthesis of α,β-unsaturated carbonyl compounds from trimethylsilyl enol ethers. - [Link]
Sources
- 1. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 2. Pyridinium tribromide price,buy Pyridinium tribromide - chemicalbook [m.chemicalbook.com]
- 3. 39416-48-3 Cas No. | Pyridinium tribromide | Apollo [store.apolloscientific.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyridinium Tribromide CAS 39416-48-3, High Purity 99%, Best Price from Mumbai Supplier [nacchemical.com]
- 6. Pyridinium tribromide, 90% 39416-48-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
Characterization of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate from different suppliers
Beginning Data Collection
I've initiated targeted Google searches to gather comprehensive information on tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. My focus includes chemical properties, synthetic routes, potential impurities, and analytical techniques like NMR and HPLC for its characterization. This will form the foundation of my understanding.
Outlining Comparison Strategy
I'm now outlining a detailed comparison strategy. This includes an introduction to the reagent's role in drug discovery, alongside analytical methodologies and experimental workflows using Graphviz. I will organize this in structured tables, comparing hypothetical supplier data, and then draft experimental protocols. Next, I will interpret the gathered data.
Initiating Analytical Search
I've expanded my data collection to include supplier searches and available certificates of analysis for this compound. Now, I'm working to structure a comparison guide that will introduce the reagent's importance and chosen analytical methods. I will create tables for presenting experimental data and a Graphviz diagram to visualize the workflow. I'm also ready to draft experimental protocols.
A Comparative Guide to the Purity Analysis of Commercial tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of a common building block, tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (N-Boc-4-oxo-1,2,3,4-tetrahydropyridine). We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and data interpretation strategies.
The Significance of Purity for Synthetic Intermediates
This compound is a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1] Impurities, which can arise from the manufacturing process, degradation, or improper storage, can have a significant impact on the outcome of subsequent reactions and the purity of the final compound.[2] Therefore, a robust analytical strategy to accurately determine the purity of this intermediate is not just a quality control measure, but a critical step in ensuring the reproducibility and success of a research and development program.
Potential Impurities and Degradation Pathways
A thorough understanding of the potential impurities is crucial for developing a specific and stability-indicating analytical method. Based on the common synthetic routes to N-Boc protected piperidones and the chemical nature of dihydropyridinones, potential impurities can be categorized as follows:
-
Process-Related Impurities: These can include starting materials, reagents, byproducts from side reactions, and residual solvents. For instance, incomplete reaction or hydrolysis of the Boc-protecting group could be a source of impurities.
-
Degradation Products: Dihydropyridine derivatives are known to be susceptible to oxidation, which can lead to the corresponding pyridine derivative.[3] The enone functionality in the target molecule also presents a potential site for degradation under certain conditions (e.g., extreme pH, high temperature). Forced degradation studies are essential to identify these potential degradants.[4]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for purity determination depends on several factors, including the information required (e.g., simple purity check vs. impurity identification), available instrumentation, and the desired level of accuracy and precision.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-to-charge ratio detection. | Measurement of nuclear spin relaxation in a magnetic field. |
| Primary Use | Quantitative purity assessment, routine quality control. | Impurity identification, quantitation of trace impurities, and structural elucidation. | Absolute purity determination without a specific reference standard of the analyte. |
| Selectivity | Moderate to High (dependent on chromatographic resolution). | Very High (based on both retention time and mass-to-charge ratio). | High (based on unique chemical shifts). |
| Sensitivity | Good (ppm levels). | Excellent (ppb to ppt levels). | Moderate (requires higher sample concentration). |
| Quantitation | Relative (requires a reference standard of the analyte). | Relative (can be semi-quantitative without a standard). | Absolute (requires a certified internal standard). |
| Throughput | High. | Moderate to High. | Moderate. |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in most analytical laboratories for purity determination due to its robustness, ease of use, and relatively low cost.[5] For this compound, the conjugated enone system provides a suitable chromophore for UV detection.
A reversed-phase C18 column is the logical first choice as it effectively separates compounds based on their hydrophobicity. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve good resolution between the main peak and any potential impurities. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to improve peak shape and reproducibility by ensuring the consistent protonation state of any ionizable functional groups.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity identification and profiling.[6] For this compound, LC-MS can provide the molecular weight of the main component and any co-eluting impurities, as well as structural information through fragmentation analysis (MS/MS).
The chromatographic conditions are often similar to those used for HPLC-UV. Electrospray ionization (ESI) in positive ion mode is typically employed for N-Boc protected compounds as the nitrogen atom can be readily protonated. Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. The characteristic fragmentation of the Boc group (a loss of 56 Da for isobutylene or 100 Da for the entire Boc group) can be a diagnostic tool for identifying related impurities.[7]
-
Instrumentation: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions: As per the HPLC-UV protocol.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
MS/MS Analysis: Perform product ion scans on the protonated molecule of the main peak and any detected impurity peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific certified reference standard of the analyte itself.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
The selection of a suitable internal standard is critical for accurate qNMR analysis. The standard should be of high purity, stable, not reactive with the analyte, and have at least one resonance that is well-resolved from any analyte signals.[9] For this compound, dimethyl sulfone is a suitable internal standard as it is a stable solid and its sharp singlet in DMSO-d₆ appears in a region of the spectrum that is typically free of signals from the analyte. The tert-butyl protons of the analyte, appearing as a sharp singlet around 1.4 ppm, are often a good choice for quantification due to the strong signal intensity and separation from other signals.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., dimethyl sulfone) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate integration.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of the analyte (e.g., the tert-butyl protons) and the signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Analytical Workflow
Caption: A typical workflow for the comprehensive purity analysis of a commercial chemical intermediate.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the appropriate analytical technique based on the analytical needs.
Conclusion and Recommendations
The purity analysis of commercial this compound requires a multi-faceted approach. For routine quality control and a quick assessment of purity, HPLC-UV is a reliable and efficient method. When the identification of unknown impurities or a deeper understanding of the impurity profile is necessary, LC-MS is the technique of choice, providing invaluable structural information. For the definitive determination of absolute purity, especially for the qualification of in-house reference materials, qNMR stands out as a powerful and indispensable tool.
As a best practice, a combination of these techniques provides the most comprehensive understanding of the purity of a given batch of this important synthetic intermediate. An initial screen by HPLC-UV can be followed by LC-MS analysis to identify any significant impurities, and qNMR can be used to establish a highly accurate purity value. This integrated analytical approach ensures the highest confidence in the quality of the starting materials, which is a cornerstone of successful and reproducible chemical synthesis in the pharmaceutical industry.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link][10]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link][2]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link][11]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][12]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link][13]
-
Royal Society of Chemistry. (n.d.). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Retrieved from [Link][3]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link][14]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link][9]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link][15]
-
YouTube. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link][16]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link][5]
-
PubMed. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Retrieved from [Link][17]
-
MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link][18]
-
IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link][19]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link][20]
-
ResearchGate. (n.d.). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Retrieved from [Link][21]
-
National Center for Biotechnology Information. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Retrieved from [Link][22]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link][23]
-
OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link][24]
-
National Center for Biotechnology Information. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link][25]
-
Atlantis Press. (n.d.). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link][26]
-
National Center for Biotechnology Information. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link][27]
-
Chemistry LibreTexts. (2022). 2.1: How do I choose a reference standard for my Q-NMR analysis?. Retrieved from [Link][28]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link][29]
-
IJFMR. (n.d.). Stability-Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation. Retrieved from [Link][30]
-
National Center for Biotechnology Information. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Retrieved from [Link][31]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link][32]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. rroij.com [rroij.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ijrar.org [ijrar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. longdom.org [longdom.org]
- 25. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. atlantis-press.com [atlantis-press.com]
- 27. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. rjptonline.org [rjptonline.org]
- 30. ijfmr.com [ijfmr.com]
- 31. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biomedres.us [biomedres.us]
A Comparative Guide to the Stability of Protected Dihydropyridinones: A Senior Application Scientist's Perspective
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Protecting Group Stability in Dihydropyridinone Drug Development
Dihydropyridinones (DHPs) represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthesis and subsequent handling often necessitate the use of protecting groups for reactive amine functionalities. The choice of protecting group is a critical decision that extends beyond the immediate synthetic steps, profoundly impacting the stability, and therefore the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). An unstable protecting group can lead to premature deprotection, generating impurities and compromising the integrity of the drug substance.
This guide provides an in-depth comparative analysis of the stability of dihydropyridinones protected with three of the most common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and provide a practical, experience-driven perspective on why certain experimental choices are made and how to interpret the resulting data. This guide is designed to be a self-validating resource, grounding its claims in established scientific principles and providing detailed experimental protocols that can be adapted to your specific DHP of interest.
Pillar 1: Understanding the Orthogonality and Inherent Stabilities of Boc, Cbz, and Fmoc Protecting Groups
The selection of a protecting group is fundamentally guided by the principle of orthogonality – the ability to remove one protecting group in the presence of others without affecting them.[1][2][3] This is crucial in multi-step syntheses. However, for the final API, the focus shifts to the inherent stability of the protecting group under various stress conditions that the drug substance might encounter during its shelf life.
The fundamental differences in the cleavage conditions of Boc, Cbz, and Fmoc groups provide the first indication of their relative stabilities under different chemical environments:
-
tert-Butoxycarbonyl (Boc): This group is characteristically acid-labile .[1][3] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] This inherent sensitivity to acid dictates its stability profile. Conversely, the Boc group is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[1][4]
-
Carboxybenzyl (Cbz or Z): The Cbz group is renowned for its stability under a wide range of conditions, including acidic and basic environments.[1] Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[1][3] This makes it a robust protecting group for many applications, but its stability is compromised in the presence of reducing agents.
-
9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to Boc, the Fmoc group is base-labile and is readily cleaved by amines, such as piperidine.[3][] It is, however, stable to acidic conditions.[] This orthogonality to acid-labile groups is a key feature in solid-phase peptide synthesis, but its sensitivity to bases can be a liability for a final API, depending on the formulation and storage conditions.
The following diagram illustrates the distinct cleavage pathways for each protecting group, which underpins their stability characteristics.
Caption: Cleavage pathways of Boc, Cbz, and Fmoc protecting groups.
Pillar 2: A Framework for Comparative Stability Assessment: Forced Degradation Studies
To objectively compare the stability of protected dihydropyridinones, a well-designed forced degradation study is indispensable.[6][7][8][9][10][11] These studies, often referred to as stress testing, are mandated by regulatory agencies like the FDA and are crucial for identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of a drug molecule.[7][8][9] The goal is to induce a target degradation of 5-20%, as excessive degradation can lead to secondary degradation products that may not be relevant under normal storage conditions.[7][8][12]
The following experimental workflow provides a robust framework for conducting a comparative forced degradation study on Boc-, Cbz-, and Fmoc-protected dihydropyridinones.
Caption: Workflow for a comparative forced degradation study.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including control samples and employing stability-indicating analytical methods.
1. Preparation of Stock Solutions and Samples:
-
Objective: To prepare standardized solutions of the protected dihydropyridinones for stress testing.
-
Protocol:
-
Prepare a stock solution of each protected dihydropyridinone (Boc-DHP, Cbz-DHP, and Fmoc-DHP) at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[7]
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
-
Prepare control samples by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolytic studies) to the same final concentration. Store these at 4°C in the dark.
-
2. Forced Degradation Conditions:
-
Objective: To subject the protected dihydropyridinones to a range of stress conditions to induce degradation.
-
Protocol:
-
Hydrolytic Degradation:
-
Acidic: Mix the drug solution with 0.1 M HCl.
-
Basic: Mix the drug solution with 0.1 M NaOH.
-
Neutral: Mix the drug solution with purified water.
-
Incubate all solutions at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Degradation:
-
Mix the drug solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and collect samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the drug solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][15][16][17]
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Collect samples after the exposure period.
-
-
3. Analytical Methodology: Stability-Indicating HPLC-UV/MS:
-
Objective: To separate and quantify the parent drug from its degradation products.
-
Protocol:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system with a UV detector and coupled to a mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradation products. MS detection for identification of degradation products.
-
Validation: The method should be validated to be "stability-indicating" by demonstrating that the degradation products are well-resolved from the parent peak and from each other.[11]
-
Pillar 3: Comparative Stability Data and Mechanistic Insights
The following tables summarize the expected comparative stability data for Boc-, Cbz-, and Fmoc-protected dihydropyridinones under various stress conditions. The percentage degradation is a hypothetical representation based on the known chemical properties of the protecting groups.
Table 1: Hydrolytic Stability
| Protecting Group | % Degradation (0.1 M HCl, 60°C, 24h) | % Degradation (Water, 60°C, 24h) | % Degradation (0.1 M NaOH, 60°C, 24h) |
| Boc-DHP | 15-25% | < 2% | < 2% |
| Cbz-DHP | < 5% | < 2% | < 5% |
| Fmoc-DHP | < 2% | < 2% | 30-50% |
Expertise & Experience Insight: The significant degradation of Boc-DHP under acidic conditions is expected due to the acid-lability of the Boc group.[1][3] The tert-butyl cation formed upon cleavage can potentially alkylate other nucleophilic sites on the molecule. The pronounced degradation of Fmoc-DHP in basic solution is a direct consequence of the base-catalyzed elimination of the fluorenyl group.[3][] The Cbz-DHP is expected to be the most stable under these hydrolytic conditions, showcasing its robustness.[1]
Table 2: Oxidative, Thermal, and Photolytic Stability
| Protecting Group | % Degradation (3% H₂O₂, RT, 24h) | % Degradation (80°C, 7 days) | % Degradation (ICH Q1B Photostability) |
| Boc-DHP | 5-10% | 5-10% | 10-15% |
| Cbz-DHP | 5-10% | 10-15% | 15-25% |
| Fmoc-DHP | 10-20% | 15-25% | 20-30% |
Expertise & Experience Insight: The dihydropyridinone ring itself is susceptible to oxidation, leading to aromatization to the corresponding pyridine derivative.[13] This is likely the primary degradation pathway under oxidative, thermal, and photolytic stress for all three protected compounds. The higher degradation observed for Cbz-DHP and Fmoc-DHP under photolytic conditions may be attributed to the presence of the aromatic rings in these protecting groups, which can act as chromophores and sensitize the molecule to photodegradation. The fluorenyl system in the Fmoc group is particularly photo-sensitive.
Elucidation of Degradation Pathways
The identification of degradation products is crucial for understanding the stability of the molecule. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[18][19][20][21][22][23][24]
For instance, in the case of a Boc-protected dihydropyridinone under acidic stress, one would expect to see the deprotected dihydropyridinone as a major degradation product. Under oxidative stress, the formation of the corresponding pyridine derivative would be a key indicator of degradation.
The following diagram illustrates a plausible degradation pathway for a protected dihydropyridinone under oxidative stress.
Caption: A potential degradation pathway for protected dihydropyridinones.
Conclusion: Selecting the Optimal Protecting Group for Dihydropyridinone Stability
This guide has provided a comprehensive framework for the comparative stability assessment of Boc-, Cbz-, and Fmoc-protected dihydropyridinones. The choice of the most suitable protecting group for a final API is a multifaceted decision that must consider the anticipated storage conditions, the formulation excipients, and the inherent chemical liabilities of the dihydropyridinone core.
Based on the presented data and mechanistic rationale, the Cbz group generally offers the highest overall stability across a range of stress conditions, with the notable exception of reductive environments. The Boc group provides good stability except under acidic conditions, making it a viable option if the drug product is not exposed to low pH. The Fmoc group , due to its pronounced base-lability, is generally the least stable of the three for a final drug substance and should be used with caution, particularly in liquid formulations that may have a non-neutral pH.
Ultimately, the rigorous experimental evaluation outlined in this guide will empower researchers and drug development professionals to make data-driven decisions, ensuring the selection of a protecting group that safeguards the stability and integrity of their dihydropyridinone-based drug candidates.
References
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
- Sop for force degradation study - Pharma Dekho. (2023, December 27).
- advantages and disadvantages of Boc versus Cbz protecting group - Benchchem. (n.d.).
- Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Thermal stability of 1,4-dihydropyridine derivatives in solid state - ResearchGate. (2025, August 5).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Identification of the biodegradation products by HPLC-MS/MS. (a) Total... - ResearchGate. (n.d.).
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. (n.d.).
- Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024, November 13).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups - Benchchem. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.).
- Structure Elucidation and NMR - Hypha Discovery. (n.d.).
- Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study - ResearchGate. (n.d.).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
- Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed. (2022, June 1).
- Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.). Retrieved from University of Nebraska-Lincoln website.
- Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022, May 20).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- NMR Applications to Study Natural Product Biosynthesis and Biodegradation - eScholarship. (n.d.).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
- HPLC-MS Identification of Acid Degradation Products of Dolutegravir | Request PDF. (n.d.).
- Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed. (n.d.).
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - NIH. (2019, May 7).
- Protecting Groups for Amines: Boc, CBz and FMOC - YouTube. (2024, October 24).
- Oxidative degradation and stabilisation of polymers - ResearchGate. (2025, August 9).
- Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR | Request PDF - ResearchGate. (2025, August 7).
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). Retrieved from the European Medicines Agency website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. bionmr.unl.edu [bionmr.unl.edu]
- 21. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N-Boc-4-pyridone in Modern Synthesis
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, commonly referred to as N-Boc-4-pyridone or 1-Boc-2,3-dihydropyridin-4(1H)-one, is a heterocyclic building block of significant value in medicinal and organic chemistry.[1] Its dihydropyridone core is a privileged scaffold found in numerous pharmacologically active molecules, including agents with antiandrogen activity relevant to prostate cancer research.[1] The presence of multiple functionalization points makes it an exceptionally versatile intermediate for the construction of complex molecular libraries.[1][2]
Given its role as a foundational precursor, the absolute structural integrity of synthesized N-Boc-4-pyridone is paramount. The presence of isomeric impurities, unreacted starting materials, or side-products can derail subsequent synthetic steps and compromise the biological activity of the final compounds. This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of this key intermediate, moving beyond a simple checklist of procedures to explain the causal logic behind the analytical choices.
Context: A Generalized Synthetic Pathway
To appreciate the nuances of validation, one must first understand the origin of the compound and its potential impurities. N-Boc-4-pyridone is often synthesized via methods like the Hantzsch dihydropyridine synthesis, palladium-catalyzed reactions, or multi-component reactions.[1][3][4] A generalized workflow illustrates the critical juncture at which validation occurs.
Caption: Generalized workflow for the synthesis and subsequent validation of the target compound.
The Integrated Validation Workflow: A Triad of Spectroscopic Techniques
No single analytical technique can definitively validate a structure. A robust validation strategy relies on the synergistic and complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This integrated approach ensures that every piece of the molecular puzzle—from the carbon-hydrogen framework to functional groups and overall mass—is accounted for.
Caption: The integrated workflow for structural validation using complementary techniques.
In-Depth Analysis: Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides a map of the proton environments and their connectivity, while ¹³C NMR confirms the carbon backbone. For N-Boc-4-pyridone, NMR is critical to confirm the dihydropyridine ring structure and rule out aromatized or fully saturated analogues.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent peaks overwhelming the analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a ¹³C NMR spectrum.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
Trustworthiness (Self-Validation): Compare the acquired spectra against the expected chemical shifts and coupling patterns.
| Technique | Expected Signal (CDCl₃) | Assignment & Rationale |
| ¹H NMR | δ 5.59 (s, 1H) | H at position 2 of the dihydropyridine ring. Its singlet nature indicates no adjacent protons.[1] |
| δ 4.19 (t, J = 5.9 Hz, 2H) | Methylene group (-CH₂-) adjacent to the nitrogen. The triplet indicates coupling to the adjacent CH₂ group.[1] | |
| δ 2.58 (t, J = 6.2 Hz, 2H) | Methylene group (-CH₂-) adjacent to the carbonyl. The triplet indicates coupling to the other CH₂ group.[1] | |
| δ 1.05 (s, 9H) | Nine equivalent protons of the tert-butyl (Boc) group. The singlet nature is characteristic.[1] | |
| ¹³C NMR | δ 194.9 | Keto carbonyl carbon (C=O). This downfield shift is characteristic of a ketone.[1] |
| δ 157.7 | Ester carbonyl carbon of the Boc group.[1] | |
| δ 152.3 | Aromatic/vinylic carbon of the dihydropyridine ring. | |
| δ 27.3 | Methyl carbons of the tert-butyl group.[1] |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. For this molecule, its primary utility is to confirm the presence of the two distinct carbonyl groups (ketone and carbamate) and the C=C double bond of the dihydropyridine ring. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) or a primary/secondary N-H stretch (~3100-3500 cm⁻¹) is also a key validation point.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Trustworthiness (Self-Validation): The presence of strong, sharp absorptions in the carbonyl region is a critical validation checkpoint.
| Key IR Absorptions | Assignment & Rationale |
| ~1724 cm⁻¹ | Strong C=O stretch from the ketone in the ring. |
| ~1674 cm⁻¹ | Strong C=O stretch from the carbamate (Boc group).[5] |
| ~1654 cm⁻¹ | C=C stretch from the double bond within the dihydropyridine ring.[6] |
| ~2978 cm⁻¹ | C-H aliphatic stretch from the Boc group and methylene groups.[5] |
| ~1157 cm⁻¹ | C-O stretch from the ester functionality of the Boc group.[5] |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering one of the most definitive pieces of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition, distinguishing the target compound from isomers or other molecules with the same nominal mass.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecule is expected to ionize well by forming an adduct with a sodium ion ([M+Na]⁺) or a proton ([M+H]⁺).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. For HRMS, compare the observed exact mass to the calculated exact mass.
Trustworthiness (Self-Validation): The observed mass must match the calculated mass within a narrow tolerance (typically < 5 ppm for HRMS).
| Technique | Expected Result | Rationale |
| Molecular Formula | C₁₀H₁₅NO₃ | |
| Molecular Weight | 197.23 g/mol | [1] |
| HRMS (ESI) | Calculated [M+Na]⁺: 296.1263 | The observed mass should be within a few ppm of this calculated value.[1] |
| Observed [M+Na]⁺: 296.1258 | An example of an experimentally observed value, demonstrating a close match.[1] |
Comparative Analysis of Alternative Structures
A crucial aspect of validation is not just confirming the desired structure but actively disproving plausible alternatives.
| Compound | Key Differentiating Spectroscopic Feature |
| Starting Piperidin-4-one | Lacks the C=C bond signals in NMR (~δ 5-6 ppm) and IR (~1650 cm⁻¹). The mass will be lower. |
| Aromatized Pyridine Analog | Would show characteristic aromatic proton signals in ¹H NMR (δ 7-9 ppm) and would lack the two methylene (-CH₂-) signals. |
| Hydroxylated Byproduct | Would exhibit a broad O-H stretch in the IR spectrum (~3200-3600 cm⁻¹) and a corresponding signal in the ¹H NMR spectrum. |
Conclusion
The structural validation of this compound is a non-negotiable step in any synthetic campaign that utilizes it. A rigorous and self-validating approach, grounded in the complementary strengths of ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry, is essential. By systematically comparing experimental data with established reference values, researchers can proceed with confidence, ensuring the integrity of their intermediates and the reliability of their final results. This multi-faceted analytical strategy provides an authoritative confirmation of structure, safeguarding against the costly and time-consuming consequences of using an incorrectly identified compound.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health (NIH). Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
New Synthetic Methods to 2-Pyridone Rings | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]
-
Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Atlantis Press. Available at: [Link]
-
Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat | Request PDF. ResearchGate. Available at: [Link]
-
tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available at: [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Atlantis Press. Available at: [Link]
-
INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No: 325486-45-1). As a versatile synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document outlines the necessary procedures based on the compound's known hazards and regulatory best practices.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound is not benign; its primary hazards, as defined by the Globally Harmonized System (GHS), necessitate its classification as hazardous waste.
The primary risks associated with this compound are significant eye irritation and long-term adverse effects on aquatic ecosystems.[2] While comprehensive toxicological data is limited, structurally similar compounds are known to cause skin and respiratory irritation, and it is prudent to handle this chemical with the assumption of these additional risks.[3][4][5][6]
Table 1: GHS Hazard Profile
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Aquatic Toxicity (Chronic) | H411 | Toxic to aquatic life with long lasting effects.[2] |
| Potential Skin Irritation | H315 | Causes skin irritation. |
| Potential Respiratory Irritation | H335 | May cause respiratory irritation. |
Note: H315 and H335 are reported for structurally similar compounds and should be considered potential hazards during risk assessment.[4][6]
The causality is clear: direct contact can harm personnel, and improper release can cause lasting environmental damage. Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sanitary sewer system .[7]
Pre-Disposal Safety and Handling: Your First Line of Defense
Before generating waste, ensure all engineering and personal protective measures are in place. The goal is to minimize exposure and prevent accidental release.
Engineering Controls
All handling of this compound, including weighing, transfers, and the addition to waste containers, must be conducted within a properly functioning certified laboratory chemical fume hood.[8] This is critical to prevent the inhalation of any aerosols or fine dust particles.[3]
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol is insufficient. The following specific equipment is mandatory:
-
Eye Protection : Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes that can cause serious eye irritation.[5][7]
-
Hand Protection : Wear chemical-resistant gloves. Butyl rubber is recommended for handling pyridine-like compounds.[8][9] Nitrile gloves may offer limited protection and should not be used for prolonged contact. Always consult the manufacturer's glove compatibility chart.[8]
-
Body Protection : A fully-buttoned, long-sleeved laboratory coat must be worn to protect the skin.[9]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures that all waste streams containing this compound are managed safely and in compliance with regulations.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[9] Identify all materials that have come into contact with the compound. These include:
-
Neat (Pure) Compound : Unused or expired solid chemical.
-
Solutions : Any reaction mixtures or solutions containing the compound.
-
Contaminated Labware : Pipette tips, filter paper, chromatography columns, and any other disposable materials.[9]
-
Contaminated Containers : The original product container, even if "empty," will contain residue and must be disposed of as hazardous waste.[7]
-
Spill Cleanup Materials : Absorbents used to clean up any spills.[9]
Crucially, do not mix this waste stream with incompatible materials. Store separately from strong acids, bases, and oxidizing agents.[8]
Step 2: Container Selection and Labeling
-
Container : Use a designated, sealable, airtight hazardous waste container made of a compatible material (e.g., HDPE or glass for liquids, a puncture-resistant container for solids).[8] The container must be in good condition with a secure, leak-proof lid.
-
Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
The name of the principal investigator or laboratory group.
-
Step 3: Waste Accumulation
-
Add waste to the designated container inside a chemical fume hood.
-
Securely close the container lid immediately after adding waste.
-
Store the sealed container in a designated, well-ventilated satellite accumulation area away from heat or ignition sources.[8] The storage location should be clearly marked on your laboratory's Chemical Hygiene Plan.
-
Maintain a log of the waste added to the container.
Step 4: Arranging for Final Disposal
Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10] The ultimate disposal method for pyridine-based chemical waste is typically high-temperature incineration in a licensed facility, which ensures complete destruction of the compound.[7][11]
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is critical to mitigate risk.
-
For Small Spills :
-
Ensure proper PPE is worn.[3]
-
Cover the spill with a non-combustible, inert absorbent material like vermiculite or sand.[9]
-
Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Clean the spill area with an appropriate solvent and decontaminate. All cleaning materials are also hazardous waste.
-
-
For Large Spills :
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- ChemicalBook. (2022). BENZYL 2-TERT-BUTYL-4-OXO-3,4-DIHYDROPYRIDINE-1(2H)-CARBOXYLATE Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)-carboxylate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
- Fisher Scientific. (2009). Pyridine Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- Fisher Scientific. (2023). tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)-carboxylate Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate Safety Data Sheet.
- Benchchem. (n.d.). This compound.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ic.ptb.de [ic.ptb.de]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
